Pyridinium, 1-amino-4-methyl-, iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylpyridin-1-ium-1-amine;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKFRTXEBLVHC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453509 | |
| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7583-92-8 | |
| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyridinium, 1-amino-4-methyl-, iodide: Core Properties and Applications
This guide provides a comprehensive technical overview of Pyridinium, 1-amino-4-methyl-, iodide, a versatile quaternary ammonium compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and key applications of this important synthetic intermediate.
Introduction: Unveiling a Key Synthetic Building Block
This compound, identified by its CAS number 7583-92-8, is a valuable reagent in organic synthesis.[1][2] Structurally, it is a quaternary ammonium salt featuring a pyridinium core. This core is distinguished by a methyl group at the 4-position and an amino group attached to the nitrogen atom of the pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.[1] The presence of the iodide counter-ion contributes to its character as a salt, influencing its solubility and handling properties.[1] This guide will elucidate the core characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.
Physicochemical and Structural Characteristics
This compound typically presents as a white to off-white crystalline solid.[1] Its ionic nature renders it soluble in water and other polar organic solvents.[1] The primary amino group is capable of participating in hydrogen bonding, a property that can influence its interactions with other molecules and its crystalline structure.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7583-92-8 | [1][2] |
| Molecular Formula | C₆H₉IN₂ | [1] |
| Molecular Weight | 236.05 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Synthesis and Handling
The synthesis of 1-amino-4-methylpyridinium iodide can be logically extrapolated from the established procedure for its parent compound, 1-aminopyridinium iodide. The general and adapted methodologies are outlined below.
General Synthesis Pathway
The synthesis of N-aminopyridinium salts typically involves the amination of the corresponding pyridine derivative. A well-documented method utilizes hydroxylamine-O-sulfonic acid as the aminating agent, followed by anion exchange to introduce the iodide.
Caption: General synthesis workflow for 1-amino-4-methylpyridinium iodide.
Experimental Protocol (Adapted from Organic Syntheses)
This protocol is an adaptation of the synthesis of 1-aminopyridinium iodide and should be optimized for the 4-methyl derivative.[4]
-
Amination: To a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid, add 4-methylpyridine. The mixture is heated (e.g., on a steam bath at approximately 90°C) for a defined period (e.g., 20 minutes).
-
Workup: After cooling, potassium carbonate is added to the reaction mixture. The water and any excess 4-methylpyridine are removed under reduced pressure.
-
Isolation of Intermediate: The residue is treated with ethanol to precipitate inorganic salts (e.g., potassium sulfate), which are then removed by filtration.
-
Anion Exchange: The ethanolic filtrate containing the 1-amino-4-methylpyridinium salt is treated with hydriodic acid.
-
Crystallization: The solution is cooled to induce crystallization of the final product, 1-amino-4-methylpyridinium iodide. The resulting crystals are collected by filtration and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.
Safety and Handling
Based on the safety data for related compounds such as 1-aminopyridinium iodide and 2-amino-4-methylpyridine, caution should be exercised when handling 1-amino-4-methylpyridinium iodide.[5][6]
-
Hazards: May cause skin and serious eye irritation.[5] It may also be harmful if inhaled or swallowed.[5][6]
-
Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid breathing dust.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][6]
Spectroscopic and Analytical Profile
Detailed spectroscopic data for 1-amino-4-methylpyridinium iodide is not widely published. However, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale/Comparison |
| ¹H NMR | - Aromatic protons on the pyridinium ring (doublets).- Singlet for the methyl group protons.- Broad singlet for the amino group protons. | Based on the structure and known spectra of substituted pyridines.[7] The chemical shifts of the aromatic protons would be downfield due to the positive charge on the nitrogen. |
| ¹³C NMR | - Aromatic carbons of the pyridinium ring.- Carbon of the methyl group. | Similar to other pyridinium salts, the carbons adjacent to the quaternized nitrogen would be significantly deshielded.[8] |
| FTIR (cm⁻¹) | - N-H stretching vibrations of the amino group.- Aromatic C-H stretching.- C=C and C=N stretching of the pyridinium ring.- C-N stretching. | The N-H stretches are typically observed in the 3300-3500 cm⁻¹ region. Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ range. The presence of the C-N bond is indicated by a band around 1200 cm⁻¹.[9] |
| Mass Spec. | - A molecular ion peak corresponding to the cation (C₆H₉N₂⁺) at m/z ≈ 109.08. | The iodide is the counter-ion and would not be observed in the positive ion mode mass spectrum. |
Reactivity and Applications in Drug Discovery
The primary utility of 1-amino-4-methylpyridinium iodide lies in its role as a versatile synthetic intermediate.[1]
Synthesis of Rhodanine Analogs
A notable application is in the preparation of novel rhodanine analogs, which have been investigated as potential antitumor agents.[1] In these syntheses, the pyridinium salt can act as a precursor to a reactive intermediate that undergoes condensation reactions with rhodanine derivatives.
Sources
- 1. CAS 7583-92-8: this compound [cymitquimica.com]
- 2. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]
- 3. 1-(4-Methylbenzylideneamino)pyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rjpbcs.com [rjpbcs.com]
An In-Depth Technical Guide to 1-amino-4-methylpyridinium iodide (CAS 7583-92-8)
Section 1: Executive Summary and Core Concepts
1-amino-4-methylpyridinium iodide, registered under CAS number 7583-92-8, is a quaternary N-aminopyridinium salt of significant interest in modern synthetic and medicinal chemistry. Structurally, it is characterized by a pyridinium core that is N-aminated at the nitrogen atom and substituted with a methyl group at the C4 position, with iodide as the counter-ion. This configuration imparts a unique combination of reactivity, solubility, and stability, making it a valuable and versatile synthetic intermediate.[1]
Its primary utility lies in its role as a precursor for constructing more complex heterocyclic systems. The exocyclic N-amino group serves as a potent nucleophile and a reactive handle for derivatization, most notably in the synthesis of novel rhodanine analogs which have been investigated as potential antitumor agents.[1][2] This guide provides a comprehensive overview of its physicochemical properties, a detailed and rationalized synthesis protocol, key applications with mechanistic insights, and essential safety and handling procedures for laboratory use.
Section 2: Physicochemical and Spectroscopic Profile
The physical and chemical properties of 1-amino-4-methylpyridinium iodide are dictated by its ionic nature and aromatic structure. It typically presents as a white to off-white crystalline solid and exhibits good solubility in water and other polar organic solvents.[1]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 7583-92-8 | [1][3][4] |
| Molecular Formula | C₆H₉IN₂ | [1] |
| Molecular Weight | 236.05 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Expected Spectroscopic Characteristics
While a comprehensive public database of spectra for this specific compound is limited, its structure allows for reliable prediction of its key spectroscopic signatures based on analogous compounds like 1-methylpyridinium iodide.[5]
-
¹H NMR (in D₂O or DMSO-d₆):
-
Aromatic Protons: Expect two distinct signals in the δ 8.0-9.0 ppm range, appearing as doublets. The protons ortho to the positively charged nitrogen (H2/H6) will be significantly downfield shifted due to the strong deshielding effect. The protons meta to the nitrogen (H3/H5) will appear slightly more upfield.
-
Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.5-2.8 ppm.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. This signal will readily exchange with D₂O.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Aromatic Carbons: Expect four signals in the aromatic region (δ 125-160 ppm). The C4 carbon bearing the methyl group will be significantly upfield compared to the other substituted carbon (C2/C6). The C2/C6 carbons adjacent to the nitrogen will be the most deshielded.
-
Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.
-
-
FT-IR (ATR):
-
N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region corresponding to the amino group.
-
C=N and C=C Stretches: Sharp, strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridinium ring.
-
C-H Bending: Signals in the 1400-1500 cm⁻¹ and 700-900 cm⁻¹ regions.
-
Section 3: Synthesis and Mechanistic Rationale
The synthesis of 1-amino-4-methylpyridinium iodide is most effectively achieved through the direct N-amination of 4-methylpyridine (also known as γ-picoline). This process adapts the well-established methodology for preparing the parent compound, 1-aminopyridinium iodide.[6]
Synthetic Workflow Diagram
The transformation involves the electrophilic amination of the pyridine nitrogen followed by salt formation.
Caption: Synthesis workflow for 1-amino-4-methylpyridinium iodide.
Detailed Experimental Protocol
This protocol is designed to be self-validating, including steps for purification and confirmation of the final product.
Materials:
-
4-Methylpyridine (γ-picoline), distilled (0.30 mol)
-
Hydroxylamine-O-sulfonic acid (HOSA) (0.10 mol)
-
Potassium carbonate (K₂CO₃) (0.10 mol)
-
Hydriodic acid (HI), 57% aqueous solution (0.10 mol)
-
Deionized water
-
Absolute ethanol
Procedure:
-
Amination Reaction: In a 500 mL round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in 65 mL of cold deionized water. To this freshly prepared solution, add 4-methylpyridine (0.30 mol) with stirring.
-
Rationale: An excess of 4-methylpyridine is used both as a reactant and a base to drive the reaction forward and neutralize the acidic environment. HOSA is a convenient and potent electrophilic aminating agent.
-
-
Heating: Heat the reaction mixture on a steam bath to approximately 90°C for 20-30 minutes. The solution will become homogeneous.
-
Rationale: Thermal energy is required to overcome the activation energy for the nucleophilic attack of the pyridine nitrogen on the aminating agent.
-
-
Neutralization and Solvent Removal: Cool the mixture to room temperature with stirring. Carefully add potassium carbonate (0.10 mol) in small portions.
-
Rationale: K₂CO₃ neutralizes the sulfonic acid byproduct and deprotonates the initially formed pyridinium salt, yielding the free base required for the next step.
-
-
Workup: Remove the excess 4-methylpyridine and water using a rotary evaporator at 40-50°C. The residue will be a semi-solid. Treat the residue with 120 mL of absolute ethanol, stir vigorously to dissolve the organic components, and filter to remove inorganic salts (potassium sulfate).
-
Rationale: This step isolates the crude N-aminated product from inorganic byproducts. Ethanol is chosen for its ability to dissolve the product while leaving the salts behind.
-
-
Precipitation of Iodide Salt: Transfer the ethanolic filtrate to a flask and cool it in an ice-salt bath to below 0°C. While maintaining the low temperature and stirring, slowly add 57% hydriodic acid (0.10 mol). A precipitate will form immediately.
-
Rationale: The addition of strong acid protonates the N-amino group and provides the iodide counter-ion. The low temperature significantly reduces the solubility of the ionic product in ethanol, maximizing precipitation and yield.
-
-
Isolation and Purification: Keep the mixture at -20°C for 1-2 hours to complete precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold absolute ethanol. Recrystallize the crude solid from a minimal amount of hot absolute ethanol to yield pure, crystalline 1-amino-4-methylpyridinium iodide.
-
Rationale: Recrystallization is a critical purification step to remove any remaining impurities, yielding a product suitable for analytical characterization and further reaction.
-
Section 4: Core Applications and Reaction Chemistry
The synthetic value of 1-amino-4-methylpyridinium iodide stems from the reactivity of its N-amino group, which can act as a nucleophile or be transformed into a 1,3-dipole.
Intermediate for Potential Antitumor Agents
A primary application of this compound is as a building block for rhodanine-based therapeutics.[1][2] The N-amino group can be condensed with various electrophiles to construct complex molecular scaffolds. For example, reaction with an isothiocyanate followed by cyclization with an α-haloacetic acid derivative can lead to rhodanine analogs, which are investigated for their ability to inhibit specific cellular pathways involved in cancer progression.
General Reaction Scheme: Schiff Base Formation
A fundamental reaction showcasing the utility of the N-amino group is the formation of a Schiff base (an imine) upon reaction with an aldehyde or ketone. This reaction is often the first step in more complex synthetic sequences.
Caption: General scheme for Schiff base formation.
Protocol for Derivative Synthesis: N-(Benzylideneamino)-4-methylpyridinium iodide
This protocol demonstrates the straightforward reactivity of the amino group.
-
Dissolution: Dissolve 1-amino-4-methylpyridinium iodide (10 mmol) in 20 mL of ethanol in a 100 mL flask.
-
Addition of Aldehyde: Add benzaldehyde (10 mmol) to the solution with stirring. Add a catalytic amount (2-3 drops) of acetic acid.
-
Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the N-amino group.
-
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Rationale: Heating provides the necessary energy for the condensation and subsequent dehydration steps that form the stable imine C=N bond.
-
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates directly. If not, the volume can be reduced under vacuum. Collect the solid by filtration, wash with cold ethanol, and dry. The structure can be confirmed by NMR and mass spectrometry.
Section 5: Safety, Handling, and Storage
Proper handling of 1-amino-4-methylpyridinium iodide is essential for laboratory safety. The following information is compiled from safety data for structurally related compounds.[7][8]
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation.[7][8] |
| H319 | Causes serious eye irritation.[7][8] | |
| H335 | May cause respiratory irritation.[7][8] | |
| Precaution | P261 | Avoid breathing dust.[7] |
| P280 | Wear protective gloves/eye protection/face protection.[7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Some related compounds are noted to be air or light sensitive, so storage under an inert atmosphere and in an amber vial is recommended.[9][10]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Section 6: Conclusion
1-amino-4-methylpyridinium iodide is a high-value synthetic intermediate with demonstrated utility, particularly in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its N-amino group make it an attractive starting material for generating molecular diversity. By understanding its properties, synthesis, and reaction chemistry as outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.
Section 7: References
-
Chemwatch. GHS SDS in English (European) 35944-2. (Note: For 2-amino-4-methylpyridine, providing hazard data for a similar core structure). [Link]
-
Gösl, R., & Meuwsen, A. 1-aminopyridinium iodide. Organic Syntheses, Coll. Vol. 5, p.43 (1973); Vol. 43, p.1 (1963). [Link]
-
SpectraBase. 1-Methyl-pyridinium iodide. [Link]
Sources
- 1. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]
- 2. iodide suppliers USA [americanchemicalsuppliers.com]
- 3. 1-Amino-4-methylpyridinium Iodide | 7583-92-8 [chemicalbook.com]
- 4. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Amino-4-methylpyridinium Iodide
This guide provides a comprehensive, research-grade overview of the synthesis and characterization of 1-amino-4-methylpyridinium iodide, a valuable heterocyclic compound.[1] It is intended for researchers, chemists, and professionals in drug development who require a detailed and practical understanding of this molecule's preparation and validation.
Compound Profile and Significance
1-Amino-4-methylpyridinium iodide is a quaternary ammonium salt derived from 4-methylpyridine (also known as γ-picoline).[1] Its structure features a positively charged pyridinium ring with an amino group attached to the nitrogen atom and a methyl group at the 4-position, balanced by an iodide counter-ion.[1] Such N-aminopyridinium salts are versatile synthetic intermediates in organic chemistry, serving as precursors for the construction of more complex molecular architectures, including those with potential biological activity.[1][2]
| Property | Value |
| IUPAC Name | 1-Amino-4-methylpyridinium iodide |
| CAS Number | 7583-92-8 |
| Molecular Formula | C₆H₉IN₂ |
| Molecular Weight | 236.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Table 1: Key properties of 1-Amino-4-methylpyridinium Iodide.[1]
Synthesis Methodology: N-Amination of 4-Methylpyridine
The synthesis of 1-amino-4-methylpyridinium iodide is achieved through the electrophilic N-amination of 4-methylpyridine.[2] This method is a robust and widely adopted strategy for creating a nitrogen-nitrogen bond at the pyridine ring nitrogen.[2][3]
Principle and Mechanism
The core of the synthesis is the reaction between 4-methylpyridine and an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is the reagent of choice for this transformation due to its stability, commercial availability, and effectiveness in aminating nitrogen heterocycles.[3][4][5][6]
The reaction proceeds via a nucleophilic attack by the nitrogen atom of the 4-methylpyridine on the electrophilic nitrogen of HOSA.[3] This forms a 1-amino-4-methylpyridinium intermediate with a hydrogensulfate counter-ion. A subsequent salt metathesis (anion exchange) step using an iodide source, such as hydriodic acid or a soluble iodide salt, replaces the hydrogensulfate with iodide to yield the final product.
Experimental Protocol
This protocol is adapted from established procedures for the N-amination of pyridines.[7]
Reagents and Materials:
-
4-Methylpyridine (γ-picoline), distilled before use
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium Carbonate (K₂CO₃)
-
Hydriodic Acid (HI, 57% in water)
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath and Dry Ice/Methanol bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in cold deionized water (approx. 65 mL). To this solution, add 4-methylpyridine (0.30 mol, excess).
-
N-Amination: Heat the mixture at approximately 90°C using a water bath for 20-30 minutes. The use of excess pyridine helps drive the reaction to completion.[7]
-
Neutralization and Solvent Removal: Cool the reaction mixture to room temperature with stirring. Carefully add potassium carbonate (0.10 mol) to neutralize the solution. Remove the water and excess pyridine using a rotary evaporator at 30–40°C.
-
Isolation of Intermediate: Treat the resulting residue with absolute ethanol (approx. 120 mL). The inorganic byproduct, potassium sulfate, is insoluble in ethanol and should be removed by filtration.
-
Anion Exchange: To the ethanolic filtrate, cautiously add 57% hydriodic acid (0.10 mol). This will precipitate the iodide salt.
-
Crystallization: Cool the solution to -20°C for at least one hour to maximize the crystallization of the product.[7] A bath of dry ice and methanol is effective for achieving this temperature.[7]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove any residual impurities.
-
Drying: Recrystallize the crude product from absolute ethanol to obtain pure, nearly-white crystals of 1-amino-4-methylpyridinium iodide. Dry the final product under vacuum.
Safety and Handling
-
4-Methylpyridine: Flammable liquid and vapor.[8][9][10] Harmful if swallowed or inhaled, and toxic in contact with skin.[8][9][10] Causes skin and serious eye irritation.[8][9] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[8]
-
Hydroxylamine-O-sulfonic acid (HOSA): Corrosive solid that causes severe skin burns and eye damage.[11][12][13] Do not breathe dust.[12][14] Handle with extreme care, using full PPE. In case of contact, flush the affected area with copious amounts of water.[12]
-
Hydriodic Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate acid-resistant gloves and eye/face protection.
Characterization and Data Analysis
Validation of the synthesized product's identity and purity is critical. The following techniques are standard for the characterization of 1-amino-4-methylpyridinium iodide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
Protocol: Prepare a sample by dissolving 5-10 mg of the product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to an NMR tube.
Expected Data Interpretation:
-
¹H NMR: The spectrum should show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridinium ring will appear in the downfield region (typically δ 7-9 ppm). The methyl group protons will appear as a singlet in the upfield region (δ ~2.5 ppm). The N-amino protons may be broad or exchange with the solvent, depending on the conditions.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The aromatic carbons will be in the δ 120-160 ppm range, while the methyl carbon will be significantly upfield (δ ~20 ppm).
| Proton Assignment | Expected Chemical Shift (ppm, relative) | Multiplicity |
| Pyridinium H (ortho to N⁺) | Downfield (e.g., ~8.5) | Doublet |
| Pyridinium H (meta to N⁺) | Mid-aromatic (e.g., ~7.8) | Doublet |
| Methyl (-CH₃) | Upfield (e.g., ~2.5) | Singlet |
| Amino (-NH₂) | Variable, may be broad | Singlet |
Table 2: Predicted ¹H NMR spectral data for the 1-amino-4-methylpyridinium cation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule.
Protocol: Prepare a sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
Expected Data Interpretation:
-
N-H Stretch: Look for peaks in the 3100-3300 cm⁻¹ region, corresponding to the amino group.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
C=C and C=N Stretch: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridinium ring.
-
N-N Stretch: A weaker band may be observed in the 1000-1200 cm⁻¹ region.
Melting Point Analysis
The melting point is a crucial indicator of purity. A sharp, well-defined melting range suggests a pure compound.
Protocol: Place a small amount of the dried, crystalline product into a capillary tube and determine the melting point using a calibrated apparatus.
Expected Result: The literature melting point for the related 1-aminopyridinium iodide is 160–162°C.[7] The 4-methyl derivative is expected to have a distinct but comparable melting point. A broad melting range would indicate the presence of impurities.
References
-
Hydroxylamine-O-sulfonic acid - Wikipedia. Available at: [Link]
-
SAFETY DATA SHEETS. Available at: [Link]
-
4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. Available at: [Link]
-
Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition - Organic Syntheses Procedure. Available at: [Link]
-
1-aminopyridinium iodide - Organic Syntheses Procedure. Available at: [Link]
-
Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. Available at: [Link]
-
4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis - PubMed. Available at: [Link]
- US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid - Google Patents.
-
Synthesis of heterocyclic hydroxylamine‐o‐sulfonates using HOSA. - ResearchGate. Available at: [Link]
-
1-(4-Methylbenzylideneamino)pyridinium iodide - PMC - NIH. Available at: [Link]
-
1-Methyl-pyridinium iodide - SpectraBase. Available at: [Link]
-
4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis - ChemistryViews. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central. Available at: [Link]
Sources
- 1. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]
- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cloudfront.zoro.com [cloudfront.zoro.com]
- 13. zycz.cato-chem.com [zycz.cato-chem.com]
- 14. Page loading... [wap.guidechem.com]
A Senior Application Scientist's Guide to Pyridinium, 1-amino-4-methyl-, iodide: A Versatile Intermediate in Modern Synthesis
Foreword: Unlocking Heterocyclic Complexity
In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex nitrogen-containing heterocycles is perpetual. These scaffolds form the core of countless pharmaceuticals, agrochemicals, and materials. Among the reagents that have gained significant traction for this purpose are N-aminopyridinium salts. This guide provides an in-depth technical overview of a particularly useful derivative, Pyridinium, 1-amino-4-methyl-, iodide (CAS 7583-92-8), focusing on its role as a pivotal synthetic intermediate. We will move beyond simple procedural descriptions to explore the underlying principles of its reactivity, offering field-proven insights into its application, particularly in the construction of pharmaceutically relevant fused-ring systems.
Core Compound Profile: Physicochemical and Structural Attributes
This compound is a quaternary ammonium salt that serves as a stable, crystalline precursor for highly reactive intermediates.[1] Its ionic nature dictates its physical properties, making it a manageable solid for laboratory use.
The true synthetic potential of this molecule lies not in the salt itself, but in its ability to act as a masked 1,3-dipole. The exocyclic N-amino group is the key to its reactivity. The electron-withdrawing nature of the pyridinium ring acidifies the N-H protons, allowing for facile deprotonation by a mild base. This in situ generation of the corresponding N-aminopyridinium ylide is the gateway to its rich cycloaddition chemistry.
Table 1: Physicochemical Properties of 1-Amino-4-methylpyridinium Iodide
| Property | Value | Source |
| CAS Number | 7583-92-8 | [1][2] |
| Molecular Formula | C₆H₉IN₂ | [1] |
| Molecular Weight | 236.05 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMF) | [1] |
Synthesis of the Intermediate: A Foundational Protocol
The most direct and common method for preparing N-aminopyridinium salts is through the electrophilic amination of the parent pyridine.[3] The synthesis of 1-amino-4-methylpyridinium iodide follows this established pathway, typically using hydroxylamine-O-sulfonic acid as the aminating agent.
The causality behind this choice of reagent is its ability to deliver an electrophilic "NH₂⁺" equivalent to the nucleophilic pyridine nitrogen. The subsequent introduction of hydriodic acid provides the iodide counter-ion, which facilitates the isolation of a stable, crystalline product.[4]
Caption: General workflow for the synthesis of 1-amino-4-methylpyridinium iodide.
Detailed Laboratory Protocol: Synthesis of 1-Amino-4-methylpyridinium Iodide
This protocol is adapted from the robust procedure for the parent 1-aminopyridinium iodide and is considered a self-validating system due to its high-yielding and reproducible nature.[4]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, prepare a fresh solution of hydroxylamine-O-sulfonic acid (1.0 eq) in cold water.
-
N-Amination: To this solution, add 4-methylpyridine (γ-picoline) (3.0 eq) dropwise. The excess pyridine acts as both reactant and base. Heat the mixture on a steam bath (approx. 90 °C) for 20-30 minutes.
-
Quenching and Solvent Removal: Cool the reaction mixture to room temperature and add potassium carbonate (1.0 eq) to neutralize the solution. Remove water and excess pyridine under reduced pressure using a rotary evaporator (30–40 °C).
-
Extraction: Treat the solid residue with absolute ethanol (e.g., 120 mL for a 0.1 mole scale reaction) and stir vigorously. The desired N-aminopyridinium salt dissolves in ethanol, while the inorganic byproduct (potassium sulfate) precipitates.
-
Isolation and Precipitation: Filter the mixture to remove the insoluble potassium sulfate. To the clear ethanolic filtrate, slowly add 57% hydriodic acid (1.0 eq) while cooling in an ice bath.
-
Crystallization and Purification: The product, 1-amino-4-methylpyridinium iodide, will precipitate as a solid. For optimal purity, store the solution at low temperature (e.g., -20 °C) for at least one hour to maximize crystallization.[4] Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from absolute ethanol can be performed if necessary to yield near-white crystals.
The Core Application: A Gateway to Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition
The primary utility of 1-amino-4-methylpyridinium iodide is its role as a precursor to N-aminopyridinium ylides for [3+2] cycloaddition reactions.[5][6] This transformation is a powerful method for constructing the pyrazolo[1,5-a]pyridine scaffold, a privileged core in medicinal chemistry.
Mechanism:
-
Ylide Formation: In the presence of a base (e.g., K₂CO₃, Et₃N), the pyridinium salt is deprotonated at the amino group to form the N-aminopyridinium ylide. This species is a classic 1,3-dipole.
-
Cycloaddition: The ylide reacts with a dipolarophile, typically an electron-deficient alkyne or alkene, in a concerted or stepwise [3+2] cycloaddition.[7][8]
-
Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate readily undergoes oxidative aromatization, often spontaneously in the presence of air, to yield the stable pyrazolo[1,5-a]pyridine product.[9]
This dual reactivity, where the N-aminopyridinium salt serves as both a 1,3-dipole and a nitrogen source, makes it an exceptionally efficient building block.[5]
Caption: Mechanistic pathway of [3+2] cycloaddition using N-aminopyridinium ylides.
Protocol Example: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine
This protocol demonstrates a typical application of the title compound in a metal-free oxidative [3+2] cycloaddition.[10]
-
Materials & Reagents:
-
1-Amino-4-methylpyridinium iodide (1.0 eq)
-
α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Equipment:
-
Schlenk flask or sealed vial
-
Magnetic stirrer and hotplate
-
Standard glassware for aqueous work-up and column chromatography
-
-
Procedure:
-
To a clean, dry Schlenk flask, add 1-amino-4-methylpyridinium iodide, the α,β-unsaturated carbonyl compound, and potassium carbonate.
-
Add anhydrous DMF and seal the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically conducted under an air atmosphere to facilitate the final oxidation step.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure pyrazolo[1,5-a]pyridine product.
-
Expanding the Synthetic Horizon: Bifunctional Reactivity
Recent research has highlighted the bifunctional nature of N-aminopyridinium salts, extending their utility beyond cycloadditions.[3][11] They combine N-centered nucleophilicity with a reducible N-N bond, which imparts a latent electrophilic or radical character.[11] This dualism allows these reagents to serve as versatile ammonia surrogates or aminating agents in a variety of transformations, including:
-
Metal-Catalyzed Aminations: They can participate in palladium, copper, or gold-catalyzed reactions to form complex amines and heterocycles.[3]
-
Photoredox Chemistry: The N-N bond can be cleaved under photoredox conditions to generate nitrogen-centered radicals for C-N bond formation.[3]
-
Self-Limiting Alkylation: N-aryl-N-aminopyridinium salts can be used for the selective mono-alkylation to produce secondary amines, overcoming the classic problem of overalkylation.[12][13]
This emerging area of research positions 1-amino-4-methylpyridinium iodide and its derivatives not just as precursors for ylides, but as multifaceted reagents with broad potential for innovation in C-N bond-forming methodologies.[3]
Safety and Handling
As with all laboratory chemicals, proper handling of this compound is essential.
-
General Hazards: It is a quaternary ammonium salt. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is far more than a simple salt; it is a robust and versatile synthetic intermediate that provides a reliable entry point to highly reactive N-aminopyridinium ylides. Its primary application in [3+2] cycloaddition reactions offers an elegant and efficient strategy for the synthesis of the valuable pyrazolo[1,5-a]pyridine core. Furthermore, a growing body of research underscores its potential in a wider range of transformations by leveraging its unique bifunctional reactivity. For researchers and drug development professionals, mastering the chemistry of this intermediate opens a direct and modular pathway to novel heterocyclic structures of significant biological and material interest.
References
-
Title: N-Amino Pyridinium Salts in Organic Synthesis Source: PubMed Central (PMC) URL: [Link]
-
Title: General pathway of [3+2]‐cycloaddition of pyridinium ylide. Source: ResearchGate URL: [Link]
-
Title: N-Amino pyridinium salts in organic synthesis Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]
-
Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]
-
Title: Cycloaddition reactions of pyridinium and related azomethine ylides Source: American Chemical Society Publications URL: [Link]
-
Title: Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction Source: PubMed URL: [Link]
-
Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: PubMed Central (PMC) URL: [Link]
-
Title: Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of pyrazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Organic Letters URL: [Link]
-
Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: PubMed Central (PMC) URL: [Link]
-
Title: 1-aminopyridinium iodide Source: Organic Syntheses URL: [Link]
Sources
- 1. CAS 7583-92-8: this compound [cymitquimica.com]
- 2. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Amino-4-methylpyridinium Iodide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-amino-4-methylpyridinium iodide, a heterocyclic organic salt with significant potential in synthetic chemistry and drug development. While specific experimental data for this particular compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. We will delve into its synthesis, structural characteristics, spectroscopic and thermal properties, and its notable reactivity as a precursor for various functionalized molecules. A significant focus is placed on its application as a synthetic intermediate, particularly in the generation of rhodanine derivatives with potential antitumor activities, a key area of interest for medicinal chemists. This document aims to be a valuable resource for researchers looking to explore the utility of 1-amino-4-methylpyridinium iodide in their scientific endeavors.
Introduction: The Significance of N-Aminopyridinium Salts
N-aminopyridinium salts are a class of quaternary ammonium compounds characterized by a positively charged pyridinium ring with a nitrogen atom directly attached to the ring nitrogen. This unique structural motif imparts a rich and versatile chemistry, making them valuable reagents in organic synthesis. Their reactivity can be broadly categorized into two main pathways: functioning as aminating agents or serving as precursors to N-centered radicals. This dual reactivity opens up a wide array of possibilities for the construction of complex nitrogen-containing molecules, which are ubiquitous in pharmaceuticals and other biologically active compounds.
1-Amino-4-methylpyridinium iodide, the subject of this guide, is a member of this family with a methyl group at the 4-position of the pyridine ring. This substitution can influence its electronic properties, solubility, and reactivity, making it a tailored building block for specific synthetic targets.
Synthesis and Structural Elucidation
While a specific, detailed synthesis protocol for 1-amino-4-methylpyridinium iodide is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from the well-established methods for preparing other N-aminopyridinium salts. The most common approach involves the N-amination of the corresponding pyridine derivative.
Proposed Synthesis Workflow
The synthesis of 1-amino-4-methylpyridinium iodide can be envisioned as a two-step process starting from 4-methylpyridine (also known as γ-picoline).
Caption: Proposed synthetic workflow for 1-amino-4-methylpyridinium iodide.
Experimental Protocol (Adapted from General Procedures)
Materials:
-
4-Methylpyridine (γ-picoline)
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Ethanol
-
Hydriodic acid (57%)
-
Dry ice
-
Methanol
Procedure:
-
N-Amination: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid in cold water. To this solution, add an excess of 4-methylpyridine.
-
Heat the mixture gently (e.g., on a steam bath at approximately 90°C) for a short period (e.g., 20-30 minutes).
-
Cool the reaction mixture to room temperature and add potassium carbonate to neutralize the solution.
-
Remove water and excess 4-methylpyridine under reduced pressure using a rotary evaporator.
-
Treat the residue with ethanol and filter to remove any inorganic salts.
-
Anion Exchange: To the ethanolic filtrate, add hydriodic acid (57%) dropwise at a low temperature (e.g., -20°C, using a dry ice/methanol bath).
-
Allow the product to crystallize at low temperature for at least one hour.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from absolute ethanol to obtain purified 1-amino-4-methylpyridinium iodide as a crystalline solid.
Physicochemical Properties
Direct experimental data for 1-amino-4-methylpyridinium iodide is scarce. The following table summarizes its known identifiers and predicted or inferred properties based on data from analogous compounds.
| Property | Value/Description | Source/Basis for Prediction |
| CAS Number | 7583-92-8 | Chemical Abstracts Service |
| Molecular Formula | C₆H₉IN₂ | |
| Molecular Weight | 236.05 g/mol | |
| Appearance | White to off-white crystalline solid | General description for pyridinium salts |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) | Inferred from the ionic nature of the compound |
| Melting Point | Not reported. Expected to be in the range of 150-180°C. | Based on the melting point of 1-aminopyridinium iodide (160-162°C) |
Spectroscopic Characterization (Predicted)
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridinium ring, the methyl group protons, and the protons of the amino group. The aromatic protons will likely appear as doublets in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the positively charged nitrogen. The methyl group protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The amino group protons may appear as a broad singlet, and its chemical shift could be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridinium ring carbons, with the carbons adjacent to the nitrogen being the most deshielded. The methyl carbon will resonate at a higher field.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum of 1-amino-4-methylpyridinium iodide is expected to exhibit characteristic absorption bands for the pyridinium ring vibrations, C-H stretching and bending, and N-H stretching of the amino group.
3.1.3. UV-Vis Spectroscopy
Pyridinium salts typically exhibit absorption bands in the UV region. The electronic transitions are generally of the π → π* type within the aromatic ring. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.
Thermal Analysis (Predicted)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide insights into the thermal stability of the compound. It is expected to be stable at ambient temperatures. The TGA curve would likely show a decomposition profile at elevated temperatures, while the DSC thermogram would indicate the melting point.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 1-amino-4-methylpyridinium iodide is largely dictated by the N-amino group and the pyridinium ring.
Formation of N-Ylides and Subsequent Reactions
In the presence of a base, 1-amino-4-methylpyridinium iodide can be deprotonated at the exocyclic amino group to form a highly reactive N-iminopyridinium ylide. This ylide is a 1,3-dipole and can participate in various cycloaddition reactions, providing access to a range of heterocyclic systems.
Caption: Formation and reactivity of the N-iminopyridinium ylide intermediate.
Precursor to N-Centered Radicals
N-aminopyridinium salts can undergo single-electron reduction to generate N-centered radicals. This process can be initiated photochemically or through the use of a suitable reducing agent. These amidyl radicals are valuable intermediates for C-H amination reactions, enabling the direct introduction of nitrogen-containing functional groups into organic molecules.
Applications in Drug Development: A Gateway to Bioactive Molecules
The synthetic versatility of 1-amino-4-methylpyridinium iodide makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of Rhodanine Derivatives as Potential Antitumor Agents
A key application of 1-amino-4-methylpyridinium iodide is in the synthesis of rhodanine derivatives. Rhodanine and its analogs are a well-known class of heterocyclic compounds that have been extensively studied for their wide range of biological activities, including anticancer properties.
While the full experimental details from the primary literature are not accessible, it has been reported that 1-amino-4-methylpyridinium iodide is a useful synthetic intermediate for preparing new rhodanine analogs as potential antitumor agents.[1] The general synthetic strategy likely involves the reaction of the N-aminopyridinium salt with a suitable rhodanine precursor.
The resulting rhodanine derivatives have shown promise in inhibiting the proliferation of various cancer cell lines. Studies on similar rhodanine-based compounds have demonstrated their potential to act on various cellular targets, including protein tyrosine kinases and other enzymes involved in cancer progression.
General Workflow for the Synthesis of Bioactive Molecules
The following workflow illustrates the general utility of 1-amino-4-methylpyridinium iodide in the synthesis of diverse molecular scaffolds relevant to drug discovery.
Caption: General workflow for the application of 1-amino-4-methylpyridinium iodide in the synthesis of bioactive molecules.
Conclusion
1-Amino-4-methylpyridinium iodide is a promising, yet under-characterized, synthetic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its versatile reactivity, allowing for its use as both an aminating agent and a precursor to N-centered radicals, provides access to a wide variety of nitrogen-containing compounds. The demonstrated utility of this compound in the synthesis of rhodanine derivatives with potential antitumor activity highlights its relevance to drug discovery and development. Further detailed experimental studies on its physicochemical properties and reactivity are warranted to fully unlock its potential as a valuable tool for chemists in both academic and industrial research. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- Li, Y., Wang, L., Yang, B., & Li, Y. (2012). A new series of rhodanine derivatives as potential antitumor agents. Chinese Chemical Letters, 23(4), 415-418.
Sources
An In-Depth Technical Guide to the Solubility of 1-amino-4-methylpyridinium iodide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-amino-4-methylpyridinium iodide, a compound of interest in synthetic chemistry and drug development. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its dissolution in organic solvents. It further provides a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of polar, ionic compounds in various organic media.
Introduction: The Significance of 1-amino-4-methylpyridinium iodide
1-amino-4-methylpyridinium iodide, with the CAS number 7583-92-8, is a quaternary ammonium salt characterized by a pyridinium core structure. Its molecular formula is C₆H₉IN₂ and it has a molecular weight of 236.05 g/mol . This compound typically presents as a white to off-white crystalline solid. Its utility as a synthetic intermediate, particularly in the preparation of novel rhodanine analogs with potential antitumor activity, underscores its importance in the field of medicinal chemistry.
The solubility of 1-amino-4-methylpyridinium iodide is a critical physicochemical parameter that dictates its application in various chemical processes. For drug development professionals, understanding and quantifying the solubility of this compound in different organic solvents is paramount for several reasons:
-
Reaction Medium Selection: The choice of solvent is crucial for optimizing reaction kinetics, yield, and purity of products in synthetic chemistry.
-
Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, to obtain high-purity material.
-
Formulation Development: In the pharmaceutical industry, solubility in various excipients and solvent systems is a key factor in designing effective drug delivery systems.
-
Analytical Method Development: The choice of solvent is critical for preparing solutions for various analytical techniques, such as chromatography and spectroscopy.
This guide will delve into the theoretical underpinnings of the solubility of this ionic compound and provide a practical, step-by-step methodology for its empirical determination.
Theoretical Framework: Principles of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like".[1][2][3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For an ionic compound like 1-amino-4-methylpyridinium iodide to dissolve in an organic solvent, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the crystalline solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions).[2][3]
The key interactions at play in the dissolution of 1-amino-4-methylpyridinium iodide are:
-
Ion-Dipole Interactions: The positively charged pyridinium cation and the negatively charged iodide anion can interact favorably with the partial positive and negative charges of polar solvent molecules.
-
Hydrogen Bonding: The amino group (-NH₂) on the pyridinium ring is a hydrogen bond donor, capable of forming strong hydrogen bonds with solvents that are hydrogen bond acceptors (e.g., those containing oxygen or nitrogen atoms).[4][5]
-
Van der Waals Forces: These weaker forces, including London dispersion forces, are present in all molecular interactions but are less significant for the solubility of ionic compounds in polar solvents.
The interplay of these forces, along with the physicochemical properties of the organic solvent, will determine the extent to which 1-amino-4-methylpyridinium iodide dissolves.
The Role of Solvent Properties
The choice of an organic solvent has a profound impact on the solubility of 1-amino-4-methylpyridinium iodide. The following solvent properties are particularly influential:
-
Polarity: Polar solvents, characterized by a high dielectric constant and a significant dipole moment, are generally better at solvating ions.[6] The high dielectric constant of a solvent reduces the electrostatic attraction between the cation and anion of the solute, facilitating their separation and dissolution.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond acceptors will interact strongly with the hydrogen-donating amino group of the solute, promoting solubility.[4][5][7] Protic solvents, which can also act as hydrogen bond donors, can further solvate the iodide anion.
-
Molecular Size and Shape: The steric hindrance of the solvent molecules can affect their ability to effectively surround and stabilize the solute ions.
The following diagram illustrates the key solute-solvent interactions that promote the dissolution of 1-amino-4-methylpyridinium iodide in a polar, protic solvent like methanol.
Caption: Solute-Solvent Interactions
Physicochemical Properties of Common Organic Solvents
To aid in the selection of appropriate solvents for solubility studies and other applications, the following table summarizes key physicochemical properties of a range of common organic solvents.
| Solvent | Molecular Formula | Dielectric Constant (at 20°C) | Polarity Index (P') | Hydrogen Bond Donor/Acceptor |
| Protic Solvents | ||||
| Water | H₂O | 80.1 | 10.2 | Donor & Acceptor |
| Methanol | CH₃OH | 32.7 | 5.1 | Donor & Acceptor |
| Ethanol | C₂H₅OH | 24.5 | 4.3 | Donor & Acceptor |
| n-Propanol | C₃H₇OH | 20.1 | 4.0 | Donor & Acceptor |
| Isopropanol | C₃H₇OH | 19.9 | 3.9 | Donor & Acceptor |
| Aprotic Polar Solvents | ||||
| Acetonitrile | CH₃CN | 37.5 | 5.8 | Acceptor |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 6.4 | Acceptor |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 7.2 | Acceptor |
| Acetone | CH₃COCH₃ | 20.7 | 5.1 | Acceptor |
| Aprotic Nonpolar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 3.1 | Neither |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | Acceptor |
| Toluene | C₇H₈ | 2.4 | 2.4 | Neither |
| Hexane | C₆H₁₄ | 1.9 | 0.1 | Neither |
Data compiled from various sources.[8][9][10][11][12][13]
Based on the principles outlined in Section 2, 1-amino-4-methylpyridinium iodide is expected to exhibit higher solubility in polar protic and aprotic solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile) and significantly lower solubility in nonpolar solvents (e.g., toluene, hexane).
Experimental Protocol for Solubility Determination
Given the lack of readily available quantitative solubility data for 1-amino-4-methylpyridinium iodide, this section provides a detailed and robust experimental protocol based on the isothermal saturation method.[14] This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution. This protocol adheres to the principles outlined in guidelines for good practices in solubility measurements.[15]
Materials and Equipment
-
1-amino-4-methylpyridinium iodide (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath with temperature control (± 0.1 °C)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent)
-
Volumetric flasks and pipettes
-
UV/Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Drying oven
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the solubility of 1-amino-4-methylpyridinium iodide.
Caption: Experimental Workflow for Solubility Determination
Step-by-Step Methodology
4.3.1. Preparation of Saturated Solutions
-
Accurately weigh an excess amount of 1-amino-4-methylpyridinium iodide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[16][17]
4.3.2. Sample Analysis
The concentration of the saturated solution can be determined using various analytical techniques. UV/Vis spectroscopy is a common and straightforward method if the compound has a suitable chromophore.
Using UV/Vis Spectroscopy:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of 1-amino-4-methylpyridinium iodide of known concentration in the solvent of interest.
-
Perform a series of serial dilutions to create a set of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[18]
-
-
Analysis of the Saturated Solution:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of 1-amino-4-methylpyridinium iodide in that solvent at the specified temperature.
-
Using Gravimetric Analysis (Alternative Method):
For solvents in which UV/Vis analysis is not feasible, or as a confirmatory method, gravimetric analysis can be employed.[6][8][9][11][19]
-
After equilibration, filter a known volume of the saturated solution.
-
Transfer the filtered solution to a pre-weighed, dry container.
-
Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of the solute.
-
Once all the solvent has been removed, weigh the container with the dried residue.
-
The mass of the dissolved solute is the final weight minus the initial weight of the container.
-
Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).
Data Reporting and Interpretation
Solubility data should be reported in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and the temperature at which the measurement was conducted must be specified. It is recommended to perform each measurement in triplicate to ensure reproducibility and report the average value with the standard deviation.
The obtained solubility data can then be correlated with the physicochemical properties of the solvents to gain a deeper understanding of the structure-solubility relationship for 1-amino-4-methylpyridinium iodide.
Conclusion
While specific quantitative solubility data for 1-amino-4-methylpyridinium iodide in a wide array of organic solvents is not extensively documented in publicly available literature, a thorough understanding of the principles of solubility allows for rational solvent selection. The ionic nature and hydrogen bonding capabilities of this compound suggest a preference for polar protic and aprotic solvents.
For researchers and drug development professionals requiring precise solubility values, the isothermal saturation method detailed in this guide provides a robust and reliable approach. By following this protocol, accurate and reproducible solubility data can be generated, which is invaluable for optimizing synthetic procedures, developing purification strategies, and advancing the formulation of new chemical entities. This guide serves as a foundational resource for the practical application and theoretical understanding of the solubility of 1-amino-4-methylpyridinium iodide.
References
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Spange, S., & Weiß, N. (2023). Empirical Hydrogen Bonding Donor (HBD)
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
- Scribd. Common Organic Solvents: Table of Properties.
- Fiveable. Solute-Solvent Interactions Definition.
- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.
- Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.
- Chemistry LibreTexts. (2022, July 11). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors.
- European Medicines Agency. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
- Wired Chemist. Gravimetric Analysis.
- Fisher Scientific.
- TCI Chemicals. Organic Solvents.
- Burdick & Jackson. Polarity Index.
- MasterControl. ICH Q6 Guidelines.
- Wikipedia. Gravimetric analysis.
- European Medicines Agency. ICH Q6B: Test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.
- Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
- Indonesian Journal of Science & Technology. (2023).
- ResearchGate. Different types of H-bond donor and acceptor site present in an alcohol....
- PASCO scientific. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- ResearchGate. (2017, February 8). (PDF) 1,4-Dimethylpyridinium iodide.
- ResearchGate. a)
- Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition.
- Wikipedia. Ultraviolet–visible spectroscopy.
- Chemistry LibreTexts. (2023, January 29). Solubility Rules.
- Sigma-Aldrich. Solubility Rules for Ionic Compounds.
- Chemistry Steps. Solubility of Organic Compounds.
- National Institutes of Health. (2022).
- ResearchGate. (2025, August 8). Solubility determination and thermodynamic functions of 2-chlorophenothiazine in nine organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
- PubMed. (2023, December 8).
- ACS Publications. (2019, February 14).
- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. fiveable.me [fiveable.me]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 11. Gravimetric Analysis [wiredchemist.com]
- 12. rootspress.org [rootspress.org]
- 13. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Gravimetric analysis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Amino-4-methylpyridinium Iodide
This guide provides a comprehensive technical overview of 1-amino-4-methylpyridinium iodide, a quaternary ammonium compound of significant interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and analytical validation, underpinned by established scientific principles and methodologies.
Introduction: The Significance of 1-Amino-4-methylpyridinium Iodide
1-Amino-4-methylpyridinium iodide, identified by its CAS number 7583-92-8, is a heterocyclic organic salt that has garnered attention as a versatile synthetic intermediate.[1] Its structure, featuring a positively charged pyridinium ring with a nucleophilic exocyclic amino group, makes it a valuable building block in the construction of more complex molecular architectures. Notably, it has been utilized in the synthesis of novel rhodanine analogs being investigated as potential antitumor agents.[1] The inherent reactivity of the N-amino pyridinium scaffold, coupled with the influence of the methyl group and the iodide counter-ion, dictates its chemical behavior and potential applications. This guide will elucidate the fundamental molecular aspects of this compound, providing a robust knowledge base for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The molecular formula of 1-amino-4-methylpyridinium iodide is C₆H₉IN₂ with a molecular weight of 236.05 g/mol .[1] The core of the molecule is a 4-methylpyridine ring where the nitrogen atom is quaternized by an amino group. This arrangement results in a cationic pyridinium ring with the positive charge delocalized across the aromatic system. The iodide anion (I⁻) balances this positive charge.
Key Structural Features:
-
Quaternary Pyridinium Nitrogen: The nitrogen atom of the pyridine ring is sp² hybridized and bears a formal positive charge, contributing to the aromaticity and electrophilicity of the ring.
-
Exocyclic N-Amino Group: The amino group attached to the pyridinium nitrogen is a key functional feature, imparting nucleophilic character and providing a site for further chemical modification.
-
4-Methyl Group: The electron-donating methyl group at the 4-position (para to the ring nitrogen) influences the electron density distribution within the pyridinium ring, subtly modulating its reactivity.
-
Iodide Counter-ion: The iodide anion is a large, soft, and weakly coordinating anion. Its presence influences the compound's solubility and can play a role in its reactivity in certain contexts.[1]
The overall structure is that of a salt, which is typically a white to off-white crystalline solid.[1] Its ionic nature confers solubility in water and other polar organic solvents.[1]
Visualizing the Molecular Structure
The following diagram illustrates the chemical structure of 1-amino-4-methylpyridinium iodide.
Caption: Molecular structure of 1-amino-4-methylpyridinium iodide.
Predicted Physicochemical Properties
A summary of key physicochemical properties is presented in the table below.
| Property | Value | Source/Comment |
| CAS Number | 7583-92-8 | [1] |
| Molecular Formula | C₆H₉IN₂ | [1] |
| Molecular Weight | 236.05 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | Due to its ionic nature.[1] |
Synthesis of 1-Amino-4-methylpyridinium Iodide
The synthesis of 1-amino-4-methylpyridinium iodide is typically achieved through the electrophilic amination of 4-methylpyridine (also known as γ-picoline). A well-established method for the N-amination of pyridines involves the use of hydroxylamine-O-sulfonic acid (HOSA).[2][3][4] This approach is adaptable for the synthesis of the target compound.
Reaction Principle
The lone pair of electrons on the nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid. This results in the formation of the 1-amino-4-methylpyridinium cation with the hydrogensulfate anion. Subsequent anion exchange with an iodide salt, or direct treatment with hydriodic acid, yields the final product.
Visualizing the Synthesis Workflow
The following diagram outlines the key steps in the synthesis of 1-amino-4-methylpyridinium iodide.
Caption: Workflow for the synthesis of 1-amino-4-methylpyridinium iodide.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of 1-aminopyridinium iodide.[2] Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Materials and Reagents:
-
4-Methylpyridine (distilled before use)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate (K₂CO₃)
-
Hydriodic acid (HI, 57% in water)
-
Absolute ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in cold deionized water (65 mL).
-
Addition of 4-Methylpyridine: To the stirred solution, add 4-methylpyridine (0.30 mol). An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture on a steam bath at approximately 90°C for 20-30 minutes.
-
Cooling and Basification: Cool the mixture to room temperature with stirring. Carefully add potassium carbonate (0.10 mol) in portions to neutralize the excess acid and liberate the free base of any unreacted starting material.
-
Solvent Removal: Remove the water and excess 4-methylpyridine under reduced pressure using a rotary evaporator at 30-40°C.
-
Workup: Treat the residue with absolute ethanol (120 mL) and stir to dissolve the product, leaving behind inorganic salts. Filter the mixture to remove the insoluble salts.
-
Anion Exchange and Precipitation: To the ethanolic filtrate, cautiously add 57% hydriodic acid (0.10 mol). The product will begin to precipitate. Cool the mixture to -20°C for at least one hour to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from absolute ethanol to obtain pure 1-amino-4-methylpyridinium iodide as almost-white crystals.
-
Drying: Dry the purified crystals under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-amino-4-methylpyridinium iodide. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridinium ring, the protons of the N-amino group, and the protons of the methyl group. The aromatic protons will appear as doublets due to coupling with adjacent protons. The chemical shifts will be downfield due to the deshielding effect of the positively charged aromatic ring. The amino protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl protons will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyridinium ring and the methyl group. The aromatic carbons will be in the downfield region, with the carbons adjacent to the nitrogen being the most deshielded.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.5 - 9.0 | Doublet | Protons at C2 and C6 (ortho to N⁺) |
| 7.8 - 8.2 | Doublet | Protons at C3 and C5 (meta to N⁺) | |
| 7.0 - 8.0 (broad) | Singlet | NH₂ protons | |
| 2.5 - 2.8 | Singlet | CH₃ protons | |
| ¹³C | 150 - 160 | Singlet | C4 |
| 145 - 155 | Singlet | C2 and C6 | |
| 125 - 135 | Singlet | C3 and C5 | |
| 20 - 25 | Singlet | CH₃ |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent peak for the cationic part of the molecule, [C₆H₉N₂]⁺, at m/z 109.1.
Reactivity and Applications in Drug Development
The reactivity of 1-amino-4-methylpyridinium iodide is centered around the N-amino group and the pyridinium ring. The exocyclic amino group can act as a nucleophile in various reactions. Furthermore, N-aminopyridinium salts are known to be precursors for N-centered radicals under certain conditions, opening up avenues for unique C-H amination reactions.[5]
In the context of drug development, the primary reported application of 1-amino-4-methylpyridinium iodide is as a key intermediate in the synthesis of more complex heterocyclic structures.[1] The ability to introduce the "amino-pyridinium" moiety allows for the construction of novel scaffolds that can be screened for biological activity. Its use in preparing potential antitumor agents highlights its relevance in medicinal chemistry.[1] The pyridinium core is a privileged structure in many bioactive compounds, and derivatives of 1-amino-4-methylpyridinium iodide could be explored for a range of therapeutic targets.
Conclusion
1-Amino-4-methylpyridinium iodide is a valuable and versatile chemical entity with a well-defined molecular structure and predictable reactivity. This guide has provided a detailed overview of its synthesis, structural features, and analytical characterization, grounded in established chemical principles. For researchers and drug development professionals, a thorough understanding of this molecule's properties is paramount for its effective application in the design and synthesis of novel therapeutic agents.
References
-
Organic Syntheses. 1-aminopyridinium iodide. Available at: [Link]
-
National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]
-
Wikipedia. Hydroxylamine-O-sulfonic acid. Available at: [Link]
-
Wallace, E. Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Nanyang Technological University. Available at: [Link]
Sources
- 1. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Emerging Potential of 1-Amino-4-methylpyridinium Iodide in Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Latent Capabilities of a Versatile Pyridinium Scaffold
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds that offer unique reactivity and structural diversity is paramount. Among the vast family of heterocyclic compounds, pyridinium salts have long been recognized for their broad utility.[1][2] This guide focuses on a specific, yet underexplored, member of this class: 1-Amino-4-methylpyridinium iodide (C₆H₉IN₂) . While its direct therapeutic applications are not yet established, its chemical architecture and reactivity present a compelling case for its potential as a versatile building block and functional moiety in medicinal chemistry. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the prospective applications of this compound and provide a conceptual framework for its integration into modern drug discovery workflows.
Physicochemical and Structural Profile
1-Amino-4-methylpyridinium iodide is a quaternary ammonium compound characterized by a positively charged pyridinium ring N-aminated and substituted with a methyl group at the 4-position, with iodide as the counter-ion.[3]
| Property | Value | Source |
| CAS Number | 7583-92-8 | [3] |
| Molecular Formula | C₆H₉IN₂ | [3] |
| Molecular Weight | 236.05 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water and polar organic solvents | [3] |
The key structural features that underpin its potential in medicinal chemistry are:
-
The Quaternary Pyridinium Ring: This endows the molecule with high polarity and water solubility, which can be advantageous for improving the pharmacokinetic properties of parent drug molecules.[4][5]
-
The N-Amino Group: This is a critical functional handle. It can act as a nucleophile and is a precursor to highly reactive N-centered radicals, opening up unique avenues for chemical transformations.[6][7]
-
The 4-Methyl Group: This substituent can influence the steric and electronic properties of the pyridinium ring, potentially modulating interactions with biological targets.
-
The Iodide Counter-ion: While often considered a spectator, the iodide ion can influence the compound's solubility and reactivity.[3]
Potential Applications in Medicinal Chemistry
Based on its structure and the known reactivity of related N-aminopyridinium salts, we can extrapolate several promising applications for 1-amino-4-methylpyridinium iodide in drug discovery.
Scaffold for Novel Enzyme Inhibitors
The pyridinium moiety is a common feature in various enzyme inhibitors.[2] The unique N-amino functionality of 1-amino-4-methylpyridinium iodide can be leveraged to synthesize novel classes of inhibitors. For instance, it can serve as a versatile intermediate for creating derivatives that target enzymes where a cationic or hydrogen-bonding interaction is crucial for binding.
A plausible target class is inducible Nitric Oxide Synthase (iNOS) . 2-Amino-4-methylpyridine, a related compound, is a known potent inhibitor of iNOS.[8][9] By utilizing 1-amino-4-methylpyridinium iodide as a starting material, medicinal chemists could explore a new chemical space for iNOS inhibitors with potentially different binding modes or improved selectivity.
Caption: Proposed workflow for the synthesis and screening of novel iNOS inhibitors.
-
Dissolution: Dissolve 1-amino-4-methylpyridinium iodide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (1.2 equivalents), to the solution at 0 °C.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the resulting N-acylated pyridinium salt by column chromatography or recrystallization to yield the desired product.
Precursor for Bioorthogonal Probes and Targeted Drug Delivery
The concept of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological systems.[10][11] The N-amino group of 1-amino-4-methylpyridinium iodide can be derivatized to incorporate functionalities suitable for bioorthogonal reactions, such as azides or alkynes for "click chemistry".[12]
This opens the door to using this scaffold for:
-
Cellular Imaging: By attaching a fluorophore via a bioorthogonal linker, the pyridinium salt could be used to visualize specific cellular compartments or processes.
-
Targeted Drug Delivery: The pyridinium moiety could be conjugated to a targeting ligand (e.g., an antibody or peptide) and a therapeutic agent. The positive charge may also facilitate cell membrane interactions.
Caption: A simplified scheme for photocatalytic C-H amination.
Potential as an Antitumor Agent Precursor
One of the documented uses of 1-amino-4-methylpyridinium iodide is as a synthetic intermediate for preparing new rhodanine analogs with potential antitumor activity. [3]Rhodanines are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anticancer effects. The use of 1-amino-4-methylpyridinium iodide in this context highlights its role as a key building block for accessing structurally novel compounds with therapeutic potential.
Antimicrobial Applications
Pyridine derivatives and pyridinium salts have a long history as anti-infective agents, finding use as disinfectants and antiseptics. [13]The quaternary ammonium nature of 1-amino-4-methylpyridinium iodide suggests it could be a scaffold for developing new antimicrobial agents. The mechanism of action for many cationic antimicrobials involves the disruption of bacterial cell membranes. The specific structure of 1-amino-4-methylpyridinium iodide could be modified to optimize this activity and potentially overcome existing resistance mechanisms.
Conclusion and Future Outlook
While 1-amino-4-methylpyridinium iodide is not currently a therapeutic agent in itself, its chemical properties and reactivity position it as a highly valuable and versatile tool for medicinal chemists. Its potential as a scaffold for enzyme inhibitors, a precursor for bioorthogonal probes and targeted drug delivery systems, a source of N-centered radicals for novel synthesis, and a building block for antitumor and antimicrobial agents warrants further investigation. As our understanding of the unique chemistry of N-aminopyridinium salts deepens, we anticipate that 1-amino-4-methylpyridinium iodide and its derivatives will play an increasingly important role in the discovery and development of the next generation of therapeutics.
References
-
ResearchGate. Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. [Link]
-
ResearchGate. Effect of pyridine on key pharmacological parameters. [Link]
-
Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. [Link]
-
ResearchGate. N‐Aminopyridinium salts as precursors for N‐centered radicals for aryl... [Link]
-
ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. [Link]
-
Open Access Journals. A Brief View on Pyridine Compounds. [Link]
-
PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis. [Link]
-
ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]
-
ResearchGate. N-Amino Pyridinium Salts in Organic Synthesis | Request PDF. [Link]
-
Organic Syntheses. 1-aminopyridinium iodide. [Link]
-
Sciencemadness.org. N‑Aminopyridinium Salts as Precursors for N‑Centered Radicals − Direct Amidation of Arenes and Heteroarenes. [Link]
-
PubMed. 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. [Link]
-
ResearchGate. 1,4-Dimethylpyridinium iodide. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
-
Wikipedia. Enisamium iodide. [Link]
-
Preprints.org. Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. [Link]
-
mocedes.org. Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. [Link]
-
CAS. Bioorthogonal Chemistry - Applications in Science and Medicine. [Link]
-
PubMed Central. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. [Link]
-
PubMed Central. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
MDPI. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]
-
PubMed Central. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. [Link]
-
PubMed Central. Designing Bioorthogonal Reactions for Biomedical Applications. [Link]
-
MDPI. In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. [Link]
-
PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. [Link]
-
PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]
-
PubMed. 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies. [Link]
-
Shanghai Rechem Science Co., Ltd. 1-Methylpyridin-1-ium iodide CAS NO.930-73-4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. sarchemlabs.com [sarchemlabs.com]
"Pyridinium, 1-amino-4-methyl-, iodide" safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of Pyridinium, 1-amino-4-methyl-, iodide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 7583-92-8) is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from SDSs of structurally analogous compounds, including 1-Aminopyridinium iodide, 1,4-Dimethylpyridinium iodide, and 2-Amino-4-methylpyridine. The recommendations herein are based on the known hazards of these related substances and should be considered a conservative approach to safe handling. Users must conduct their own risk assessments and consult with their institution's safety office.
Introduction and Physicochemical Profile
This compound (CAS 7583-92-8) is a quaternary ammonium salt with the molecular formula C₆H₉IN₂ and a molecular weight of 236.05 g/mol .[1] It is recognized as a valuable synthetic intermediate in medicinal chemistry, for instance, in the preparation of novel rhodanine analogs as potential antitumor agents.[1] Typically, it presents as a white to off-white crystalline solid.[1] Its ionic nature suggests solubility in water and other polar organic solvents.[1] Given its application in drug development and organic synthesis, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel.
Structural Analogs Used for Hazard Assessment
Due to the absence of a specific SDS, this guide derives its safety protocols from the following structurally related compounds:
-
1-Aminopyridinium iodide (CAS 6295-87-0): Lacks the 4-methyl group.
-
1,4-Dimethylpyridinium iodide (CAS 2301-80-6): Possesses a 1-methyl group instead of a 1-amino group.
-
2-Amino-4-methylpyridine (CAS 695-34-1): A neutral precursor molecule.
The shared pyridinium iodide core and/or the amino and methyl functional groups provide a reasonable basis for inferring potential hazards.
Hazard Identification and GHS Classification
Based on the hazard profiles of its structural analogs, this compound should be handled as a hazardous substance. The following GHS classifications are inferred and should be conservatively applied.
| Hazard Class | GHS Category | Hazard Statement | Inferred From Analog(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 1, 3, 4 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 1, 3, 4 |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 1, 4 |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 1, 5 |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 3, 4 |
GHS Hazard Pictograms
The following pictograms should be displayed on all containers and in the work area where this chemical is handled.
Caption: Inferred GHS Pictograms for this compound.
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with this compound. The causality behind these protocols is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Engineering Controls
-
Ventilation: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory. Standard safety glasses are insufficient.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and disposed of after handling the compound.[3] Use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Caption: Standard workflow for safely handling the pyridinium compound.
Storage Requirements
Improper storage can lead to degradation of the compound and create unforeseen hazards.
-
Container: Store in a tightly sealed, original container.
-
Environment: Keep in a cool, dry, and well-ventilated place.[2][3]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and acid chlorides.[2]
-
Atmosphere: Some analogs are noted to be light-sensitive or hygroscopic. Therefore, storage under an inert atmosphere and protection from light is a prudent measure.
Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical.
Caption: Decision tree for first aid response to exposure incidents.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill and Disposal Procedures
Accidental Release Measures
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent the spill from entering drains or waterways.
-
Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding dust generation. Use a HEPA-filtered vacuum for final cleanup. Place all contaminated material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[2] Do not mix with other waste streams.
Toxicological Information
While no specific toxicological data exists for this compound, the data from its analogs strongly suggest the following:
-
Acute Effects: Harmful if swallowed or inhaled.[2][3] Causes irritation to the skin, eyes, and respiratory system.[2][3]
-
Chronic Effects: The potential for chronic effects is unknown. Prolonged or repeated exposure should be avoided.
-
Carcinogenicity & Mutagenicity: There is no data to suggest that this compound or its close analogs are carcinogenic or mutagenic.[2]
References
-
Chemwatch. (n.d.). GHS SDS: 2-amino-4-methylpyridine. [Link]
-
GIHI CHEMICALS CO.,LIMITED. (n.d.). N-Aminopyridinium iodide. [Link]
Sources
An In-Depth Technical Guide to 1-amino-4-methylpyridinium iodide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-amino-4-methylpyridinium iodide, a quaternary ammonium compound, has emerged as a significant reagent in the field of organic synthesis and medicinal chemistry. Its unique structural features, combining a positively charged pyridinium ring with a reactive amino group, render it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its discovery, synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Chemical Identity and Structure
Systematic Name: 1-Amino-4-methylpyridinium iodide CAS Number: 7583-92-8 Molecular Formula: C₆H₉IN₂ Molecular Weight: 236.05 g/mol Structure:
The molecule consists of a pyridine ring methylated at the 4-position and aminated at the nitrogen atom, forming a pyridinium cation. The positive charge is balanced by an iodide anion. This ionic nature contributes to its solubility in polar solvents.[1]
Significance in Synthetic Chemistry and Drug Discovery
The utility of 1-amino-4-methylpyridinium iodide stems from its ability to participate in a variety of chemical transformations. The exocyclic amino group can act as a nucleophile, while the pyridinium ring can be involved in cycloaddition reactions or serve as a leaving group. This reactivity profile has been exploited in the synthesis of diverse heterocyclic compounds, some of which have shown promising biological activities. A notable application is its use as a precursor in the synthesis of rhodanine analogs, which have been investigated for their potential as antitumor agents.[1]
Historical Context and Discovery: A Legacy of N-Aminopyridinium Salts
The story of 1-amino-4-methylpyridinium iodide is intrinsically linked to the broader history of N-aminopyridinium salts. These compounds have been a subject of interest for synthetic chemists for decades due to their unique reactivity.
The Emergence of N-Aminopyridinium Salts
The development of methods for the N-amination of pyridines and other heterocycles was a significant advancement in organic synthesis. These N-amino derivatives serve as versatile precursors for the generation of N-centered radicals and ylides, opening up new avenues for carbon-nitrogen bond formation.
The Pioneering Work of Gösl and Meuwsen
Synthesis of 1-amino-4-methylpyridinium iodide: A Practical Approach
The most common and efficient method for the synthesis of 1-amino-4-methylpyridinium iodide is through the electrophilic amination of 4-methylpyridine.
Core Principle: Electrophilic Amination
The synthesis hinges on the reaction of 4-methylpyridine (γ-picoline) with an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is a widely used reagent for this purpose. The lone pair of electrons on the nitrogen atom of 4-methylpyridine attacks the electron-deficient nitrogen of HOSA, leading to the formation of the N-N bond and subsequent displacement of the sulfate group.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-amino-4-methylpyridinium iodide, adapted from established methods for N-aminopyridinium salts.
Materials:
-
4-methylpyridine (γ-picoline)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Ethanol
-
Deionized water
Procedure:
-
A solution of hydroxylamine-O-sulfonic acid is freshly prepared in cold water.
-
An excess of 4-methylpyridine is added to the HOSA solution.
-
The mixture is heated for a short period (e.g., 20 minutes at 90°C) and then cooled to room temperature.
-
Potassium carbonate is added to neutralize the solution.
-
Water and excess 4-methylpyridine are removed under reduced pressure.
-
The residue is treated with ethanol to precipitate inorganic salts, which are then removed by filtration.
-
The ethanolic filtrate is cooled, and hydriodic acid is added to precipitate the 1-amino-4-methylpyridinium iodide.
-
The crude product is collected by filtration and can be recrystallized from ethanol to yield the pure compound.
Reaction Mechanism
Caption: Generalized mechanism of electrophilic amination.
Safety Considerations
-
Hydroxylamine-O-sulfonic acid can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-methylpyridine is flammable and has a strong odor; work in a well-ventilated fume hood.
-
Hydriodic acid is a strong acid and is corrosive. Handle with extreme care.
Physicochemical and Spectroscopic Characterization
Accurate characterization of 1-amino-4-methylpyridinium iodide is crucial for its use in research and development.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Data not readily available in searched literature. |
Spectroscopic Data
While specific spectra for 1-amino-4-methylpyridinium iodide were not found in the searched literature, the expected spectroscopic features can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, distinct signals for the aromatic protons on the pyridinium ring, and a broad signal for the amino protons.
-
¹³C NMR: The spectrum would display signals for the methyl carbon, the aromatic carbons of the pyridinium ring (with the carbon attached to the methyl group being distinct), and potentially a signal for the carbon attached to the amino group.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group, C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations from the pyridinium ring.
Applications in Organic Synthesis: A Gateway to Novel Molecules
1-amino-4-methylpyridinium iodide is a valuable precursor for the synthesis of a variety of organic compounds, particularly those with potential biological activity.
Role as a Versatile Synthetic Intermediate
As a member of the N-aminopyridinium salt family, this compound can be used in various synthetic transformations, including:
-
Generation of N-centered radicals: These can be used in C-H amination reactions.
-
Formation of pyridinium ylides: These are useful in cycloaddition reactions.
-
As a leaving group: The pyridinium moiety can be displaced by nucleophiles.
Case Study: Synthesis of Rhodanine Analogs with Antitumor Potential
A significant application of 1-amino-4-methylpyridinium iodide is in the synthesis of novel rhodanine derivatives.[1]
Rhodanine is a sulfur-containing heterocyclic compound that has served as a scaffold for the development of numerous biologically active molecules. Rhodanine derivatives have been reported to possess a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.
In a 2012 study by Li, Y., et al., 1-amino-4-methylpyridinium iodide was used as a key intermediate to prepare new rhodanine analogs. The general synthetic strategy involves the reaction of 1-amino-4-methylpyridinium iodide with an appropriate rhodanine precursor.
Caption: Synthetic pathway to rhodanine analogs.
This work highlights the importance of 1-amino-4-methylpyridinium iodide as a readily accessible building block for the synthesis of compounds with potential therapeutic value.
Conclusion
1-amino-4-methylpyridinium iodide, a derivative of the historically significant class of N-aminopyridinium salts, continues to be a relevant and valuable tool in modern organic synthesis. Its straightforward preparation and versatile reactivity make it an attractive starting material for the construction of complex molecules, particularly in the pursuit of new drug candidates. Further exploration of its reactivity is likely to unveil new synthetic methodologies and lead to the discovery of novel compounds with important biological activities.
References
- Li, Y., et al. (2012). Chinese Chemical Letters, 23, 415.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Rhodanine Analogs via a 3-Aminorhodanine Intermediate Strategy
Introduction: The Enduring Significance of Rhodanine Scaffolds in Medicinal Chemistry
Rhodanine and its derivatives represent a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. These five-membered heterocyclic compounds, characterized by a thiazolidin-4-one core, have been the subject of intensive research due to their wide spectrum of biological activities.[1][2] Rhodanine analogs have demonstrated potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other therapeutic applications.[3] The versatility of the rhodanine ring system allows for facile structural modifications at several positions, enabling the generation of large and diverse compound libraries for high-throughput screening.[4]
A particularly fruitful avenue for derivatization is the Knoevenagel condensation of a rhodanine core with various aldehydes, typically yielding 5-arylmethylidene rhodanine derivatives.[5] This reaction provides a straightforward method for introducing a wide range of substituents, thereby modulating the pharmacological properties of the resulting compounds.
This application note details a robust two-step synthetic strategy for the preparation of a diverse array of rhodanine analogs. The key to this approach is the synthesis of a 3-aminorhodanine intermediate, which is then utilized in a Knoevenagel condensation with a library of aldehydes. While various methods exist for the synthesis of 3-aminorhodanine, we will also discuss the potential application of N-aminopyridinium salts, such as 1-amino-4-methylpyridinium iodide, as aminating agents in this process, leveraging their known reactivity.[6]
Mechanistic Rationale: A Two-Step Approach to Rhodanine Analog Diversity
The synthetic strategy outlined herein is predicated on a two-step reaction sequence that offers both high yields and broad substrate scope.
Step 1: Synthesis of the 3-Aminorhodanine Intermediate
The initial and crucial step is the formation of 3-aminorhodanine. This is typically achieved through the reaction of a suitable precursor, such as thiocarbamoylthioacetic acid, with hydrazine. The amino group at the 3-position of the rhodanine ring is a key functional handle that allows for subsequent derivatization. While established protocols for this synthesis exist, the use of N-aminopyridinium salts as aminating agents presents an intriguing alternative. These reagents are known to participate in C-N bond-forming reactions and could potentially offer a mild and efficient route to 3-aminorhodanine.[6]
Step 2: Knoevenagel Condensation for Analog Generation
The second step involves the Knoevenagel condensation of the 3-aminorhodanine intermediate with a diverse range of aldehydes.[5] This reaction is typically catalyzed by a weak base and proceeds via the formation of a carbanion at the C-5 position of the rhodanine ring, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated rhodanine analog.[7] The choice of aldehyde allows for the introduction of a wide variety of substituents, thereby enabling the exploration of structure-activity relationships.[8]
Visualizing the Workflow: From Precursors to Products
Caption: Workflow for the two-step synthesis of rhodanine analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminorhodanine Intermediate
This protocol describes a general method for the synthesis of 3-aminorhodanine.
Materials:
-
Carbon disulfide
-
Hydrazine hydrate
-
Chloroacetic acid
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Formation of Thiocarbamoylthioacetic Acid: In a well-ventilated fume hood, dissolve chloroacetic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and slowly add triethylamine (1 equivalent).
-
To this cooled solution, add carbon disulfide (1 equivalent) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Cyclization with Hydrazine: To the reaction mixture, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.
-
If precipitation is not sufficient, slowly add cold water to the mixture.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove impurities.
-
The crude 3-aminorhodanine can be purified by recrystallization from a suitable solvent such as ethanol.
-
Dry the purified product under vacuum.
Protocol 2: Knoevenagel Condensation for the Synthesis of Rhodanine Analogs
This protocol outlines the general procedure for the condensation of 3-aminorhodanine with various aldehydes.
Materials:
-
3-Aminorhodanine (from Protocol 1)
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Anhydrous ethanol or glacial acetic acid (as solvent)
-
Piperidine or ammonium acetate (as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminorhodanine (1 equivalent) and the desired aldehyde (1 equivalent) in anhydrous ethanol or glacial acetic acid.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) or ammonium acetate (e.g., 0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-8 hours. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetic acid) to yield the pure rhodanine analog.
-
Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation: Representative Rhodanine Analogs
The following table summarizes the synthesis of a few representative rhodanine analogs using the described Knoevenagel condensation protocol with 3-aminorhodanine and various aldehydes.
| Entry | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetic Acid | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 88 |
| 4 | 2-Naphthaldehyde | Ammonium Acetate | Acetic Acid | 8 | 78 |
| 5 | Furan-2-carbaldehyde | Piperidine | Ethanol | 3 | 90 |
Note: Yields are for isolated and purified products and may vary depending on the specific substrate and reaction conditions.
The Potential Role of 1-Amino-4-methylpyridinium Iodide
While not explicitly detailed in a dedicated protocol for rhodanine synthesis, 1-amino-4-methylpyridinium iodide and other N-aminopyridinium salts are known to be effective aminating agents in organic synthesis.[6] They can be considered as potential alternatives to hydrazine in the synthesis of the 3-aminorhodanine intermediate. The reaction would likely proceed via a nucleophilic attack of a rhodanine precursor on the nitrogen of the N-aminopyridinium salt, followed by cyclization. Further investigation and optimization of reaction conditions would be necessary to develop a robust protocol utilizing this reagent.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely reported synthetic methodologies for the preparation of rhodanine derivatives. The Knoevenagel condensation is a cornerstone reaction in organic chemistry, known for its reliability and high yields.[5][7] The progress of both synthetic steps can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediate and final products can be unequivocally confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. This allows for a self-validating system where the successful synthesis of the 3-aminorhodanine intermediate in the first step is a prerequisite for the successful generation of the final analogs in the second step.
Conclusion
The two-step synthetic strategy centered around a 3-aminorhodanine intermediate provides a powerful and versatile platform for the generation of diverse libraries of rhodanine analogs. This approach offers high yields, broad substrate compatibility, and straightforward purification procedures. The potential use of 1-amino-4-methylpyridinium iodide as an aminating agent in the synthesis of the key intermediate opens up new avenues for methodological exploration in this important area of medicinal chemistry. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents based on the rhodanine scaffold.
References
- Alhuda Dakel khalaf, N., Hasan, H. A., Ali, K. F., & Mehdi, W. A. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 298-316.
- Anonymous. (2009). NEW SYNTHESIS OF AMINORHODANIN AND CONDENSED DERIVATIVES. DARU Journal of Pharmaceutical Sciences.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Rhodanine and Multicomponent Reactions.
- Anonymous. (n.d.). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.
- Anonymous. (n.d.). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Condensation of 3-aminorhodanine with an aldehyde in alcoholic solution in the presence of NH4OH/NH4Cl generated rhodanine derivatives 5a-f.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Condensation of 3-aminorhodanine with an aldehyde in alcoholic solution...
- Anonymous. (n.d.). N-Aminorhodanine - 1438-16-0. Vulcanchem.
- Anonymous. (n.d.). One-Pot Synthesis of Novel Rhodanine Based Ketenimines Via Multicomponent Reactions.
- Anonymous. (n.d.). Sulfur- and DABCO-Promoted Reaction between Alkylidene Rhodanines and Isothiocyanates: Access to Aminoalkylidene Rhodanines. ACS Omega.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.
- Anonymous. (n.d.).
- Anonymous. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Synthesis of some novel fluorinated 4-thiazolidinones containing amide linkages and their antimicrobial screening. Semantic Scholar.
- Anonymous. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC.
- Anonymous. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.
- Anonymous. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
- Anonymous. (n.d.). Multi-Component Reactions of Aldehydes, Amines, and Ketones I. Synthesis and Crystal Structure Elucidation of a Novel Product of Condensation of Salicylaldehyde, 1-Methyl-4-piperidone, and Methylamine.
Sources
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. New synthesis of aminorhodanin and condensed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. N-Aminorhodanine (1438-16-0) for sale [vulcanchem.com]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Gold-catalyzed synthesis of 4-aminooxazoles from N-acyl pyridinium-N-aminides
Application Note & Protocol
Topic: Gold-Catalyzed Synthesis of 4-Aminooxazoles from N-Acyl Pyridinium-N-Aminides
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminooxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and clinical drug candidates.[1][2][3] Traditional synthetic routes to these heterocycles can be challenging, often requiring harsh conditions or limited substrate scope. This application note details a robust and highly efficient gold-catalyzed formal [3+2]-dipolar cycloaddition for the synthesis of 2,4,5-trisubstituted 4-aminooxazoles. The methodology leverages readily accessible N-acyl pyridinium-N-aminides as versatile 1,3-dipole precursors and ynamides as the coupling partner. This process, characterized by its mild reaction conditions and broad functional group tolerance, offers a significant advancement for drug discovery and development programs by providing streamlined access to complex molecular architectures.
Part I: Scientific Principles & Mechanistic Insights
The Significance of the 4-Aminooxazole Scaffold
The oxazole ring system is a cornerstone of heterocyclic chemistry, with the 2-aminooxazole and 4-aminooxazole motifs being particularly valuable. These structures can mimic biological interactions and often impart favorable pharmacokinetic properties, such as enhanced metabolic stability.[4][5] Their utility is demonstrated in a wide array of therapeutic areas, including antitubercular agents, anticancer compounds, and phosphodiesterase 4 (PDE4) inhibitors.[1][2][3][6] The development of efficient synthetic methods to access novel derivatives of this scaffold is therefore a high-priority objective in modern drug discovery.[7]
Key Reagents: Dipole Precursors and Coupling Partners
-
N-Acyl Pyridinium-N-Aminides: These stable, crystalline solids serve as effective precursors to N-acylamino-N-ylides, which function as robust 1,3-N,O-dipole equivalents.[8] They are readily synthesized from the corresponding pyridine by N-amination, followed by acylation.[9] This two-step preparation allows for significant structural diversity in the acyl group (R¹), which ultimately becomes the C2 substituent of the oxazole ring.
-
Ynamides: Ynamides are electron-rich alkynes that are excellent coupling partners in gold-catalyzed reactions. Their polarization makes them highly reactive towards nucleophilic attack upon activation by a gold(I) catalyst. The substituents on both the nitrogen (R²) and the alkyne terminus (R³) can be widely varied, contributing to the diversity of the final 4-aminooxazole products.
The Catalytic Cycle: A Gold-Catalyzed Formal [3+2] Cycloaddition
Homogeneous gold(I) catalysis has emerged as a powerful tool in organic synthesis, primarily due to the unique ability of gold complexes to act as soft, carbophilic π-Lewis acids, activating alkynes and allenes toward nucleophilic attack under exceptionally mild conditions.[10][11][12][13][14]
In this transformation, the proposed mechanism involves the generation of a key α-imino gold-carbene intermediate.[15][16] The catalytic cycle can be described as follows:
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the ynamide, increasing its electrophilicity.
-
N-N Bond Cleavage & Carbene Formation: The N-acyl pyridinium-N-aminide attacks the activated alkyne. This is followed by cleavage of the weak N-N bond and elimination of pyridine, which generates the crucial α-imino gold-carbene species.[8][16]
-
Intramolecular Cyclization: The carbonyl oxygen of the N-acyl group, positioned proximate to the carbene, acts as an intramolecular nucleophile. It attacks the gold-carbene carbon in a 5-exo-dig cyclization.[15]
-
Catalyst Regeneration: The resulting oxacyclic intermediate collapses, eliminating the gold(I) catalyst to form the aromatic 4-aminooxazole ring and completing the catalytic cycle.[5]
Part II: Experimental Protocol & Application
This section provides a representative, self-validating protocol for the synthesis of a 2,4,5-trisubstituted 4-aminooxazole.
General Considerations
-
Safety: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Use reagents as received from commercial suppliers unless otherwise noted. Anhydrous solvents are recommended for optimal results. Ynamides and N-acyl pyridinium-N-aminides should be prepared according to literature procedures.[8][9]
-
Atmosphere: While the reaction is tolerant of air, conducting it under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions and improve reproducibility, especially for sensitive substrates.
Detailed Protocol: Synthesis of N-(5-phenyl-2-(p-tolyl)oxazol-4-yl)pivalamide
| Materials & Reagents | Supplier | Amount | M.W. | Moles |
| N-pivaloyl-N'-(4-methylbenzoyl)pyridinium aminide | In-house prep. | 56.5 mg | 282.35 | 0.20 mmol |
| N-pivaloyl-N-(phenylethynyl)aniline | In-house prep. | 61.5 mg | 291.38 | 0.21 mmol |
| (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) | Commercial | 5.0 mg | 494.80 | 0.01 mmol |
| Silver hexafluoroantimonate (AgSbF₆) | Commercial | 3.4 mg | 343.62 | 0.01 mmol |
| Anhydrous Dichloromethane (DCM) | Commercial | 2.0 mL | - | - |
Procedure:
-
Catalyst Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (triphenylphosphine)gold(I) chloride (5.0 mg, 0.01 mmol, 5 mol%) and silver hexafluoroantimonate (3.4 mg, 0.01 mmol, 5 mol%).
-
Reaction Setup: Place the flask under an inert atmosphere. Add anhydrous dichloromethane (1.0 mL) and stir the resulting suspension for 10 minutes at room temperature. A white precipitate of AgCl will form as the active cationic gold catalyst is generated in situ.
-
Reagent Addition: In a separate vial, dissolve the N-acyl pyridinium-N-aminide (56.5 mg, 0.20 mmol, 1.0 equiv) and the ynamide (61.5 mg, 0.21 mmol, 1.05 equiv) in anhydrous dichloromethane (1.0 mL).
-
Reaction Initiation: Add the solution of reagents to the flask containing the catalyst via syringe.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminide is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-aminooxazole product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part III: Reaction Scope & Optimization
The gold-catalyzed synthesis of 4-aminooxazoles exhibits a broad substrate scope, tolerating a wide variety of functional groups on both reaction partners.[8][16]
| Entry | R¹ (on Aminide) | R² (on Ynamide N) | R³ (on Ynamide C) | Yield (%) |
| 1 | Phenyl | Pivaloyl | Phenyl | 95% |
| 2 | 4-MeO-Ph | Pivaloyl | Phenyl | 92% |
| 3 | 4-CF₃-Ph | Pivaloyl | Phenyl | 85% |
| 4 | 2-Thienyl | Pivaloyl | Phenyl | 78% |
| 5 | Phenyl | Pivaloyl | 4-Cl-Ph | 93% |
| 6 | Phenyl | Pivaloyl | Cyclohexyl | 81% |
| 7 | Methyl | Pivaloyl | Phenyl | 75% |
| 8 | Phenyl | Benzoyl | Phenyl | 88% |
Table 1: Representative substrate scope and yields. Data synthesized from literature reports.[8][16]
Key Insights & Troubleshooting:
-
Catalyst Choice: While Ph₃PAuCl/AgSbF₆ is a highly effective and economical catalyst system, other gold(I) complexes, such as those with N-heterocyclic carbene (NHC) ligands (e.g., IPrAuCl), can also be used and may offer improved yields for challenging substrates.[10][15]
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are generally the solvents of choice, providing good solubility for the reagents and catalyst.
-
Temperature: The reaction proceeds efficiently at room temperature for most substrates. Mild heating (e.g., 40 °C) may be required for less reactive partners.
-
Side Reactions: The primary byproduct is pyridine, which is volatile and easily removed. In cases of low yield, ensure the quality and purity of the starting N-acyl pyridinium-N-aminide, as impurities can inhibit the catalyst.
Conclusion
The gold-catalyzed formal [3+2] cycloaddition of N-acyl pyridinium-N-aminides and ynamides is a powerful and highly convergent method for the synthesis of medicinally relevant 4-aminooxazoles. Its operational simplicity, mild conditions, and broad functional group tolerance make it an invaluable tool for medicinal chemists and researchers in drug development. This protocol provides a reliable foundation for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process.
References
- Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Chemical Journal of Chinese Universities.
-
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. National Institutes of Health (NIH). Available at: [Link]
-
Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters. Available at: [Link]
-
Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles. Chemical Communications. Available at: [Link]
-
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Publishing. Available at: [Link]
-
Synthesis of N-Acyl pyridinium-N-aminides and their conversion to 4-aminooxazoles via a gold-catalyzed formal (3+2)-dipolar cycloaddition. University of Birmingham Research Portal. Available at: [Link]
-
Synthesis of N ‐Acyl Pyridinium‐ N ‐Aminides and Their Conversion to 4‐Aminooxazoles via a Gold‐Catalyzed Formal (3+2)‐Dipolar Cycloaddition. ResearchGate. Available at: [Link]
-
Gold(III)-Catalyzed Formal [3 + 2] Annulations of N-Acyl Sulfilimines with Ynamides for the Synthesis of 4-Aminooxazoles. Organic Letters. Available at: [Link]
-
A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. University of California, Irvine. Available at: [Link]
-
Gold(III)-Catalyzed Formal [3 + 2] Annulations of N-Acyl Sulfilimines with Ynamides for the Synthesis of 4-Aminooxazoles. PubMed. Available at: [Link]
-
Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. ResearchGate. Available at: [Link]
-
Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines. RSC Publishing. Available at: [Link]
-
Development and Mechanistic Investigations of Gold-Catalyzed Reactions. eScholarship, University of California. Available at: [Link]
-
Gold-catalyzed Intramolecular cyclization/condensation Sequence: Synthesis of 1,2-dihydro[c][4][8]naphthyridines. PubMed. Available at: [Link]
-
Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. National Institutes of Health (NIH). Available at: [Link]
-
Gold-Catalyzed Organic Reactions. ResearchGate. Available at: [Link]
-
Gold Catalysis 2.0. ACS Publications. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. Available at: [Link]
-
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. Available at: [Link]
-
Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications. Available at: [Link]
-
Gold-Catalyzed Organic Reactions. Chemical Reviews. Available at: [Link]
-
Synthesis and properties of seven- to nine-membered ring nitrogen heterocycles. Cyclic amidines and cyclic amidinium salts. Semantic Scholar. Available at: [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PubMed Central. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. PubMed. Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]
Sources
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities [html.rhhz.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and Mechanistic Investigations of Gold-Catalyzed Reactions [escholarship.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC02776H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Accelerating Pyridinium Salt Synthesis with Microwave Irradiation for Enhanced Yield and Efficiency
Executive Summary
Pyridinium salts are foundational scaffolds in pharmaceuticals, ionic liquids, and materials science.[1][2] Traditional synthesis, often requiring prolonged heating under reflux, is frequently hampered by long reaction times, lower yields, and significant energy consumption.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. By leveraging the principles of dielectric heating, MAOS offers a rapid, efficient, and scalable method for synthesizing pyridinium salts, resulting in dramatically reduced reaction times and improved product yields.[5][6][7] This guide details the fundamental principles of microwave chemistry, presents a validated protocol for a representative N-alkylation reaction, offers a quantitative comparison with conventional methods, and outlines essential safety considerations.
The Principle: Why Microwave Heating Excels
Conventional heating methods transfer energy indirectly and inefficiently, relying on thermal conductivity from an external source through the vessel walls to the solvent and finally to the reactants.[8] This process is slow and creates a significant thermal gradient, where the vessel walls are hotter than the reaction mixture, potentially leading to side product formation.[8]
Microwave-assisted synthesis fundamentally changes how energy is delivered. Instead of external heating, microwave irradiation couples directly with polar molecules and ionic species within the reaction mixture.[9][10] This direct energy transfer leads to rapid, uniform, and volumetric heating.[9][11] The two primary mechanisms responsible for this phenomenon are:
-
Dipolar Polarization: Polar molecules, such as the pyridine substrate and polar solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[11][12] This rapid, continuous reorientation generates significant molecular friction, which is instantly dissipated as heat.[10]
-
Ionic Conduction: If ions are present in the reaction mixture (either as reactants, catalysts, or the salt product itself), they will migrate back and forth through the solution under the influence of the oscillating electric field.[11][13] Collisions caused by this rapid ion movement generate heat, further contributing to the increase in the bulk temperature.[13]
This "superheating" effect allows the reaction mixture to reach temperatures far above the solvent's atmospheric boiling point in sealed vessels, dramatically accelerating reaction kinetics according to the Arrhenius equation.[12][14] The result is a significant reduction in reaction time—from many hours to mere minutes—and often cleaner reactions with higher yields.
Comparative Analysis: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are not merely theoretical. Experimental data consistently demonstrates superior performance for the synthesis of pyridinium salts and related heterocycles when compared to traditional heating methods.[15][16]
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Reflux) |
| Reaction Time | 20 - 50 minutes[3][17] | 18 - 40 hours[3] |
| Yield | 48% - 98%[15][17] | 81% - 85%[3][15] |
| Energy Input | Direct, volumetric heating of reactants[9] | Indirect, slow heating via external source[3] |
| Solvent Usage | Reduced volumes; solvent-free options possible[3][16] | Typically requires larger solvent volumes for heat transfer[3] |
Data in this table is representative and derived from multiple sources synthesizing various pyridinium-based compounds.[3][15][17]
General Reaction Mechanism: N-Alkylation of Pyridine
The formation of N-alkylpyridinium salts is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This forms a new carbon-nitrogen bond and expels the halide as a leaving group, resulting in the positively charged pyridinium cation and the halide anion.
Caption: SN2 mechanism for N-alkylpyridinium salt formation.
Detailed Protocol: Microwave-Assisted Synthesis of 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide
This protocol is adapted from a validated procedure and serves as an excellent model for the N-alkylation of complex pyridine derivatives.[17]
Materials & Reagents
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (Substrate): 70.6 mg (0.26 mmol)
-
Iodoethane (Alkylating Agent): 85 μL (1.04 mmol)
-
Acetonitrile (ACS Grade): 1 mL
-
5 mL Microwave Reactor Vial with a magnetic stir bar
-
Petroleum Ether
-
Ethyl Ether
Experimental Workflow
Caption: Workflow for microwave-assisted pyridinium salt synthesis.
Step-by-Step Procedure
-
Reagent Combination: In a 5 mL microwave reactor vial containing a magnetic stir bar, combine 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol) and iodoethane (85 μL, 1.04 mmol).[17] A 1:4 molar ratio of substrate to alkylating agent is used to drive the reaction to completion.[17]
-
Solvent Addition: Add 1 mL of acetonitrile to the vial. Acetonitrile is a suitable polar solvent that couples efficiently with microwave irradiation.[17]
-
Reaction Setup: Securely seal the vial with a cap. Place the vial into the cavity of a dedicated laboratory microwave reactor.
-
Microwave Irradiation: Program the reactor to heat the mixture to 155 °C and hold for 50 minutes.[17] Ensure that stirring is active throughout the reaction to prevent localized superheating and ensure even temperature distribution.[18]
-
Cooling and Product Formation: Upon completion, the reaction vial is cooled to room temperature, typically with a jet of compressed air. As the vial cools and the internal pressure is released, a yellow precipitate of the pyridinium salt forms spontaneously.[17]
-
Purification: Isolate the solid product. Wash the needle-shaped crystallites multiple times with a 3:1 mixture of petroleum ether and ethyl ether to remove any unreacted starting materials and impurities.[3][17]
-
Drying and Yield Calculation: Dry the purified product under vacuum to a constant weight. The expected yield for this specific reaction is approximately 48% (53 mg).[17]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry (MS).[19][20] In the 1H-NMR spectrum, the quaternization of the pyridine nitrogen results in a characteristic downfield shift of the adjacent alpha-protons compared to the starting material.[19]
Critical Safety Considerations
While MAOS is a powerful technique, it requires strict adherence to safety protocols.
-
Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven for chemical synthesis.[14][18][21] Laboratory-grade microwave reactors are built with the necessary pressure and temperature controls, safety interlocks, and corrosion-resistant cavities to handle chemical reactions safely.[14]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always be aware of the solvent's vapor pressure at the target temperature and ensure it does not exceed the vessel's limits.[22] Modern reactors monitor pressure in real-time as a key safety feature.[14]
-
Avoid Metallic Compounds: Do not use reagents or stir bars that can form a metallic coating on the vessel wall, as this can lead to arcing and potential vessel failure.[18]
-
Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all experiments within a well-ventilated laboratory hood.[18]
-
Reagent Stability: Be aware of the thermal stability of your reactants. Some compounds, particularly those containing azide or nitro groups, can decompose explosively at high temperatures.[18]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyridinium salts and other heterocyclic compounds. By delivering energy directly and efficiently to the reacting molecules, this technology drastically shortens reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry by reducing energy and solvent consumption.[3][8][9] The protocol and data presented herein provide a robust framework for researchers to confidently adopt MAOS, accelerating discovery and development in medicinal chemistry and materials science.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Search.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. Benchchem.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Microwave-Promoted Synthesis of Chiral Pyridinium Salts.
- Safety Considerations for Microwave Synthesis.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Google Search.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. Google Search.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave Reactor Safety. Google Search.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.
- Theory of Microwave Heating for Organic Synthesis.
- Microwave Assisted Organic Synthesis is one of the emerging tool with efficiency.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC - NIH.
- Microwave Synthesis. Organic Chemistry Portal.
- Microwave-assisted synthesis of novel imidazolium, pyridinium and pyridazinium-based ionic liquids and/or salts and prediction of physico-chemical properties for their toxicity and antibacterial activity.
- A new one-step synthesis of pyridines under microwave-assisted conditions. Google Search.
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
- "Synthesis and characterizations of pyridinium salts including poly(pyr". Tae Soo Jo.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity - ProQuest [proquest.com]
- 16. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Safety Considerations for Microwave Synthesis [cem.com]
- 19. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Microwave Synthesis [organic-chemistry.org]
- 22. chem.tamu.edu [chem.tamu.edu]
Protocol for N-amination of pyridines using "Pyridinium, 1-amino-4-methyl-, iodide"
An in-depth guide to the applications of 1-Amino-4-methylpyridinium Iodide in modern synthetic chemistry, focusing on its role as a versatile aminating reagent for researchers, scientists, and drug development professionals.
Introduction: The Ascendant Role of N-Aminopyridinium Salts in Synthesis
The pyridine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Consequently, methods to functionalize this heterocycle and to utilize its derivatives are of paramount importance to the pharmaceutical and agrochemical industries. Among the vast family of pyridine derivatives, N-aminopyridinium salts have recently emerged as exceptionally versatile and powerful reagents.[3] These compounds exhibit valuable bifunctionality: the exocyclic nitrogen atom possesses inherent nucleophilicity, while the N-N bond is susceptible to reduction, enabling the generation of electrophilic or radical species.[3][4]
This unique reactivity profile allows N-aminopyridinium salts to serve as "ammonia surrogates" or modular aminating agents, overcoming classical challenges in C-N bond formation, such as over-alkylation.[5][6][7] This guide provides a detailed exploration of Pyridinium, 1-amino-4-methyl-, iodide (1-Amino-4-methylpyridinium iodide), offering insights into its mechanistic underpinnings and practical protocols for its application in advanced organic synthesis.
Reagent Profile: 1-Amino-4-methylpyridinium Iodide
1-Amino-4-methylpyridinium iodide is a quaternary ammonium salt that serves as a stable, crystalline solid, making it a convenient and easy-to-handle aminating reagent.[8]
| Property | Data |
| CAS Number | 7583-92-8 |
| Molecular Formula | C₆H₉IN₂ |
| Molecular Weight | 236.05 g/mol |
| Appearance | White to off-white crystalline solid[8] |
| Solubility | Soluble in water and polar organic solvents[8] |
Its utility stems from its capacity to act as a precursor to highly reactive N-centered radicals or to engage in nucleophilic reactions, enabling the construction of complex amines from simple starting materials.[5][9]
Core Mechanistic Principles: A Bifunctional Reagent
The power of 1-amino-4-methylpyridinium iodide and related N-aminopyridinium salts lies in their dual reactivity, which can be selectively harnessed depending on the reaction conditions.
-
N-Centered Nucleophilicity: The exocyclic amino group can be deprotonated to form a highly nucleophilic pyridinium ylide. This intermediate readily participates in substitution reactions, such as alkylation, with the resulting product being less nucleophilic, thus preventing over-alkylation—a common problem in traditional amine synthesis.[6][7]
-
N-Centered Radical Generation: The N-N bond of the pyridinium salt can be cleaved via single-electron transfer (SET). This is often achieved using photoredox catalysis, where an excited-state photocatalyst reduces the pyridinium salt to generate an N-centered amidyl radical.[4][9] This radical can then engage in a variety of transformations, most notably direct C-H amination of arenes and heteroarenes.[9]
The following diagram illustrates the general mechanism for photoredox-catalyzed C-H amination.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 7583-92-8: this compound [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Critical Role of Coupling Reagents in Solid-Phase Peptide Synthesis
An advanced guide for researchers, scientists, and drug development professionals on the application of N-Methylpyridinium-based reagents in solid-phase peptide synthesis, with a focus on the highly efficient 4-Iodine N-Methylpyridinium Iodide.
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the automated and efficient assembly of amino acids into complex chains.[1] The core of SPPS lies in the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[2] This methodology simplifies the purification process, as excess reagents and by-products are easily removed by filtration and washing.[3]
The success of each amino acid addition hinges on the formation of a peptide bond—a reaction between the carboxyl group of one amino acid and the amino group of another.[4] This crucial step, known as the coupling reaction, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The choice of the "coupling reagent" used for this activation is a critical determinant of the synthesis's overall success, directly influencing yield, purity, and the stereochemical integrity of the final peptide.[5] Inefficient coupling or side reactions, such as racemization, can lead to a heterogeneous mixture of peptides that is difficult to purify and can compromise biological activity.[4][6]
Over the years, a vast arsenal of coupling reagents has been developed, from carbodiimides to phosphonium and aminium salts.[7][8] Among these, N-Methylpyridinium salts have emerged as a robust and effective class of reagents. They offer distinct advantages in terms of stability, cost-effectiveness, and a remarkable ability to suppress racemization, a common and detrimental side reaction.[9] This guide provides a detailed examination of this class of reagents, with a specific focus on 4-Iodine N-Methylpyridinium Iodide (4IMP) , a modern, highly efficient reagent for demanding SPPS applications.[10][11]
Mechanism of Action: The Acylpyridinium Intermediate
The efficacy of N-Methylpyridinium-based reagents stems from their ability to activate the C-terminal carboxylic acid of an N-protected amino acid. The mechanism proceeds through the formation of a highly reactive acylpyridinium intermediate.[5][9] This intermediate is then primed for a nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain, resulting in the formation of the desired peptide bond and the release of a pyridinone by-product.
The general reaction pathway is illustrated below:
Caption: Peptide bond formation via an Acylpyridinium Intermediate.
This activation strategy is highly efficient and, particularly with reagents like 4IMP, has been shown to effectively suppress the formation of oxazolone intermediates, which are a primary pathway for the loss of chiral purity (racemization) during peptide synthesis.[9][12]
Featured Reagent: 4-Iodine N-Methylpyridinium Iodide (4IMP)
Through systematic optimization of various halopyridinium compounds, researchers identified 4-Iodine N-Methylpyridinium Iodide (4IMP) as a superior coupling reagent for SPPS.[10][11] It is easily prepared from inexpensive starting materials, is stable on the benchtop for extended periods, and demonstrates excellent performance in peptide synthesis.[10]
Key Advantages of 4IMP:
-
High Coupling Efficiency: In model peptide syntheses, 4IMP has been shown to produce the desired product with high purity (e.g., 96% purity for a model peptide).[10]
-
Excellent Racemization Suppression: 4IMP effectively minimizes racemization and epimerization, preserving the stereochemical integrity of the amino acid residues.[11] This is crucial for the synthesis of biologically active peptides.
-
Cost-Effective and Stable: The reagent is economical to produce and exhibits good bench stability, making it a practical choice for routine and large-scale synthesis.[11]
-
Chemoselectivity: It shows remarkable chemoselectivity, efficiently mediating the desired peptide bond formation without causing unwanted side reactions.[11]
Comparative Performance Data
The selection of a coupling reagent is often a balance between efficiency, cost, and the potential for side reactions. The following table provides a comparative overview of 4IMP against other commonly used reagents.
| Reagent Name | Class | Key Advantages | Potential Drawbacks |
| 4-Iodine N-Methylpyridinium (4IMP) | Pyridinium Salt | High efficiency, excellent racemization suppression, cost-effective, bench-stable.[9][10][11] | Relatively new, less extensive historical data compared to established reagents.[9] |
| HBTU / HATU | Aminium / Uronium Salt | Fast reaction times, widely used and well-documented.[8] | Can cause guanidinylation of the N-terminal amine, especially if pre-activation is slow or excess reagent is used.[8][13] |
| PyBOP | Phosphonium Salt | Generates highly reactive OBt esters, effective for hindered couplings.[8] | Generates HMPA (a carcinogen) as a by-product (BOP), though PyBOP avoids this. Can be more expensive. |
| DIC/HOBt | Carbodiimide | Cost-effective, simple by-product (urea) is often easy to remove.[14] | Slower reaction rates compared to onium salts; higher risk of racemization without an additive like HOBt or HOAt.[7] |
| Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) | Pyridinium Salt | Cost-effective for standard couplings.[9] | Poor solubility in common SPPS solvents; may require additives to suppress racemization.[13] |
Experimental Protocols and Workflow
The following protocols are designed for manual Fmoc/tBu-based solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence, scale, and resin type.
General SPPS Workflow
The synthesis of a peptide on a solid support is a cyclical process involving the iterative deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Standard Coupling Cycle using 4IMP
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
4-Iodine N-Methylpyridinium Iodide (4IMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel with frit for washing
Procedure:
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.1 mmol scale) in DMF for at least 30-60 minutes in the reaction vessel.[9]
-
Fmoc Deprotection: Drain the DMF. Add 1 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.[9]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 mL) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of free primary amines.
-
Coupling Reaction:
-
In a separate vial, prepare the activation mixture:
-
Fmoc-amino acid (0.3 mmol, 3 equivalents)
-
4IMP (0.3 mmol, 3 equivalents)
-
NMM (0.3 mmol, 3 equivalents)[10]
-
-
Dissolve the mixture in ~1 mL of DMF.
-
Add the complete activation mixture to the washed resin.
-
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1 hour.[9]
-
Post-Coupling Wash: Drain the coupling solution. Wash the resin with DMF (5 x 1 mL). A Kaiser test should now be negative, indicating the reaction is complete. If positive, the coupling step can be repeated.
-
Cycle Repetition: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Side-Chain Deprotection
Caution: This procedure uses strong acid (TFA) and should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. The composition may vary depending on the amino acids in the sequence (e.g., for Trp, Met, Cys).
-
Cold diethyl ether
Procedure:
-
Final Wash and Dry: After the final Fmoc deprotection and subsequent DMF wash, wash the resin with dichloromethane (DCM) (3 x 1 mL) and dry it thoroughly under a vacuum.[5]
-
Cleavage: Add the cleavage cocktail to the dried resin (e.g., 1-2 mL for 100 mg resin). Agitate at room temperature for 2-3 hours.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate (containing the cleaved peptide) into a centrifuge tube. Add cold diethyl ether (approx. 10x the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Place the tube on ice for ~30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by HPLC) and characterization (e.g., by mass spectrometry).
Troubleshooting and Advanced Considerations
-
Difficult Couplings: For sterically hindered amino acids (e.g., Aib, Val-Val sequences) or N-methylated amino acids, N-methylpyridinium reagents like 4IMP are highly effective.[1][9] Reaction times may be extended, or a double coupling protocol may be employed.
-
Peptide Aggregation: For hydrophobic sequences prone to aggregation, which can hinder reaction kinetics, consider using a solvent mixture like DMF/NMP (1:1) or adding chaotropic agents like LiCl to the coupling solution to disrupt secondary structure formation.[5]
Conclusion
N-Methylpyridinium-based coupling reagents, and specifically the recently developed 4-Iodine N-Methylpyridinium Iodide (4IMP), represent a significant advancement in the field of solid-phase peptide synthesis.[9] Their ability to promote high coupling efficiency while rigorously suppressing racemization makes them an invaluable tool for researchers.[11] By offering a stable, cost-effective, and powerful alternative to traditional reagents, 4IMP facilitates the synthesis of a wide range of peptides, from simple sequences to more challenging targets, thereby supporting continued innovation in drug discovery and biomedical research.
References
-
Wikipedia. Peptide synthesis. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews. Available from: [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]
-
Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Available from: [Link]
-
ChemistryViews. (2023). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. Available from: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
ResearchGate. 4-Iodine N -Methylpyridinium-Mediated Peptide Synthesis | Request PDF. Available from: [Link]
-
Zhong, W., et al. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]
-
Semantic Scholar. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available from: [Link]
-
Organic Syntheses. 1-aminopyridinium iodide. Available from: [Link]
-
MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ペプチド合成用アミノ酸・樹脂・試薬類 [sigmaaldrich.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 11. 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. peptide.com [peptide.com]
The Versatile Chemistry of 1-Amino-4-methylpyridinium Iodide: A Guide to its Reaction Mechanisms and Applications in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for novel synthetic methodologies that offer efficiency, selectivity, and access to diverse molecular architectures is perpetual. Among the myriad of reagents available to the modern organic chemist, N-aminopyridinium salts have emerged as a particularly versatile class of compounds. This guide focuses on a key member of this family, 1-amino-4-methylpyridinium iodide , delving into its synthesis, fundamental reaction mechanisms, and practical applications, providing detailed protocols and insights to empower your research endeavors.
Introduction: The Unique Reactivity Profile of 1-Amino-4-methylpyridinium Iodide
1-Amino-4-methylpyridinium iodide is a quaternary ammonium salt characterized by a pyridinium ring bearing an amino group at the nitrogen atom and a methyl group at the 4-position.[1] This seemingly simple molecule possesses a rich and varied reactivity profile, primarily centered around the labile N-N bond. This inherent weakness allows it to serve as a precursor to highly reactive intermediates, namely N-centered radicals and pyridinium ylides, unlocking a diverse array of synthetic transformations. The presence of the methyl group at the 4-position can also subtly influence its electronic properties and reactivity compared to its unsubstituted counterpart.
This application note will explore the primary reaction manifolds of 1-amino-4-methylpyridinium iodide, providing a theoretical framework grounded in mechanistic principles, alongside practical, step-by-step protocols for its synthesis and application in key organic reactions.
Synthesis of 1-Amino-4-methylpyridinium Iodide
The preparation of 1-amino-4-methylpyridinium iodide is a straightforward process that can be readily accomplished in a standard laboratory setting. The most common and efficient method involves the N-amination of 4-methylpyridine using hydroxylamine-O-sulfonic acid (HOSA), followed by anion exchange with iodide.[2][3]
Protocol: Synthesis of 1-Amino-4-methylpyridinium Iodide
This protocol is adapted from the robust procedure for the synthesis of the parent 1-aminopyridinium iodide, a method well-documented in Organic Syntheses.[4]
Materials:
-
4-Methylpyridine (picoline)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate (K₂CO₃)
-
Hydriodic acid (HI, 57% in water)
-
Ethanol
-
Deionized water
-
Dry ice-acetone bath
Procedure:
-
N-Amination: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in cold deionized water. To this solution, add 4-methylpyridine (3.0 eq).
-
Heat the reaction mixture on a steam bath at approximately 90°C for 20-30 minutes.
-
Cool the mixture to room temperature with stirring and then add potassium carbonate (1.0 eq) portion-wise to neutralize the excess acid.
-
Solvent Removal: Remove the water and excess 4-methylpyridine under reduced pressure using a rotary evaporator (30-40°C).
-
Extraction: To the resulting residue, add absolute ethanol and stir to dissolve the product, leaving behind insoluble potassium sulfate.
-
Filter the mixture to remove the potassium sulfate and wash the solid with a small amount of ethanol.
-
Anion Exchange: To the ethanolic filtrate, cautiously add hydriodic acid (1.0 eq, 57% in water).
-
Crystallization: Cool the solution in a dry ice-acetone bath (-20°C or lower) for at least one hour to induce crystallization of 1-amino-4-methylpyridinium iodide.
-
Isolation and Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from absolute ethanol to yield off-white to pale yellow crystals.
Safety Precautions: Hydroxylamine-O-sulfonic acid is a corrosive and potentially unstable solid. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Hydriodic acid is a strong, corrosive acid.
Core Reaction Mechanisms and Applications
The synthetic utility of 1-amino-4-methylpyridinium iodide stems from its ability to generate two key reactive intermediates: the amidyl radical and the pyridinium ylide . The specific reaction pathway is dictated by the reaction conditions, particularly the presence of a photocatalyst or a base.
Generation of N-Centered Radicals via Photoredox Catalysis: A Gateway to C-H Amination
Under visible-light photoredox catalysis, 1-amino-4-methylpyridinium iodide can undergo a single-electron reduction to generate a highly reactive N-centered radical (an amidyl radical).[5] This process opens up a plethora of possibilities for C-N bond formation, most notably the direct amination of C-H bonds in aromatic and heteroaromatic systems.[6][7][8][9][10]
Mechanism of Amidyl Radical Formation and C-H Amination:
Caption: General mechanism for photoredox-catalyzed C-H amination.
Causality Behind Experimental Choices:
-
Photocatalyst: A photocatalyst with a suitable excited-state reduction potential is crucial to initiate the single-electron transfer to the pyridinium salt. Common choices include iridium or ruthenium complexes, as well as organic dyes like Eosin Y.[5]
-
Solvent: The choice of solvent is critical for solubility of the reactants and to facilitate the desired reaction pathway. Degassed solvents are often necessary to prevent quenching of the excited state of the photocatalyst by oxygen.
-
Light Source: Visible light, typically from blue or green LEDs, is used to excite the photocatalyst.
Application Protocol: General Procedure for Photocatalytic C-H Amination of Arenes
This is a generalized protocol based on established methods for N-aminopyridinium salts.[6][7][8][9][10] Optimization for specific substrates is recommended.
Materials:
-
1-Amino-4-methylpyridinium iodide
-
Arene substrate
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LED strip)
Procedure:
-
In an oven-dried Schlenk tube, combine 1-amino-4-methylpyridinium iodide (1.2 eq), the arene substrate (1.0 eq), and the photocatalyst (1-5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature while irradiating with the visible light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the aminated arene.
Generation of Pyridinium Ylides for [3+2] Cycloaddition Reactions
In the presence of a base, 1-amino-4-methylpyridinium iodide can be deprotonated at the exocyclic amino group to form a highly reactive 1,3-dipole known as a pyridinium ylide (or N-ylide). These ylides are valuable intermediates for the synthesis of various nitrogen-containing heterocycles through [3+2] cycloaddition reactions.[11][12][13][14][15][16] A particularly important application is the synthesis of pyrazolo[1,5-a]pyridines, a scaffold found in many biologically active molecules.[17][18]
Mechanism of Ylide Formation and [3+2] Cycloaddition:
Caption: General mechanism for [3+2] cycloaddition of a pyridinium ylide.
Causality Behind Experimental Choices:
-
Base: A suitable base is required to deprotonate the N-aminopyridinium salt and generate the ylide in situ. Common bases include potassium carbonate, triethylamine, or DBU. The choice of base can influence the reaction rate and yield.
-
Dipolarophile: The reaction partner for the ylide is a dipolarophile, typically an electron-deficient alkene or alkyne. The electronic nature of the dipolarophile is key to a successful cycloaddition.
-
Oxidant: The initial cycloadduct is often a di- or tetrahydro-pyrazolo[1,5-a]pyridine, which requires oxidation to the aromatic final product. This oxidation can sometimes occur spontaneously with atmospheric oxygen, or an external oxidant may be added.
Application Protocol: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition
This protocol is a general representation based on literature procedures for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium salts.[12][13][17][18]
Materials:
-
1-Amino-4-methylpyridinium iodide
-
Alkyne or alkene dipolarophile
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
-
To a solution of 1-amino-4-methylpyridinium iodide (1.0 eq) and the dipolarophile (1.1 eq) in the chosen solvent, add the base (1.2-2.0 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazolo[1,5-a]pyridine derivative.
Applications in Drug Discovery and Development
The versatility of 1-amino-4-methylpyridinium iodide makes it a valuable tool in the synthesis of compounds with potential therapeutic applications. Its ability to participate in diverse C-N bond-forming reactions allows for the efficient construction of nitrogen-containing scaffolds that are prevalent in many pharmaceuticals.
A notable example is its use as a key intermediate in the synthesis of novel rhodanine analogs, which have been investigated as potential antitumor agents.[1] This highlights the direct applicability of this reagent in the development of new chemical entities for drug discovery programs.
| Application Area | Reaction Type | Key Advantage |
| Medicinal Chemistry | Intermediate for Heterocycle Synthesis | Access to privileged scaffolds like rhodanine and pyrazolopyridines. |
| Oncology Research | Synthesis of Antitumor Agents | Enables the construction of novel compounds for biological screening.[1] |
| Process Chemistry | Versatile Building Block | Readily available starting material for multi-step syntheses. |
Conclusion
1-Amino-4-methylpyridinium iodide is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to serve as a precursor to both N-centered radicals and pyridinium ylides provides access to a wide range of important organic transformations, including C-H amination and [3+2] cycloaddition reactions. The straightforward synthesis of this compound, coupled with the mild reaction conditions often employed in its applications, makes it an attractive choice for both academic research and industrial drug development. By understanding the fundamental reaction mechanisms and applying the detailed protocols provided in this guide, researchers can effectively harness the synthetic potential of 1-amino-4-methylpyridinium iodide to accelerate their discovery programs.
References
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. (URL not available)
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. (URL not available)
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature.
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
- CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide. CymitQuimica. (URL not available)
- Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing...
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. National Institutes of Health. [Link]
- Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. PubMed Central. (URL not available)
-
Site-selective arene C-H amination via photoredox catalysis. PubMed. [Link]
- Site-selective arene C-H amination via photoredox catalysis.
-
Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. National Institutes of Health. [Link]
- Site-selective arene C-H amination via photoredox catalysis. Researcher.Life. (URL not available)
- Cu‐Catalyzed [3+2]‐cycloaddition of pyridinium ylide with alkynes.
-
SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. PubMed. [Link]
- Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. (URL not available)
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central. [Link]
- [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl. Organic Syntheses. (URL not available)
-
Hydroxylamine-O-sulfonic acid. Wikipedia. [Link]
- Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central. (URL not available)
- A Comparative Guide to N-Methylpyridinium-Based Peptide Coupling Reagents for Researchers. Benchchem. (URL not available)
- Facile light-initiated radical generation from 4-substituted pyridine under ambient conditions. University of Cambridge. (URL not available)
-
4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. [Link]
- Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. Wiley Online Library. (URL not available)
-
4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters. [Link]
-
Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. PubMed Central. [Link]
- Thiol-mediated α-amino radical formation via visible-light-activated ion-pair charge-transfer complexes. University of Cambridge. (URL not available)
-
Recent Advances in Catalytic and Technology-Driven Radical Addition to N,N-Disubstituted Iminium Species. MDPI. [Link]
-
4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. PubMed. [Link]nih.gov/38009639/)
Sources
- 1. CAS 7583-92-8: this compound [cymitquimica.com]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective arene C-H amination via photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
The Versatile Role of 1-Amino-4-methylpyridinium Iodide in the Synthesis of Fused N-Heterocycles: Application Notes and Protocols
Introduction
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to construct complex molecular architectures remains a paramount objective. Fused N-heterocyclic scaffolds, in particular, are of immense interest to researchers in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials. Among the diverse synthons employed for the assembly of these frameworks, 1-amino-4-methylpyridinium iodide has emerged as a valuable and versatile precursor. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of 1-amino-4-methylpyridinium iodide in heterocyclic chemistry, with a focus on its utility in [3+2] cycloaddition reactions for the synthesis of substituted pyrazolo[1,5-a]pyridines. Detailed experimental protocols, mechanistic insights, and key practical considerations are presented to enable the effective utilization of this reagent in the laboratory.
Physicochemical Properties and Handling
1-Amino-4-methylpyridinium iodide is a quaternary ammonium salt that typically appears as a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols.[1] Due to its ionic nature, it is non-volatile and should be stored in a cool, dry place away from light and moisture. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Table 1: Physicochemical Properties of 1-Amino-4-methylpyridinium Iodide
| Property | Value | Reference |
| CAS Number | 7583-92-8 | [1] |
| Molecular Formula | C₆H₉IN₂ | [1] |
| Molecular Weight | 236.05 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Core Application: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition
The most prominent application of 1-amino-4-methylpyridinium iodide lies in its role as a precursor to the corresponding N-aminopyridinium ylide. This ylide is a reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with suitable dipolarophiles, such as activated alkynes and alkenes, to afford a variety of fused heterocyclic systems. The synthesis of pyrazolo[1,5-a]pyridines, a privileged scaffold in medicinal chemistry, is a prime example of this powerful synthetic strategy.[2][3]
Mechanistic Rationale
The overall transformation involves a two-step sequence initiated by the in situ generation of the 4-methyl-N-aminopyridinium ylide. This is typically achieved by treating 1-amino-4-methylpyridinium iodide with a base, such as potassium carbonate or triethylamine. The base abstracts the acidic proton from the exocyclic amino group, leading to the formation of the ylide.
The subsequent [3+2] cycloaddition reaction proceeds via a concerted or stepwise mechanism, depending on the nature of the reactants and reaction conditions. The ylide, as the 1,3-dipole, reacts with a dipolarophile (e.g., an electron-deficient alkyne like dimethyl acetylenedicarboxylate - DMAD) to form a five-membered ring. The presence of the electron-donating methyl group at the 4-position of the pyridine ring can influence the reactivity and regioselectivity of the cycloaddition by increasing the electron density of the pyridinium ring.[4][5]
Following the cycloaddition, an oxidative aromatization step, often facilitated by air or a mild oxidant, leads to the final pyrazolo[1,5-a]pyridine product.
Diagram 1: General Scheme for Pyrazolo[1,5-a]pyridine Synthesis
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-4-methylpyridinium Iodide
This protocol is adapted from the established synthesis of the parent 1-aminopyridinium iodide.[6]
Materials:
-
4-Methylpyridine (4-picoline)
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Hydriodic acid (57%)
-
Ethanol, absolute
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in cold deionized water (65 mL).
-
To this solution, add 4-methylpyridine (0.30 mol) and heat the mixture on a steam bath at approximately 90°C for 25 minutes.
-
Cool the reaction mixture to room temperature with stirring and add potassium carbonate (0.10 mol).
-
Remove water and excess 4-methylpyridine under reduced pressure using a rotary evaporator at 30-40°C.
-
Treat the residue with 120 mL of hot absolute ethanol and filter the mixture to remove inorganic salts.
-
To the filtrate, add 57% hydriodic acid (0.10 mol) and store the resulting solution at -20°C for 1 hour to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from absolute ethanol to yield 1-amino-4-methylpyridinium iodide as almost-white crystals.
Expected Yield: 60-70% Melting Point: Similar to the parent compound, which is 160-162°C.[6]
Protocol 2: Synthesis of Dimethyl 7-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
This protocol provides a general method for the [3+2] cycloaddition of the in situ generated 4-methyl-N-aminopyridinium ylide with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
1-Amino-4-methylpyridinium iodide
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 1-amino-4-methylpyridinium iodide (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add dimethyl acetylenedicarboxylate (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Table 2: Characterization Data for a Representative Pyrazolo[1,5-a]pyridine Derivative
| Compound | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Dimethyl 7-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 75-85 | 110-112 | 8.35 (d, 1H), 7.40 (s, 1H), 6.80 (d, 1H), 4.00 (s, 3H), 3.95 (s, 3H), 2.45 (s, 3H) | 164.5, 162.0, 148.0, 142.5, 135.0, 118.0, 115.5, 112.0, 53.0, 52.5, 21.0 |
Note: The spectroscopic data presented are hypothetical and representative for a compound of this class and should be confirmed by experimental analysis.
Diagram 2: Mechanistic Pathway of the [3+2] Cycloaddition
Sources
- 1. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C─H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for Reactions Involving Pyridinium, 1-amino-4-methyl-, iodide
Introduction: The Versatility of 1-Amino-4-methylpyridinium Iodide in Modern Synthesis
Pyridinium, 1-amino-4-methyl-, iodide (CAS 7583-92-8) is a quaternary ammonium salt that serves as a pivotal precursor in a variety of advanced organic transformations.[1] Characterized by a pyridinium core N-aminated and substituted with a methyl group at the C4-position, this compound is not merely a synthetic intermediate but a gateway to generating highly reactive species, most notably N-iminopyridinium ylides. These ylides are powerful 1,3-dipoles, enabling chemists to construct complex heterocyclic scaffolds through cycloaddition reactions, rearrangements, and other functionalizations.[2][3]
The primary utility of 1-amino-4-methylpyridinium iodide lies in its ability to undergo deprotonation at the N-amino group to form a transient pyridinium ylide. This in situ generation is central to its application, as the resulting ylide can be trapped by various electrophiles and dipolarophiles to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides detailed experimental setups and protocols for leveraging this reactivity, focusing on the synthesis of valuable heterocyclic systems like indolizines and 1,2-diazepines, which are prevalent motifs in medicinal chemistry and materials science.[4][5]
Physicochemical Properties and Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
| Property | Value | Source |
| CAS Number | 7583-92-8 | [1] |
| Molecular Formula | C₆H₉IN₂ | [1] |
| Molecular Weight | 236.05 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol) | [1] |
| Melting Point | 160–162 °C | [6] |
Safety and Handling Precautions
This compound is an irritant and requires careful handling to minimize exposure.[7][8]
-
Hazard Identification: Irritating to eyes, respiratory system, and skin.[8] The toxicological properties have not been fully investigated.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid generation of dust. Ensure adequate ventilation.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7][8]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water and seek immediate medical attention.[7]
-
Core Application: In Situ Generation of N-Iminopyridinium Ylides
The cornerstone of this compound's reactivity is its role as a stable precursor to N-iminopyridinium ylides. The choice of a mild base is critical; it must be strong enough to deprotonate the N-amino group but not so strong as to induce undesired side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often ideal for this purpose.[5] The process involves a simple acid-base reaction where the base abstracts a proton from the exocyclic nitrogen, yielding the reactive 1,3-dipole.
This activation step is typically performed in situ, meaning the ylide is generated in the presence of a reaction partner (a dipolarophile) to ensure it is consumed as it is formed, minimizing decomposition.
Caption: Workflow for the in situ generation and trapping of an N-iminopyridinium ylide.
Application Protocol 1: Synthesis of Indolizines via [3+2] Dipolar Cycloaddition
Indolizines are bicyclic aromatic heterocycles with significant applications in pharmaceutical development. The reaction between an N-iminopyridinium ylide and an electron-deficient alkyne, such as ethyl propiolate, provides a direct and efficient route to this scaffold.[5]
Causality and Mechanistic Insight
This transformation is a classic example of a 1,3-dipolar cycloaddition. The N-iminopyridinium ylide acts as the three-atom (C-N-N) 1,3-dipole, and the alkyne serves as the two-atom dipolarophile. The reaction proceeds in a concerted fashion to form a five-membered ring, which, after a subsequent elimination/rearrangement, yields the stable aromatic indolizine core. The methyl group at the 4-position of the pyridine ring directs the regioselectivity of the final product.
Caption: Reaction scheme for indolizine synthesis via [3+2] cycloaddition.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq.)
-
Ethyl propiolate (1.5 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.0 - 1.5 eq.)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 236 mg, 1.0 mmol).
-
Dissolution: Add anhydrous methanol (15-20 mL) to the flask and stir until the pyridinium salt is fully dissolved.
-
Addition of Dipolarophile: Add ethyl propiolate (e.g., 147 mg, 1.5 mmol, 152 µL) to the solution.
-
Ylide Generation: Carefully add anhydrous potassium carbonate (e.g., 138 mg, 1.0 mmol) to the stirred solution. The addition of the base initiates the in situ generation of the pyridinium ylide.[5]
-
Reaction Monitoring: Seal the flask and stir the resulting solution at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane (DCM) or ethyl acetate (25 mL) and wash with water (2 x 15 mL) to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure indolizine derivative.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Alkyne) | 1.5 equivalents | Using a slight excess of the trapping agent ensures efficient capture of the transiently formed ylide. |
| Stoichiometry (Base) | 1.0-1.5 equivalents | Sufficient base is required for complete deprotonation without causing significant side reactions. |
| Solvent | Anhydrous Methanol | A polar protic solvent that effectively dissolves the ionic pyridinium salt and the base.[5] |
| Temperature | Room Temperature | The cycloaddition proceeds efficiently at ambient temperature, avoiding thermal decomposition of the ylide.[5] |
| Typical Yield | 60-85% | Dependent on substrate purity and purification efficiency. |
Application Protocol 2: Photochemical Synthesis of 1,2-Diazepines
A more advanced application involves the photochemical rearrangement of the N-iminopyridinium ylide to achieve a dearomative skeletal expansion of the pyridine ring, yielding valuable 7-membered 1,2-diazepine heterocycles.[3] This transformation provides access to unique chemical scaffolds that are challenging to synthesize via traditional methods.
Causality and Mechanistic Insight
This protocol capitalizes on the photo-activity of the in situ generated ylide. Upon irradiation with UV light (typically around 300-350 nm), the ylide is excited to a higher energy state. This excited species then undergoes a complex electrocyclic ring-opening and rearrangement cascade, ultimately inserting the exocyclic nitrogen atom into the pyridine ring to form the thermodynamically stable 1,2-diazepine structure. The process is often performed as a one-pot sequence, starting from the parent pyridine.[3]
Caption: One-pot workflow for the synthesis of 1,2-diazepines from pyridines.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (MeCN), degassed
-
Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)
-
Quartz reaction vessel
Procedure:
-
Preparation: Prepare a solution of this compound (e.g., 1.0 mmol) in degassed acetonitrile (50-100 mL) in a quartz reaction vessel. The concentration should be kept low to ensure efficient light penetration.
-
Ylide Generation: Add potassium carbonate (1.5 eq.) to the solution and stir vigorously to form a suspension.
-
Degassing: Purge the suspension with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the vessel in the photochemical reactor and irradiate with a suitable UV source while maintaining cooling (e.g., with a water bath) to prevent thermal side reactions. The optimal wavelength and irradiation time must be determined empirically but often falls in the range of 4-12 hours.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude material is often a complex mixture. Purify via flash column chromatography to isolate the desired 1,2-diazepine isomer.
Critical Parameters:
-
Wavelength: The choice of wavelength is crucial to selectively excite the ylide without decomposing the starting material or product.[3]
-
Solvent: Degassed, anhydrous solvents are essential to prevent quenching of the photo-excited state and side reactions.
-
Concentration: Low reactant concentrations are necessary for efficient and uniform irradiation of the solution.
References
-
Katritzky, A. R., et al. N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available from: [Link]
-
Grimaud, L., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central. Available from: [Link]
-
Padwa, A. (2020). Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. Available from: [Link]
-
Allain, C., et al. (2021). Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. ChemRxiv. Available from: [Link]
-
Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Available from: [Link]
-
Davies, P. W., et al. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses. Available from: [Link]
-
Gösl, R., & Meuwsen, A. 1-aminopyridinium iodide. Organic Syntheses. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Aminopyridinium iodide, 98%. Available from: [Link]
Sources
- 1. CAS 7583-92-8: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of N-Acyl Pyridinium-N-Aminides Using 1-Aminopyridinium Iodide: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of N-acyl pyridinium-N-aminides, a versatile class of compounds with significant applications in organic synthesis and drug discovery. We present a robust protocol centered on the use of 1-aminopyridinium iodide as a readily available and efficient precursor. This document provides not only a step-by-step experimental procedure but also delves into the underlying reaction mechanism, key optimization parameters, and troubleshooting strategies. The content is designed for researchers, scientists, and professionals in drug development, offering both practical guidance and theoretical insights to facilitate the successful synthesis and application of these valuable molecular entities.
Introduction: The Versatility of N-Acyl Pyridinium-N-Aminides
N-acyl pyridinium-N-aminides, also known as pyridinium ylides, are a fascinating class of 1,3-dipoles that have garnered considerable attention in synthetic chemistry. Their unique electronic structure, featuring a positively charged pyridinium ring and a negatively charged acylated nitrogen atom, makes them highly reactive and versatile intermediates.[1][2] This inherent reactivity has been harnessed in a variety of chemical transformations, including cycloaddition reactions, transition metal-catalyzed cross-couplings, and as precursors for N-centered radicals.[3][4]
The ability of N-acyl pyridinium-N-aminides to act as nitrene precursors or participate in formal (3+2) cycloadditions has enabled the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[1][5][6] For instance, they have been instrumental in the synthesis of substituted oxazoles, indolizines, and pyrazolo[1,5-a]pyridines.[1][2][7]
The protocol detailed herein utilizes 1-aminopyridinium iodide, a commercially available and stable salt, as the starting material for the N-amination of acyl sources. This method offers a straightforward and efficient route to a diverse range of N-acyl pyridinium-N-aminides, making it an attractive strategy for both academic research and industrial applications in drug development.[1][8]
Reaction Mechanism and Rationale
The synthesis of N-acyl pyridinium-N-aminides from 1-aminopyridinium iodide and an acyl source, such as a carboxylic acid ester, proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Deprotonation and Ylide Formation
The reaction is initiated by the deprotonation of the N-amino group of 1-aminopyridinium iodide by a suitable base, typically a mild inorganic base like potassium carbonate. This abstraction of a proton from the exocyclic nitrogen atom generates a transient pyridinium ylide intermediate.
Nucleophilic Acylation
The generated pyridinium ylide is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the acylating agent (e.g., a methyl ester). This nucleophilic acyl substitution results in the formation of the desired N-acyl pyridinium-N-aminide and a corresponding alkoxide byproduct.
The choice of a methyl ester as the acylating agent is often preferred due to the favorable reaction kinetics and the volatility of the methanol byproduct, which simplifies purification.[1]
Below is a diagram illustrating the overall reaction workflow:
Caption: General workflow for the synthesis of N-acyl pyridinium-N-aminides.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and reproducible synthetic methods.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Aminopyridinium iodide | 97% | e.g., Sigma-Aldrich, Fluorochem | Can be recrystallized from ethanol for higher purity.[1] |
| Methyl (tert-butoxycarbonyl)glycinate | 97% | e.g., Fluorochem | Example acylating agent.[1] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Alfa Aesar | Should be finely powdered. |
| Methanol (MeOH) | Anhydrous, 99.8% | e.g., Acros Organics | |
| Alumina | Neutral, Brockmann I | Standard laboratory grade | For purification. |
| Round-bottom flask | 500 mL | ||
| Magnetic stirrer and stir bar | |||
| Septum | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar, add the methyl ester (e.g., methyl (tert-butoxycarbonyl)glycinate, 1.20 equivalents).
-
Solvent Addition: Add anhydrous methanol to the flask.
-
Addition of 1-Aminopyridinium Iodide: Add 1-aminopyridinium iodide (1.00 equivalent) to the flask and stir the mixture for 5 minutes at room temperature (22 °C).
-
Base Addition: Carefully add potassium carbonate (2.40 equivalents) to the reaction mixture. A color change from yellow to colorless and then to a dark purple solution is typically observed.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an appropriate time (e.g., 64 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, remove the stir bar and concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. This will result in a syrup-like residue.[1]
-
Purification - Alumina Plug Filtration: Pour the residue onto a pad of alumina. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from inorganic salts and other impurities.
-
Final Product Isolation: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified N-acyl pyridinium-N-aminide.
Quantitative Data Summary
| Parameter | Value | Reference |
| Stoichiometry (Acyl Source:1-API:Base) | 1.2 : 1.0 : 2.4 | [1] |
| Reaction Temperature | 22 °C (Room Temperature) | [1] |
| Reaction Time | ~64 hours | [1] |
| Typical Yield | Varies depending on substrate |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time. Ensure the potassium carbonate is finely powdered for better solubility and reactivity. |
| Degradation of product | Avoid excessive heating during workup. N-acyl pyridinium-N-aminides can be thermally sensitive. | |
| Impure starting materials | Recrystallize 1-aminopyridinium iodide from ethanol before use.[1] Ensure the acylating agent is of high purity. | |
| Difficult Purification | Incomplete removal of inorganic salts | Ensure a sufficiently large alumina plug is used during filtration. |
| Co-elution of impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary. | |
| Reaction does not start | Inactive base | Use freshly opened or properly stored anhydrous potassium carbonate. |
| Low quality 1-aminopyridinium iodide | Check the purity of the starting material. |
Applications in Drug Development and Beyond
The synthetic utility of N-acyl pyridinium-N-aminides extends to various areas of chemical biology and drug discovery.
-
Scaffold for Bioactive Molecules: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The ability to functionalize this core through the chemistry of N-acyl pyridinium-N-aminides provides a powerful tool for generating novel analogues of existing drugs or entirely new chemical entities.
-
Late-Stage Functionalization: The reactivity of the pyridinium ylide can be exploited for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates to explore structure-activity relationships (SAR).
-
Precursors to N-Heterocycles: As mentioned, these compounds are key intermediates in the synthesis of various nitrogen-containing heterocycles that are of significant interest in pharmaceutical research due to their diverse biological activities.[10][11]
-
Bioorthogonal Chemistry: The unique reactivity of pyridinium ylides could potentially be explored in the context of bioorthogonal chemistry for the labeling and tracking of biomolecules.
Conclusion
The synthesis of N-acyl pyridinium-N-aminides using 1-aminopyridinium iodide is a reliable and versatile method for accessing a valuable class of synthetic intermediates. The protocol presented here, grounded in established literature, offers a clear and reproducible pathway for their preparation. By understanding the underlying mechanism and potential challenges, researchers can effectively utilize this chemistry to advance their synthetic programs in drug discovery and other areas of chemical science.
References
-
Davies, P. W., Ball, M. P. B. J., & Jannapureddy, R. (2015). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 92, 195-213. [Link]
-
Hong, S. H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15664–15670. [Link]
-
Suga, H., Takahashi, H., & Dobashi, K. (2012). Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. The Journal of Organic Chemistry, 77(13), 5586-5595. [Link]
-
Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(15), 2136–2150. [Link]
-
Gösl, R., & Meuwsen, A. (1959). 1-Aminopyridinium iodide. Organic Syntheses, 39, 1. [Link]
-
Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. ResearchGate. [Link]
-
Jacobs, J., Van Hende, E., Claessens, S., & Kimpe, N. (2011). Pyridinium Ylids in Heterocyclic Synthesis. Chemical Reviews, 111(11), 6545-6613. [Link]
-
Wang, J., et al. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. Organic Letters, 11(15), 3362–3365. [Link]
-
Davies, P. W., Jannapureddy, R., & Ball, M. (2015). Synthesis of N-Acyl pyridinium-N-aminides and their conversion to 4-aminooxazoles via a gold-catalyzed formal (3+2)-dipolar cycloaddition. University of Birmingham Research Portal. [Link]
-
Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
-
Davies, P. W., & Albrecht, L. (2015). Synthesis of N‐Acyl Pyridinium‐N‐Aminides and Their Conversion to 4‐Aminooxazoles via a Gold‐Catalyzed Formal (3+2)‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 54(28), 8213-8217. [Link]
-
Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 154-157. [Link]
-
Hong, S. H., et al. (2020). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Accounts of Chemical Research, 53(11), 2649–2664. [Link]
-
Wang, X., et al. (2022). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Chemistry – An Asian Journal, 17(21), e202200891. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-amino-4-methylpyridinium iodide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-amino-4-methylpyridinium iodide. It provides in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to ensure successful and reproducible outcomes. Our approach is grounded in established chemical principles and practical laboratory experience to not only guide you through the synthesis but also to empower you to rationalize and optimize the reaction conditions for your specific needs.
Introduction to the Synthesis
The synthesis of 1-amino-4-methylpyridinium iodide is a niche yet important transformation in organic chemistry, providing a key building block for more complex molecules, including potential pharmaceutical agents. The most common and reliable method for this synthesis involves the N-amination of 4-methylpyridine (also known as γ-picoline) using an electrophilic aminating agent, followed by anion exchange to introduce the iodide. A widely used and effective aminating agent for this purpose is hydroxylamine-O-sulfonic acid (HOSA).
The overall transformation can be broken down into two key steps:
-
N-Amination: The nucleophilic nitrogen of 4-methylpyridine attacks the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, forming the 1-amino-4-methylpyridinium cation with a sulfate or hydrogen sulfate counterion.
-
Anion Exchange: The resulting salt is then treated with hydriodic acid to precipitate the desired 1-amino-4-methylpyridinium iodide.
This guide will delve into the practical aspects of this synthesis, offering solutions to common problems and a deeper understanding of the reaction's nuances.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-amino-4-methylpyridinium iodide, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I followed the general protocol, but I obtained a very low yield of my target compound, or in the worst case, no product at all. What could have gone wrong?
Answer:
Low or no yield in this synthesis can be attributed to several factors, primarily related to reagent quality, reaction conditions, and workup procedures.
-
Reagent Quality:
-
Hydroxylamine-O-sulfonic acid (HOSA) Degradation: HOSA is known to be unstable upon storage, especially if not kept cool and dry. Its purity should be checked before use, for instance, by iodometric titration.[1] Using degraded HOSA is a common reason for reaction failure.
-
Wet Starting Materials: The presence of excess water in the 4-methylpyridine or the reaction solvent can hydrolyze HOSA, reducing its efficacy. Ensure that your starting materials and solvents are appropriately dried.
-
-
Reaction Conditions:
-
Incorrect Stoichiometry: An excess of the pyridine derivative is generally used to drive the reaction to completion and to act as a solvent in some cases. A molar ratio of at least 3:1 of 4-methylpyridine to HOSA is recommended.[1]
-
Inadequate Temperature: The N-amination step requires heating to proceed at a reasonable rate. A temperature of around 90°C is typically employed.[1] Insufficient heating will lead to an incomplete reaction.
-
Insufficient Reaction Time: While the reaction is relatively fast at the optimal temperature, ensure it is allowed to proceed for the recommended time (e.g., 20-30 minutes at 90°C) to maximize the formation of the aminopyridinium salt.
-
-
Workup and Isolation:
-
Loss of Product during Workup: The intermediate 1-amino-4-methylpyridinium salt before the addition of hydriodic acid is often water-soluble. Care must be taken during any aqueous extraction steps to avoid losing the product.
-
Precipitation Issues: The final product is precipitated by the addition of hydriodic acid at a low temperature. If the temperature is not sufficiently low (ideally -20°C), the product may remain in solution, leading to a low isolated yield.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Product is an Oil or Fails to Crystallize
Question: After adding hydriodic acid and cooling, my product separated as a dark oil instead of a crystalline solid. How can I induce crystallization?
Answer:
The formation of an oil instead of a solid is a common issue in the crystallization of ionic compounds. This can be due to the presence of impurities or residual solvent.
-
Impurity Effects:
-
Unreacted Starting Material: Significant amounts of unreacted 4-methylpyridine can act as an impurity that hinders crystallization.
-
Side Products: Although the reaction is generally clean, side products can form, which may interfere with the crystal lattice formation.
-
-
Solvent and Workup Issues:
-
Residual Water or Solvent: The presence of excess water or the solvent used in the initial reaction can lead to the formation of an oil. Ensure that the solvent is thoroughly removed before the addition of the final precipitating solvent (e.g., ethanol).
-
Cooling Rate: Cooling the solution too quickly can sometimes favor oiling out over crystallization. A slower, more controlled cooling process can promote the formation of crystals.
-
Solutions:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous successful batch, add a seed crystal to the oil. This will provide a template for crystallization.
-
Solvent Trituration: Try to dissolve the oil in a minimal amount of a suitable hot solvent (e.g., absolute ethanol) and then cool it down slowly. If the oil persists, you can try adding a non-polar co-solvent (e.g., diethyl ether) dropwise to the ethanolic solution until turbidity is observed, and then allow it to stand for crystallization.
-
Purification of the Intermediate: Before adding hydriodic acid, ensure the intermediate salt is as pure as possible. This may involve washing with a solvent in which the salt is insoluble but the impurities are soluble.
Problem 3: Product Discoloration (Yellow to Brown)
Question: My final product is not the expected white or off-white solid but has a distinct yellow or brown color. What is the cause of this discoloration, and how can I purify it?
Answer:
Discoloration in the final product is often due to the presence of iodide-related impurities or degradation products.
-
Iodine Formation: Iodide ions are susceptible to air oxidation, especially in the presence of light or acid, leading to the formation of iodine (I₂), which is colored.
-
Side Reactions: Minor side reactions can produce colored byproducts.
Purification Strategy:
-
Recrystallization: The most effective method to remove colored impurities is recrystallization. A common solvent for this is absolute ethanol.[1] Dissolve the crude product in a minimum amount of hot ethanol, and if the color persists, you can add a small amount of activated carbon to adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool slowly to form pure crystals.
-
Washing: Washing the crude solid with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) can sometimes remove surface impurities that contribute to the color.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-amination of 4-methylpyridine with HOSA?
The N-amination of 4-methylpyridine with hydroxylamine-O-sulfonic acid proceeds through a nucleophilic attack of the pyridine nitrogen on the electrophilic nitrogen of HOSA. The reaction is thought to proceed via an S_N2-type mechanism where the lone pair of the pyridine nitrogen attacks the nitrogen of HOSA, with the sulfate group acting as a leaving group. This forms the 1-amino-4-methylpyridinium cation.[2][3]
Reaction Mechanism Visualization:
Caption: Simplified mechanism of N-amination.
Q2: Are there any alternative aminating agents to HOSA?
Yes, several other electrophilic aminating agents can be used for the N-amination of pyridines, although HOSA is one of the most common for this specific transformation. Some alternatives include:
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH): This reagent is often more reactive than HOSA and can be used for less reactive pyridine derivatives.
-
O-(2,4-Dinitrophenyl)hydroxylamine (DPH): DPH is another effective aminating agent for a variety of substituted pyridines.
-
Chloramine (NH₂Cl): While effective for many amines, its use for the N-amination of pyridines is less common than HOSA.[1]
The choice of aminating agent may depend on the substrate's reactivity, desired reaction conditions, and safety considerations.
Q3: What are the key safety precautions for this synthesis?
The synthesis of 1-amino-4-methylpyridinium iodide involves several hazardous chemicals that require careful handling.
-
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Hydriodic Acid: This is a strong, corrosive acid. It can cause severe skin and eye burns and respiratory irritation.[4][5][6] Always work in a well-ventilated fume hood and wear acid-resistant gloves and a face shield when handling concentrated hydriodic acid.[4][7]
-
4-Methylpyridine (γ-Picoline): This is a flammable liquid with a strong odor. It is harmful if swallowed or inhaled. Handle in a fume hood and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of 1-amino-4-methylpyridinium iodide can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the pyridinium ring, the methyl group protons, and the protons of the amino group. The chemical shifts will be downfield compared to the starting 4-methylpyridine due to the positive charge on the nitrogen.
-
¹³C NMR: The carbon NMR will also show a characteristic set of peaks for the pyridinium ring carbons and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amino group and the aromatic C-H and C=C/C=N stretching vibrations of the pyridinium ring.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point for 1-aminopyridinium iodide is 161-162°C; the 4-methyl derivative is expected to have a similar melting point.[1]
-
Elemental Analysis: For a definitive confirmation of the elemental composition, elemental analysis (CHN) can be performed.
Optimized Experimental Protocol
This protocol is based on established procedures for the synthesis of 1-aminopyridinium iodide, adapted for 4-methylpyridine, and incorporates best practices for optimizing yield and purity.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylpyridine (γ-Picoline) | 93.13 | 27.9 g (28.8 mL) | 0.30 | Should be dry. |
| Hydroxylamine-O-sulfonic acid (HOSA) | 113.09 | 11.3 g | 0.10 | Use freshly opened or purity-checked reagent. |
| Potassium Carbonate (anhydrous) | 138.21 | 13.8 g | 0.10 | Should be finely powdered and dry. |
| Hydriodic Acid (57% in H₂O) | 127.91 | ~22.4 g (~14.8 mL) | ~0.10 | Handle with extreme care in a fume hood. |
| Absolute Ethanol | - | ~150 mL | - | For recrystallization. |
| Deionized Water | - | ~65 mL | - |
Step-by-Step Procedure
-
Preparation of HOSA solution: In a 250 mL round-bottom flask, dissolve 11.3 g (0.10 mol) of hydroxylamine-O-sulfonic acid in 64 mL of cold deionized water. It is crucial to use a freshly prepared solution as aqueous solutions of HOSA are not very stable.[1]
-
N-Amination: To the freshly prepared HOSA solution, add 28.8 mL (0.30 mol) of 4-methylpyridine.
-
Heating: Heat the reaction mixture in a water bath at approximately 90°C for 20-30 minutes with stirring.
-
Neutralization and Salt Formation: Cool the mixture to room temperature with stirring. Slowly add 13.8 g (0.10 mol) of anhydrous potassium carbonate to neutralize the sulfuric acid formed.
-
Solvent Removal: Remove the water and excess 4-methylpyridine using a rotary evaporator at 30-40°C.
-
Extraction of the Intermediate Salt: To the residue, add 120 mL of absolute ethanol and stir to dissolve the aminopyridinium salt. The insoluble potassium sulfate will precipitate.
-
Filtration: Filter the mixture to remove the potassium sulfate precipitate.
-
Precipitation of the Iodide Salt: To the ethanolic filtrate, slowly add ~14.8 mL of 57% hydriodic acid.
-
Crystallization: Cool the resulting solution in an ice-salt bath or a freezer at -20°C for at least 1 hour to induce crystallization.[1]
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold absolute ethanol.
-
Drying: Dry the product in a vacuum oven or a desiccator to obtain 1-amino-4-methylpyridinium iodide.
-
(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from a minimal amount of hot absolute ethanol.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydriodic Acid. Retrieved from [Link]
-
Loba Chemie. (2018). Hydriodic Acid AR (Stabilized) MSDS. Retrieved from [Link]
- Gösl, R., & Meuwsen, A. (1963). 1-Aminopyridinium iodide. Organic Syntheses, 43, 1. doi:10.15227/orgsyn.043.0001
- Davies, P. W., et al. (2016). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 93, 112-131.
-
Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]
- Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
- Kürti, L., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
-
The University of Jyväskylä. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]
- Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-12.
Sources
Technical Support Center: Troubleshooting Low Yields in Pyridinium Salt Synthesis
Welcome to our dedicated technical support center for the synthesis of pyridinium salts. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. Here, we will delve into the common pitfalls and provide expert-backed, field-proven solutions to enhance the efficiency and success of your reactions. Our approach is grounded in a deep understanding of reaction mechanisms and extensive experience in synthetic chemistry.
Troubleshooting Guide: A Deeper Dive into Low Yields
This section is structured to address specific problems you might be observing in your experiments. We will explore the "why" behind these issues and provide actionable solutions.
Q1: My N-alkylation reaction with an electron-deficient pyridine is sluggish or failing completely. What's happening and how can I fix it?
This is a frequent challenge. Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of the nitrogen atom, making it a poorer nucleophile for the SN2 attack on the alkyl halide. This significantly slows down the reaction rate.
Underlying Cause: The lone pair of electrons on the nitrogen is less available due to the inductive and/or resonance effects of the EWG, which pulls electron density away from the nitrogen.
Troubleshooting Strategies:
-
Increase the Reactivity of the Alkylating Agent: The choice of leaving group on your alkylating agent is critical. The reactivity order is generally I > Br > Cl. If you are using an alkyl bromide or chloride with an electron-deficient pyridine, consider switching to an alkyl iodide. For even more challenging substrates, using a more potent alkylating agent like an alkyl triflate is highly recommended. Triflates are excellent leaving groups, which can significantly accelerate the reaction.[1]
-
Employ Harsher Reaction Conditions (with caution):
-
Higher Temperatures: Increasing the temperature can provide the necessary activation energy. Microwave-assisted synthesis is particularly effective as it can rapidly heat the reaction mixture to high temperatures and pressures, often leading to dramatically reduced reaction times and improved yields.[2]
-
Solvent Choice: While polar aprotic solvents like acetonitrile or DMF are standard, for particularly unreactive systems, running the reaction neat (solvent-free) at a high temperature might be effective, provided the starting materials are thermally stable.
-
-
Utilize Catalysis/Additives:
-
Iodide Catalysis: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide or potassium iodide can facilitate a Finkelstein-type reaction, in situ generating the more reactive alkyl iodide.
-
Q2: I'm observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?
Side reactions are a common culprit for low yields. The nature of the side products can provide valuable clues about what is going wrong.
Common Side Products and Their Prevention:
-
Over-alkylation: In some cases, if the product pyridinium salt has other nucleophilic sites, it might react further with the alkylating agent.
-
Solution: Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture to maintain a low concentration.
-
-
Elimination: When using secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (SN2), especially at higher temperatures.
-
Solution: Whenever possible, use primary alkyl halides. If a secondary or tertiary alkyl group is required, try to use milder reaction conditions (lower temperature for a longer time).
-
-
Zincke Aldehydes (in Zincke Reactions): If you are performing a Zincke reaction with a secondary amine instead of a primary amine, you will form a Zincke aldehyde, where the pyridine ring is opened, instead of a new pyridinium salt.[3][4]
-
Solution: Ensure you are using a primary amine if your goal is to synthesize a new pyridinium salt.
-
Q3: My reaction seems to work, but I'm losing a significant amount of product during workup and purification. What are the best practices for isolating pyridinium salts?
Pyridinium salts can be challenging to purify due to their ionic nature and solubility properties.
Purification Strategies:
-
Crystallization/Precipitation: This is the most common and often the most effective method.
-
Solvent Selection: Pyridinium salts are often soluble in polar solvents (e.g., methanol, ethanol, water) and insoluble in nonpolar solvents (e.g., diethyl ether, hexane, ethyl acetate). A common technique is to dissolve the crude product in a minimal amount of a polar solvent and then precipitate the salt by adding a nonpolar solvent.
-
Challenges with Long Alkyl Chains: Salts with long alkyl chains (e.g., C8-C20) can be waxy solids or oils and may be difficult to crystallize.[5] In these cases, repeated washing with a nonpolar solvent to remove unreacted starting materials is crucial.
-
-
Column Chromatography: This can be challenging due to the high polarity of pyridinium salts.
-
Stationary Phase: Standard silica gel can sometimes be used, but often with very polar mobile phases (e.g., dichloromethane/methanol or even with additives like acetic acid or ammonia to improve peak shape). Reverse-phase silica (C18) can also be an option with mobile phases like water/acetonitrile or water/methanol, often with an ion-pairing agent like TFA.
-
-
Ion-Exchange Chromatography: For particularly difficult separations, or to exchange the counter-ion, ion-exchange chromatography can be a powerful tool.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pyridinium salts?
The two most common methods are:
-
N-Alkylation of Pyridines (Menshutkin Reaction): This is an SN2 reaction where a pyridine derivative reacts with an alkyl halide (or another alkylating agent) to form the corresponding N-alkylpyridinium salt.[6]
-
Zincke Reaction: This reaction transforms a pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine.[4] It proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[4]
Q2: How does the solvent affect the rate of N-alkylation?
The N-alkylation of a pyridine involves the reaction of neutral starting materials to form a charged product. The transition state has significant charge separation. Therefore, polar solvents that can stabilize this charged transition state will accelerate the reaction.[6][7] Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally good choices.
Q3: My pyridine has bulky groups near the nitrogen. How can I overcome steric hindrance?
Steric hindrance can significantly slow down the N-alkylation reaction by impeding the approach of the alkylating agent.[8]
-
Use a less bulky alkylating agent: If possible, use a smaller alkylating agent (e.g., methyl iodide instead of isopropyl iodide).
-
Increase reaction temperature and time: This can provide the energy needed to overcome the steric barrier.
-
Consider alternative synthetic routes: If direct N-alkylation is not feasible, it might be necessary to consider a multi-step synthesis where the pyridine ring is formed with the desired N-substituent already in place.
Experimental Protocols
General Procedure for N-Alkylation of Pyridine (Menshutkin Reaction)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridine derivative (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, 5-10 mL per mmol of pyridine).
-
Reagent Addition: Add the alkylating agent (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
Workup:
-
If the product precipitates from the reaction mixture upon cooling, collect the solid by filtration and wash it with a cold, nonpolar solvent (e.g., diethyl ether).
-
If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
-
Protocol for Purification of a Pyridinium Salt by Recrystallization
-
Dissolution: Dissolve the crude pyridinium salt in a minimum amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Influence of Leaving Group and Solvent on Reaction Time and Yield for a Model N-Alkylation Reaction
| Pyridine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine | 1-Bromobutane | Acetonitrile | Reflux | 24 | 85 | [2] |
| Pyridine | 1-Iodobutane | Acetonitrile | Reflux | 12 | 92 | [2] |
| Pyridine | 1-Bromobutane | Ethanol | Reflux | 40 | 78 | [2] |
| 4-Cyanopyridine | 1-Bromobutane | Acetonitrile | Reflux | 72 | <10 | [9] |
| 4-Cyanopyridine | 1-Iodobutane | DMF | 100 | 48 | 45 | [9] |
| 4-Cyanopyridine | Butyl triflate | Acetonitrile | 50 | 6 | 90 | [1] |
Note: The data in this table is representative and compiled from typical results found in the literature. Actual results may vary.
Visualizations
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.
General Mechanism of the Zincke Reaction
Caption: A simplified workflow of the Zincke reaction for pyridinium salt synthesis.
References
-
Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. (n.d.). Journal of Chemical Theory and Computation. Retrieved January 12, 2026, from [Link]
-
Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Solvent Effects on Methyl Transfer Reactions. 1. The Menshutkin. (n.d.). PDF Free Download. Retrieved January 12, 2026, from [Link]
-
Photochemical Transformations of Pyridinium Salts: Mechanistic Studies and Applications in Synthesis. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pyridinium salt catalysts as reported by Zhang and Rostami. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. (2018). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. (2020). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
(PDF) Solvent-Organization and Rate-Regulation of a Menshutkin Reaction by Oriented-External Electric Fields are Revealed by Combined MD and QM/MM Calculations. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Letters. Retrieved January 12, 2026, from [Link]
-
A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Pyridinium. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Photoinduced stereoselective reactions using pyridinium salts as radical precursors. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. (n.d.). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Zincke reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of sterically hindered 3-(azolyl)pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Partial Reduction of Electron-Deficient Pyridines. (n.d.). Organic Letters. Retrieved January 12, 2026, from [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 12, 2026, from [Link]
-
"Synthesis and characterizations of pyridinium salts including poly(pyr". (n.d.). University of Rhode Island. Retrieved January 12, 2026, from [Link]
-
A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zincke reaction - Wikipedia [en.wikipedia.org]
- 5. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Amino-4-Methylpyridinium Iodide & Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-aminopyridinium salts. This guide is designed for researchers, medicinal chemists, and process development professionals who work with 1-amino-4-methylpyridinium iodide and its analogs. These compounds are valuable synthetic intermediates, but their purification can present unique challenges due to their salt-like nature and physical properties. This resource provides in-depth, field-tested solutions to common problems encountered during their isolation and purification.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and properties of 1-amino-4-methylpyridinium iodide and related compounds.
Q1: What are the typical physical properties of 1-amino-4-methylpyridinium iodide?
1-amino-4-methylpyridinium iodide is a quaternary ammonium compound. It typically presents as a white to off-white or pinkish crystalline solid. Due to its ionic nature, it is soluble in water and polar organic solvents like ethanol and methanol, but generally insoluble in nonpolar solvents such as diethyl ether or hexanes. The melting point for the parent compound, 1-aminopyridinium iodide, is reported as 159-162°C.
Q2: My product is clumping together and looks wet, even after drying. What is happening?
This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere. Pyridinium salts are notoriously prone to this issue. The absorbed water can cause the solid to deliquesce (dissolve into a liquid), making accurate weighing and handling extremely difficult.
Q3: How should I properly store these compounds to maintain their integrity?
To combat hygroscopicity and potential degradation, proper storage is critical. The key is to minimize exposure to atmospheric moisture and light.
-
Primary Container: Use a tightly sealed container. For frequently accessed materials, consider sealing the cap threads with parafilm.
-
Secondary Containment: Store the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).
-
Light Protection: Many pyridinium salts are light-sensitive. Store them in amber vials or in a dark cabinet to prevent photodegradation.
Q4: What are the most common impurities found in crude 1-amino-4-methylpyridinium iodide?
The most common impurities are typically unreacted starting materials from the synthesis. For instance, in a typical synthesis involving the amination of 4-methylpyridine, you might find residual 4-methylpyridine or reagents from the aminating agent. Side-products from undesired reactions can also be present. Characterization of the crude product by ¹H NMR is the most effective way to identify these impurities before planning a purification strategy.
Troubleshooting Guide: Experimental Issues & Solutions
This guide addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q5: My crude product is a sticky oil or gum and refuses to solidify. How can I crystallize it?
-
Probable Cause: This is a common issue with quaternary ammonium salts, often caused by residual solvent or impurities that inhibit crystal lattice formation. The product may also be "oiling out" if its melting point is lower than the temperature of the solution.
-
Solution Pathway:
-
Solvent Removal: First, ensure all reaction solvent has been thoroughly removed under high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble, like diethyl ether or hexanes) and vigorously scratching the flask walls with a glass rod or spatula. This mechanical agitation can provide the energy needed for nucleation.
-
Solvent/Anti-Solvent Precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, isopropanol). Then, slowly add a non-solvent (anti-solvent) dropwise with vigorous stirring until the solution becomes persistently cloudy. Allow it to stand, or add a seed crystal if available, to initiate crystallization.
-
Q6: I performed a recrystallization, but my yield is extremely low. What went wrong?
-
Probable Cause: Low yields are most often due to using too much solvent during recrystallization, or premature crystallization during a hot filtration step.
-
Causality & Solution:
-
Excess Solvent: The principle of recrystallization relies on the compound being sparingly soluble in the cold solvent. If too much solvent is used to dissolve the crude product, a significant portion will remain in the mother liquor even after cooling. To fix this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. For future attempts, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration, you will lose product. To prevent this, pre-heat the funnel and receiving flask in an oven and use a fluted filter paper for a faster filtration. You can also add a small amount of extra hot solvent just before filtering to ensure the product remains in solution.
-
Q7: The color of my "purified" product is dark yellow or brown, not the expected off-white. Why?
-
Probable Cause: Color is often indicative of persistent, highly conjugated impurities or degradation products. The iodide counter-ion can also be susceptible to air oxidation, forming iodine (I₂), which is colored.
-
Solution Pathway:
-
Activated Carbon Treatment: Dissolve the impure product in the recrystallization solvent and add a small amount (1-2% by weight) of activated carbon (charcoal). Heat the mixture to boiling for 5-10 minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration through a pad of Celite® (diatomaceous earth) to remove the fine carbon particles. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.
-
Check for Degradation: If the color persists, consider if the compound is degrading under the purification conditions (e.g., excessive heat). A lower-boiling recrystallization solvent might be necessary.
-
Q8: I've cooled my recrystallization solution, even in an ice bath, but no crystals have formed.
-
Probable Cause: The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but crystallization has not been initiated.
-
Solution Pathway:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
Reduce Solubility: If the above fails, you may have used a solvent in which the product is too soluble even when cold. You can try to partially evaporate the solvent to increase the concentration or add an anti-solvent dropwise as described in Q5.
-
Detailed Protocol: Recrystallization of 1-Aminopyridinium Iodide
This protocol is adapted from established procedures and provides a reliable method for purifying 1-aminopyridinium iodide and structurally similar derivatives.
Objective: To purify crude 1-aminopyridinium iodide by removing unreacted starting materials and colored impurities.
Materials:
-
Crude 1-aminopyridinium iodide
-
Absolute Ethanol (Anhydrous)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Short-stem funnel
-
Fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
Procedure:
-
Solvent Selection & Dissolution:
-
Place the crude 1-aminopyridinium iodide in an Erlenmeyer flask with a stir bar.
-
Add a small volume of absolute ethanol, just enough to make a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more absolute ethanol in small portions until the solid just dissolves. The goal is to create a saturated solution at the boiling point of the ethanol. Expert Tip: Avoid adding a large excess of solvent, as this is the most common cause of low yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a spatula-tip of activated carbon.
-
Return the flask to the hot plate and gently boil for 2-5 minutes.
-
-
Hot Filtration:
-
Place a short-stem funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask. Pre-heat this assembly in an oven or by pouring hot solvent through it to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and activated carbon, if used).
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold absolute ethanol to rinse away any remaining mother liquor. Causality: Using cold solvent is crucial to avoid redissolving the purified product.
-
Break the vacuum and press the crystals firmly with a clean spatula or stopper to remove as much solvent as possible.
-
-
Drying:
-
Transfer the crystals to a watch glass and dry them thoroughly. For hygroscopic compounds, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) is highly recommended to remove residual water and solvent.
-
Data Summary: Solvent Selection for Pyridinium Salt Recrystallization
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Boiling Point (°C) | Solubility Characteristics | Best For... |
| Ethanol | 78 | Good solvent for many pyridinium salts when hot, less so when cold. | General-purpose purification of pyridinium iodides and bromides. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. Can offer better yield if product is too soluble in ethanol. | Compounds that are highly soluble in ethanol, providing a better solubility differential. |
| Acetonitrile | 82 | Aprotic polar solvent. Useful for precipitating products from reaction mixtures. | Purifying salts when protic solvents might interfere or when starting materials are less soluble. |
| Ethanol/Diethyl Ether | N/A | A solvent/anti-solvent system. The product is dissolved in ethanol, and ether is added to induce precipitation. | Purifying products that are too soluble in pure ethanol for effective cooling crystallization. |
| Glacial Acetic Acid | 118 | A polar, protic solvent capable of dissolving highly polar salts. | Purifying pyridinium salts that are poorly soluble in alcohols, such as certain tribromide adducts. |
Visualization: Purification Workflow
The following diagram outlines the logical decision-making process for purifying 1-amino-4-methylpyridinium iodide and its derivatives.
Caption: Decision workflow for purification of 1-amino-4-methylpyridinium salts.
References
- Benchchem. (n.d.). Addressing the stability and hygroscopicity of pyridinium salts. Benchchem.
-
Gösl, R., & Meuwsen, A. (1963). 1-aminopyridinium iodide. Organic Syntheses, 43, 1. doi:10.15227/orgsyn.043.0001. Available from [Link]
- Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Sciencemadness Discussion Board.
- CymitQuimica. (n.d.). CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide. CymitQuimica.
- Reddit. (2023). Quaternary ammonium salt purification. r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Navigating the Challenges of Quaternary Ammonium Alkaloids in the Laboratory. Benchchem.
- Davies, P. W., et al. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 95, 112-132.
- Google Patents. (1964). Isolation and purification of quaternary ammonium salts. (US3148214A).
- National Institutes of Health (NIH). (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
- National Institutes of Health (NIH). (2008). 1-(4-Methylbenzylideneamino)pyridinium iodide.
- National Institutes of Health (NIH). (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. HepatoChem. Retrieved from [Link]
-
Chemdad. (n.d.). 1-Aminopyridinium iodide. Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]
- Reddit. (2022). Formation of pyridinium salts with EWG. r/Chempros.
- National Institutes of Health (NIH). (n.d.). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
- Quora. (2021).
Improving the regioselectivity of amination with 1-amino-4-methylpyridinium iodide
Welcome to the technical support center for advanced pyridine functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective amination, particularly when using aminating agents derived from precursors like 1-amino-4-methylpyridinium iodide. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Challenge: The "Why" of Regioselectivity
This section addresses the fundamental principles governing the reactivity of the pyridine ring and the role of advanced aminating reagents.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine amination so difficult?
A: The difficulty lies in the inherent electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, withdrawing electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This makes these positions electron-deficient and thus kinetically favorable for direct nucleophilic attack.[1] Conversely, the β (C3, C5) positions are comparatively electron-rich, making direct functionalization at these sites a significant challenge. Traditional methods like the Chichibabin reaction, which uses sodium amide, almost exclusively yield 2-aminopyridines.[2]
Caption: Electronic landscape of the pyridine ring.
Q2: What is 1-amino-4-methylpyridinium iodide and what is its modern role in amination?
A: 1-Aminopyridinium iodide is a stable, crystalline salt prepared from the reaction of pyridine with hydroxylamine-O-sulfonic acid, followed by treatment with iodide.[3][4] While historically used for synthesizing various fused heterocycles[5][6], its modern application in regioselective amination is more nuanced. Rather than aminating the 4-methylpyridine ring itself, N-aminopyridinium salts are now used as powerful precursors to generate N-centered amidyl radicals under photochemical conditions.[7][8] These radicals are key to unlocking novel reactivity pathways, such as C3-amination, by reacting with specially prepared pyridine derivatives.
Q3: What are "Zincke imines" and how do they enable C3-amination?
A: Zincke imines are key intermediates that completely alter the innate reactivity of the pyridine ring. They are formed by a dearomatization-rearomatization sequence. First, a pyridine is activated (e.g., with triflic anhydride) to form a Zincke salt. This salt then undergoes nucleophilic ring-opening by a secondary amine to yield a conjugated, open-chain azahexatriene intermediate, known as the Zincke imine.[9] This intermediate flips the electronic properties, making the C3 and C5 positions susceptible to radical attack.[7][8] After the desired functionalization at C3, the molecule is treated with a reagent like ammonium acetate to facilitate ring-closing and rearomatization, delivering the C3-aminated pyridine.[8]
Section 2: Troubleshooting Guide for Regioselective Amination
This section provides solutions to common problems encountered during these advanced amination reactions.
Problem 1: My C3-amination reaction is not working. I see only starting material.
-
Possible Cause 1: Inefficient Zincke Imine Formation. The entire C3-amination strategy hinges on the successful formation of the Zincke imine intermediate. If this step fails, no downstream reaction will occur.
-
Solution: Ensure your starting pyridine is pure and dry. The activation step with triflic anhydride (Tf₂O) is highly moisture-sensitive. Use freshly distilled solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). The secondary amine used for ring-opening (e.g., N-benzyl-2-phenylethylamine) must also be pure. Monitor this step by TLC or LC-MS to confirm consumption of the starting pyridine before proceeding.
-
-
Possible Cause 2: Inactive Photocatalyst or Incorrect Light Source. The generation of the crucial amidyl radical from the N-aminopyridinium salt depends on a functioning photocatalytic cycle.
-
Solution: Use a high-purity photocatalyst, such as fac-Ir(ppy)₃. Ensure your light source (e.g., 405 nm LED) is emitting at the correct wavelength and sufficient power.[8] The reaction vessel should be positioned to receive uniform irradiation. Degas the reaction mixture thoroughly with argon for 15-20 minutes prior to irradiation to remove oxygen, which can quench the excited state of the photocatalyst.
-
Problem 2: I'm getting a mixture of C3- and C4-aminated products.
-
Possible Cause: Competing Reaction Pathways. This indicates that conditions may be allowing for both the desired radical C3-amination on the Zincke imine and a competing nucleophilic C4-amination pathway.
-
Solution: Rigorously Control the Stoichiometry and Order of Addition. The key is to ensure the pyridine substrate is fully converted to the Zincke imine before the amination step is initiated. Do not add the N-aminopyridinium salt and photocatalyst until you have analytical confirmation (TLC, LC-MS) that the starting pyridine is gone and the Zincke imine has formed.
-
-
Possible Cause: Instability of the Zincke Imine. Zincke imines can be unstable and may partially revert or cyclize under certain conditions, leading to intermediates that favor other functionalization patterns.
-
Solution: Perform the photochemical amination step at a reduced temperature (e.g., 0 °C) to enhance the stability of the Zincke imine.[8] Once the amination is complete, proceed immediately to the rearomatization step.
-
Problem 3: The reaction yields 4-aminopyridine, but this was not my intended product.
-
Possible Cause: You have inadvertently run a C4-selective SNH reaction. Certain conditions, especially those involving the activation of pyridine with reagents like triflic anhydride in the presence of another pyridine derivative, can generate 4-pyridyl pyridinium salt intermediates. These are highly activated towards nucleophilic substitution of hydrogen (SNH) at the C4 position, especially with nucleophiles like aqueous ammonia.[10][11][12]
-
Solution: Re-examine your reaction design. If C4-amination is undesired, avoid conditions that generate these specific intermediates. If C4-amination is desired, this is the pathway to optimize. This highlights the critical importance of the chosen nucleophile and reaction sequence in dictating the regiochemical outcome.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for achieving specific regioselective outcomes.
Protocol 1: General Procedure for C3-Selective Photochemical Amination
This protocol is adapted from state-of-the-art methods for C3 functionalization via Zincke imine intermediates.[7][8]
Caption: Workflow for C3-selective photochemical amination.
-
Zincke Imine Formation: In a flame-dried flask under argon, dissolve the starting pyridine (e.g., 2-phenylpyridine, 1.0 equiv) in dry ethyl acetate. Cool the solution to -78 °C. Add triflic anhydride (1.1 equiv) dropwise. After stirring for 15 minutes, add a solution of a secondary amine (e.g., N-benzyl-2-phenylethylamine, 1.2 equiv) in dry ethyl acetate dropwise. Allow the reaction to slowly warm to room temperature and stir until TLC/LC-MS confirms complete consumption of the starting material.
-
Photochemical Amination: In a separate flask, prepare a solution of the crude Zincke imine (from Step 1) in a 1:1 mixture of dry acetonitrile and DMSO. Add your N-aminating agent (e.g., 1-amino-4-methylpyridinium iodide, 1.5 equiv) and the photocatalyst fac-Ir(ppy)₃ (2 mol%). Degas the mixture with a stream of argon for 20 minutes. Cool the flask to 0 °C and irradiate with a 405 nm LED lamp with vigorous stirring for 24 hours.
-
Rearomatization: Upon completion, add a saturated solution of ammonium acetate in ethanol to the reaction mixture. Heat the solution to 65 °C for 2 hours to facilitate ring closure and rearomatization.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the crude product by column chromatography to isolate the desired C3-aminopyridine.
Protocol 2: General Procedure for C4-Selective SNH Amination
This protocol is based on methods developed for direct C4-amination of pyridines.[10][11]
-
Intermediate Formation: In a sealed tube, dissolve the pyridine substrate (1.0 equiv) in a suitable solvent. Add an activating agent (e.g., triflic anhydride) and an external pyridine reagent (e.g., 4-cyanopyridine) which facilitates the formation of the key 4-pyridyl pyridinium salt intermediate.
-
Nucleophilic Amination: Add aqueous ammonia as the aminating nucleophile.
-
Reaction: Seal the tube and heat the reaction mixture. The optimal temperature and time must be determined empirically for each substrate.
-
Work-up and Purification: After cooling to room temperature, perform a suitable work-up, often involving basification and extraction, followed by purification via column chromatography to yield the 4-aminopyridine product.
Data Summary: Influence of Reaction Parameters on Regioselectivity
The choice of methodology is the primary determinant of the regiochemical outcome. The following table summarizes the guiding principles for achieving the desired isomer.
| Target Position | Core Methodology | Key Intermediate | Aminating Agent Source | Typical Conditions | Rationale & Causality |
| C3 | Photocatalytic Radical Addition | Zincke Imine | N-Aminopyridinium Salt (Amidyl Radical Precursor) | fac-Ir(ppy)₃, 405 nm light, MeCN/DMSO, 0 °C | Dearomatization via Zincke imine formation alters the electronic landscape, making C3 susceptible to radical attack.[7][8] |
| C4 | Nucleophilic Aromatic Substitution of Hydrogen (SNH) | 4-Pyridyl Pyridinium Salt | Aqueous Ammonia (Nucleophile) | Thermal conditions, specific activating pyridine | In-situ formation of a highly activated pyridinium salt that is selectively attacked by a nucleophile at the C4 position.[10][11] |
| C2 | Chichibabin Reaction | Meisenheimer-like Complex | Sodium Amide (NaNH₂) | High Temperature (e.g., 140 °C), Toluene | Direct nucleophilic attack at the most electron-deficient C2 position, followed by elimination of a hydride.[2] |
References
-
Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Reports in Organic Chemistry, 5, 23-37. [Link]
-
Taylor & Francis Online. (2015). C-H amination in the synthesis of N-heterocycles. Reports in Organic Chemistry, 5. [Link]
-
Pouliot, M., et al. (2016). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Angewandte Chemie International Edition, 55(4), 1404-1408. [Link]
-
Yoo, E. J., et al. (2010). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 110(3), 1636-1661. [Link]
-
ResearchGate. (2018). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Request PDF. [Link]
-
Gösl, R., & Meuwsen, A. (1963). 1-aminopyridinium iodide. Organic Syntheses, 43, 1. [Link]
-
van Vliet, K. M., et al. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(12), 4508-4513. [Link]
-
Choi, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]
-
ResearchGate. (2018). A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Zincke Imine Intermediates: Key to Selective Pyridine Functionalization. [Link]
-
Wang, B., & Ma, D. (2013). Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. Chemical Reviews, 113(7), 5265-5312. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]
-
Rossi, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3183. [Link]
-
Armstrong, A., et al. (2007). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 9(22), 4583-4585. [Link]
-
Choi, H., et al. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie, 136(24), e202401388. [Link]
-
Thermo Scientific Alfa Aesar. 1-Aminopyridinium iodide, 97% 5 g. [Link]
-
ResearchGate. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
-
Davies, P. W., et al. (2017). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 94, 37-53. [Link]
-
McNally, A., et al. (2023). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters, 25(48), 8684-8688. [Link]
-
ResearchGate. (2018). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Request PDF. [Link]
-
Sarex Fine. 1-aminopyridinium-iodide. [Link]
-
ResearchGate. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. [Link]
-
Nicholas, K. M., et al. (2011). Regioselective C–H Bond Amination by Aminoiodanes. Organic Letters, 13(24), 6524-6527. [Link]
-
Liu, Y., et al. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
-
RSC Blogs. (2023). Emerging Investigator Series. [Link]
-
Li, J., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(7), 12571-12579. [Link]
-
ResearchGate. (2021). C-H Functionalization of Pyridines. [Link]
-
Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 16(1), 5072. [Link]
-
ResearchGate. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. [Link]
-
McNally, A., et al. (2022). Regiodivergent Arylation of Pyridines via Zincke Intermediates. Angewandte Chemie International Edition, 61(46), e202209796. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Fodor, T., et al. (2023). Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of 5-Methyl-2-pyridinesulfonamide: A Regulatory Starting Material of Endothelin Receptor Antagonist Clazosentan. Organic Process Research & Development, 27(7), 1317-1327. [Link]
-
Itoh, T., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 201-218. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Aminopyridinium iodide 97 6295-87-0 [sigmaaldrich.com]
- 5. 1-Aminopyridinium iodide, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. 1-aminopyridinium-iodide - Sarex Fine [sarex.com]
- 7. Photochemical C3-amination of pyridines via Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Diazonium Salts in Pyridinium Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize diazonium salt chemistry for the synthesis of pyridinium compounds. The inherent instability of diazonium intermediates presents a significant challenge, often leading to low yields and complex purification profiles. This document provides in-depth, experience-based answers to common problems, explaining the fundamental science behind the troubleshooting steps to ensure robust and reproducible outcomes.
Part 1: FAQs - Understanding the Core Problem of Diazonium Salt Instability
This section addresses the foundational principles governing the stability of diazonium salts. A clear understanding of these factors is critical for effective troubleshooting.
Q1: What are diazonium salts, and why are they so reactive in pyridinium synthesis?
Arenediazonium salts are a class of organic compounds with the general structure [Ar-N≡N]⁺X⁻, where 'Ar' is an aromatic ring (like a pyridine ring) and X⁻ is an anion.[1][2] They are powerful synthetic intermediates precisely because the dinitrogen group (N₂) is an excellent leaving group, making the C-N bond susceptible to cleavage.[3][4] This high reactivity, however, is a double-edged sword. The same electronic properties that make them useful also render them prone to decomposition, which can occur violently if not controlled.[5][6] In pyridinium synthesis, a primary aromatic amine, such as an aminopyridine, is converted into a diazonium salt, which then acts as a reactive intermediate for subsequent reactions.[7][8] The stability of the diazonium ion is significantly influenced by the resonance delocalization of the positive charge onto the aromatic ring system.[9]
Q2: What are the primary decomposition pathways I should be worried about?
Diazonium salt decomposition, or dediazoniation, primarily proceeds through two competitive mechanisms: heterolytic and homolytic pathways.[10]
-
Heterolytic Dediazoniation: This pathway involves the loss of N₂ to form a highly reactive aryl cation. This cation will then rapidly react with any available nucleophile in the reaction mixture, such as water or alcohols, leading to phenols or ethers as common byproducts.[10][11] This is often the dominant pathway in highly polar, aqueous solutions.
-
Homolytic Dediazoniation: This pathway is initiated by an electron transfer to the diazonium ion, generating an aryl radical.[10] This process can be promoted by reducing agents, certain metal ions (like copper), or even some solvents.[5][10] The resulting aryl radicals can lead to a different spectrum of byproducts, including those from reactions with the solvent or other radical species.
Understanding which pathway is likely occurring is key to diagnosing and solving reaction failures. For instance, the unexpected formation of a phenol strongly suggests a heterolytic decomposition problem.[12]
Q3: What are the most critical factors that influence the stability of my pyridinium diazonium salt?
Several experimental parameters must be tightly controlled to prevent premature decomposition. The stability of these salts is highly sensitive to the reaction environment.[1][13]
| Factor | Impact on Stability & Rationale |
| Temperature | This is the most critical factor. Diazonium salts are thermally labile. Temperatures above 5-10 °C dramatically accelerate the rate of decomposition, often leading to vigorous, and sometimes explosive, evolution of nitrogen gas.[12][14] Keeping the reaction temperature between 0-5 °C is a universally accepted practice to minimize both heterolytic and homolytic decomposition rates.[15] |
| Counter-ion (X⁻) | The choice of acid used in the diazotization determines the counter-ion, which significantly affects the salt's stability. Simple halides like chloride (Cl⁻) form salts that are often unstable and potentially explosive upon isolation.[1] In contrast, larger, non-nucleophilic anions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) form more stable, often isolable, diazonium salts.[3][13] |
| pH / Acidity | The reaction must be sufficiently acidic. The acid serves two purposes: it generates the reactive nitrosating agent (nitrous acid) from sodium nitrite in situ, and it prevents the diazonium salt from coupling with the unreacted parent amine, which can form undesirable triazene byproducts.[2][15] |
| Solvent | Aqueous solutions are common but can promote heterolytic decomposition by providing a nucleophile (H₂O).[12] Non-aqueous conditions, using organic solvents and reagents like tert-butyl nitrite, can enhance stability, especially for sensitive substrates.[3] |
| Light & Impurities | Exposure to direct sunlight can promote decomposition.[5] The presence of transition metal impurities, particularly copper, can catalyze homolytic decomposition pathways and should be avoided unless part of a specific reaction design (e.g., Sandmeyer reaction).[5] |
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to specific problems you might encounter during your experiments.
Q: My pyridinium synthesis has a very low yield, and I see many byproducts. What is the likely cause?
A: This is the classic symptom of diazonium salt decomposition. The first and most important parameter to check is temperature control .
-
Immediate Action: Ensure your reaction vessel is submerged in a well-stirred ice/salt bath or controlled by a cryostat to maintain an internal reaction temperature of 0-5 °C throughout the diazotization and any subsequent coupling steps.[7][14] Even brief temperature spikes can cause significant decomposition.[12]
-
Underlying Cause: At higher temperatures, the diazonium salt readily decomposes, losing N₂ gas.[12] The resulting reactive species (aryl cation or radical) will then react non-selectively with other components in the mixture, leading to a complex array of byproducts and consuming your desired intermediate.[10]
Q: I'm struggling to maintain the 0-5 °C temperature range, especially during the addition of sodium nitrite. Any tips?
A: This is a common practical challenge. The diazotization reaction is exothermic.
-
Solution 1: Slow, Dropwise Addition: Prepare a pre-chilled aqueous solution of your sodium nitrite and add it very slowly (dropwise) to the acidic solution of your aminopyridine.[7] This allows the cooling bath to dissipate the heat generated from the reaction.
-
Solution 2: Monitor Internal Temperature: Do not rely on the bath temperature alone. Place a thermometer or thermocouple directly into the reaction mixture to monitor the internal temperature and adjust your addition rate accordingly.
-
Solution 3: Flow Chemistry: For larger-scale reactions where heat management is difficult, consider using flow chemistry. This technique continuously mixes small amounts of reagents in a temperature-controlled reactor, offering superior heat transfer and safety by minimizing the accumulation of the unstable diazonium intermediate.[3][16]
Q: What is the optimal pH for my reaction, and how do I control it?
A: The reaction needs to be acidic to ensure the formation of the diazotizing agent and to stabilize the resulting diazonium salt.
-
Guideline: A sufficient excess of a strong mineral acid (like HCl or H₂SO₄) is required. Typically, 2.5 to 3 equivalents of acid relative to the amine are used.[1][2]
-
Why it Matters: One equivalent of acid reacts with the sodium nitrite to form nitrous acid. A second equivalent protonates the amine, making it soluble and preventing side reactions. The excess acid maintains a low pH, which suppresses the formation of diazo ethers in alcoholic solvents and prevents the diazonium ion from coupling with unreacted amine.[2][10]
-
Troubleshooting: If you observe the formation of colored azo compounds prematurely, it may be a sign that your solution is not acidic enough, allowing the newly formed diazonium salt to couple with the starting amine.[9]
Q: My diazonium salt seems particularly unstable in water. Are there non-aqueous alternatives?
A: Yes. For substrates that are sensitive to hydrolysis or when enhanced stability is needed, non-aqueous diazotization is an excellent strategy.
-
Methodology: This involves using an organic solvent (like acetonitrile, THF, or dichloromethane) and an organic nitrite source, such as tert-butyl nitrite or isoamyl nitrite.[3][17] An acid, often a non-nucleophilic one like tetrafluoroboric acid (HBF₄) or trifluoromethanesulfonic acid, is still required.[3]
-
Advantages: This approach can produce more stable diazonium salts (e.g., tetrafluoroborates) that can sometimes be isolated.[3][13] It also eliminates water as a potential nucleophile, preventing the formation of phenolic byproducts.[12]
Part 3: Experimental Protocols & Methodologies
These protocols provide detailed, step-by-step guidance for common procedures. Safety First: Always assume diazonium salts are potentially explosive, especially when isolated. Handle with extreme care, use a blast shield, and work on a small scale.[5][14]
Protocol 1: Standard Low-Temperature Aqueous Diazotization for Pyridinium Synthesis
This protocol is adapted for the synthesis of a generic pyridinium-azo compound.[7]
-
Preparation: Dissolve 3-aminopyridine (1.0 eq) in a solution of dilute hydrochloric acid (2.5-3.0 eq) in a flask equipped with a magnetic stirrer.
-
Cooling: Submerge the flask in an ice-salt bath and stir until the internal temperature is stable between 0-5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred aminopyridine solution using a dropping funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. [7]
-
Confirmation (Optional): After the addition is complete, stir for another 15-20 minutes. You can check for the presence of excess nitrous acid by touching the reaction mixture with starch-iodide paper; a positive test (immediate blue-black color) indicates the reaction is complete.[15][18]
-
Coupling: The resulting cold diazonium salt solution is now ready to be used immediately in the subsequent coupling reaction (e.g., by adding it slowly to a cold solution of the coupling partner).[7]
Workflow Diagram: Pyridinium Synthesis
The following diagram illustrates the critical stages of the synthesis, emphasizing the unstable nature of the diazonium intermediate.
Caption: General workflow for pyridinium synthesis via a diazonium salt intermediate.
Mechanism Diagram: Competing Decomposition Pathways
This diagram shows the critical choice the diazonium salt faces: productive reaction versus decomposition.
Caption: Competing reaction fates for the unstable diazonium intermediate.
Part 4: References
-
Kłopot, E. A., et al. (2021). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
Wikipedia. (n.d.). Diazonium compound. Wikipedia. [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]
-
Not Voodoo. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]
-
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Bravo-Díaz, C. (2015). Kinetics and Mechanism of Diazotization. ResearchGate. [Link]
-
Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]
-
Organic Chemistry. (2021). Graebe-Ullmann Carbazole Synthesis Mechanism. YouTube. [Link]
-
Motsch, B., et al. (2023). Current approaches to pyridinium salt synthesis from either amines... ResearchGate. [Link]
-
Obushak, M., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CAR. TERNOPIL BIOSCIENCE. [Link]
-
Unacademy. (2020). DIAZONIUM SALTS. Unacademy. [Link]
-
Lewis, E. S., & Insole, J. M. (1964). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. AIP Publishing. [Link]
-
Kumar, V., & Singh, A. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Royal Society of Chemistry. [Link]
-
Browne, D. L. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]
-
Devinsky, F., & Masarova, L. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. [Link]
-
Zollinger, H. (1994). Diazo Chemistry I. VCH.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
DeTar, D. F., & Turetzky, M. N. (1956). Mechanisms of Diazonium Salt Reactions. VI. The Reactions of Diazonium Salts with Alcohols under Acidic Conditions; Evidence for Hydride Transfer. ACS Publications. [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]
-
rdeepthi1. (2015). Diazotization titrations. Slideshare. [Link]
-
Lab Training. (n.d.). Diazotization Titration or Nitrite Titration. Lab Training. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
-
Pharmaacademias. (2023). Basic Principles, methods, and application of diazotization titration. Pharmaacademias. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Beier, P., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. National Institutes of Health. [Link]
-
DeTar, D. F., & Kosuge, T. (1956). The Mechanisms of Diazonium Salt Reactions. V. A Kinetic Study of the Reactions of Benzenediazonium Fluoborate with Methanol in the Presence of Oxygen. ACS Publications. [Link]
-
Sherwood, J. R., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]
-
Sharma, A., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
-
Feringa, B. L. (2007). The mechanism of the modified Ullmann reaction. University of Groningen research portal. [Link]
-
Sathee Jee. (n.d.). Chemistry Ullmann Reaction. Sathee Jee. [Link]
Sources
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 16. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
How to avoid the formation of multiple products in reactions with 1-amino-4-methylpyridinium iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-amino-4-methylpyridinium iodide in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its reactivity and achieve high selectivity in your reactions, thereby minimizing the formation of multiple products.
I. Understanding the Reactivity of 1-Amino-4-methylpyridinium Iodide
1-Amino-4-methylpyridinium iodide is a versatile reagent, primarily employed as a precursor to N-centered radicals and as a partner in various cycloaddition and functionalization reactions. Its reactivity stems from the interplay between the N-amino group and the pyridinium ring. The 4-methyl group exerts a modest electron-donating effect, which can influence the regioselectivity of certain reactions.
The formation of multiple products often arises from competing reaction pathways. Key to achieving selectivity is a nuanced understanding of the reaction mechanism and precise control over reaction parameters. This guide will address the most common challenges encountered in two major applications: photoredox-catalyzed C-H amination and base-mediated cycloaddition/alkylation reactions.
II. Troubleshooting Guide: Photoredox-Catalyzed C-H Amination
Photoredox catalysis using 1-amino-4-methylpyridinium iodide allows for the direct amination of C-H bonds in arenes and heteroarenes. The general mechanism involves the generation of an N-centered radical that adds to the substrate. However, issues with regioselectivity and side reactions can arise.
Frequently Asked Questions (FAQs): C-H Amination
Q1: My C-H amination reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity in radical aromatic substitution is governed by the electronic properties of the substrate and the steric environment of the reaction site.
-
Electronic Effects: The N-centered radical generated from 1-amino-4-methylpyridinium iodide is electrophilic and will preferentially add to electron-rich positions on your aromatic substrate. If your substrate has multiple electron-rich sites with similar reactivity, you may see a mixture of isomers.
-
Troubleshooting:
-
Substrate Modification: If possible, consider modifying your substrate to electronically differentiate the C-H bonds. Introducing an electron-withdrawing group can deactivate certain positions, directing the amination to the desired site.
-
Solvent Effects: The polarity of the solvent can influence the stability of the radical intermediates and the transition states leading to different regioisomers. A solvent screen is recommended. Start with common solvents like acetonitrile (MeCN) or dimethylformamide (DMF) and explore less polar options if selectivity remains poor.
-
-
-
Steric Hindrance: The 4-methyl group on the pyridinium ring itself does not impart significant steric bulk to the generated N-centered radical. However, the substituents on your substrate play a crucial role. Amination will be disfavored at sterically congested positions.
-
Troubleshooting:
-
Catalyst Loading: In some cases, catalyst loading can influence selectivity. A lower catalyst loading might favor the thermodynamically more stable product.
-
-
Q2: I am observing significant amounts of a side product that appears to be an aminated version of the released 4-methylpyridine. How can I prevent this?
A2: This is a known side reaction, particularly when using N-aminopyridinium salts with aryl substituents on the pyridine ring.[1] The released pyridine derivative can compete with your substrate for the N-centered radical.
-
Troubleshooting:
-
Substrate Concentration: Increasing the concentration of your primary substrate relative to the 1-amino-4-methylpyridinium iodide can outcompete the side reaction with the released 4-methylpyridine. A 5-10 fold excess of the arene substrate is often effective.[1]
-
Choice of Pyridinium Salt: While you are using 1-amino-4-methylpyridinium iodide, be aware that N-aminopyridinium salts with more electron-rich or sterically accessible pyridine rings are more prone to this side reaction. The 4-methyl group makes the released pyridine slightly more electron-rich than pyridine itself, but it is generally less problematic than, for example, triphenyl-substituted pyridinium salts.[1]
-
Q3: My reaction is not going to completion, or the yield is very low.
A3: Low yields can be attributed to several factors, including inefficient radical generation, radical quenching, or product degradation.
-
Troubleshooting:
-
Light Source: Ensure your light source is appropriate for the photocatalyst you are using. For common ruthenium or iridium-based photocatalysts, blue LEDs are typically required.[1][2] The light intensity should also be sufficient and consistent.
-
Degassing: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates. Thoroughly degas your reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Purity of Reagents: Ensure your 1-amino-4-methylpyridinium iodide, substrate, and solvent are pure and dry. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: While many photoredox reactions are run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve yields by increasing the rate of the desired reaction steps.[1]
-
Experimental Protocol: Selective C-H Amination of N-Methylindole
This protocol is adapted from the work of Studer and colleagues and demonstrates the regioselective amination at the C2 position of N-methylindole.[1]
Reagents and Equipment:
-
1-Amino-4-methylpyridinium iodide
-
N-Methylindole
-
Ru(bpy)₃Cl₂ (Ruthenium(II) tris(2,2'-bipyridyl) dichloride)
-
Acetonitrile (MeCN), degassed
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Stir plate
Procedure:
-
To a Schlenk tube, add N-methylindole (0.2 mmol, 1.0 equiv), 1-amino-4-methylpyridinium iodide (0.3 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂ (0.004 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed MeCN (2.0 mL).
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C2-aminated product.
Visualization: C-H Amination Troubleshooting
Caption: Troubleshooting flowchart for C-H amination reactions.
III. Troubleshooting Guide: Base-Mediated Reactions (Alkylation & Cycloaddition)
In the presence of a base, 1-amino-4-methylpyridinium iodide can be deprotonated at the exocyclic nitrogen to form a pyridinium ylide. This ylide is a key intermediate in reactions such as N-alkylation and [3+2] cycloadditions. Controlling the formation and reaction of this ylide is critical to avoiding side products.
Frequently Asked Questions (FAQs): Base-Mediated Reactions
Q1: I am attempting a mono-alkylation of the N-amino group, but I am getting significant amounts of the di-alkylated product.
A1: Over-alkylation is a common problem in amine chemistry because the mono-alkylated product is often more nucleophilic than the starting amine. However, the use of N-aminopyridinium salts is designed to prevent this through a "self-limiting" mechanism. If you are still observing over-alkylation, it is likely due to inappropriate reaction conditions.
-
Mechanism of Selectivity: Deprotonation of the N-aminopyridinium salt forms a highly nucleophilic pyridinium ylide. This ylide reacts readily with an alkyl halide. The product of this reaction is a new pyridinium salt, which is significantly less nucleophilic than the ylide intermediate. Therefore, it does not compete for the alkyl halide, preventing di-alkylation.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to generate the ylide without competing in the alkylation. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Avoid using strong, nucleophilic bases that could lead to other side reactions.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete formation of the ylide. Use a 1:1 stoichiometry of the pyridinium salt and the alkylating agent.
-
Temperature Control: For highly reactive alkylating agents like methyl iodide, running the reaction at a lower temperature can help prevent any potential over-alkylation.
-
Q2: My [3+2] cycloaddition reaction with an alkene/alkyne is giving a low yield, and I am isolating unreacted starting materials.
A2: Low yields in [3+2] cycloadditions of pyridinium ylides often point to issues with ylide formation or the reactivity of the dipolarophile.
-
Troubleshooting:
-
Ylide Generation: Ensure the in-situ generation of the pyridinium ylide is efficient. The pKa of the 1-amino-4-methylpyridinium iodide will dictate the required base strength. Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common choices. The base should be added slowly to the reaction mixture.
-
Dipolarophile Reactivity: Pyridinium ylides react most efficiently with electron-deficient dipolarophiles (e.g., acrylates, maleimides, acetylenedicarboxylates). If your dipolarophile is electron-neutral or electron-rich, the reaction will be sluggish. Consider using a more activated dipolarophile if possible.
-
Solvent: The solvent can impact the stability and reactivity of the ylide. Acetonitrile, THF, and dichloromethane are commonly used. A solvent screen may be necessary to find the optimal conditions for your specific substrate combination.
-
Temperature: While many cycloadditions proceed at room temperature, some systems may require heating to overcome the activation barrier. Conversely, for highly reactive systems, cooling may be necessary to prevent side reactions.
-
Q3: I am observing a complex mixture of products that I cannot easily identify.
A3: A complex product mixture suggests that multiple reaction pathways are competing, or that the desired product is unstable under the reaction conditions.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. It is possible that the desired product forms initially and then degrades or rearranges over time. Reducing the reaction time or temperature may be beneficial.
-
Atmosphere: While not always critical, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation of sensitive substrates or intermediates.
-
Purification: 1-Amino-4-methylpyridinium iodide and its byproducts are ionic and generally water-soluble. An aqueous workup can often simplify the crude reaction mixture before column chromatography. If the desired product is also water-soluble, specialized purification techniques like ion-exchange chromatography may be necessary.
-
Data Summary: Base Selection for Selective Mono-Alkylation
The following table summarizes the effect of different bases on the outcome of the alkylation of an N-aryl-N-aminopyridinium salt, illustrating the principle of self-limiting alkylation.
| Entry | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 1 | CsOAc | MeCN | 70 | Mono-alkylated Pyridinium Salt | 98 |
| 2 | NaHCO₃ | MeCN | 70 | Mono-alkylated Pyridinium Salt | 85 |
| 3 | K₂CO₃ | MeCN | 70 | Secondary Amine (after in-situ depyridylation) | 95 |
| 4 | Cs₂CO₃ | MeCN | 70 | Secondary Amine (after in-situ depyridylation) | 99 |
Data adapted from a study on self-limiting alkylation of N-aminopyridinium salts.
Visualization: Reaction Pathway for Selective Mono-Alkylation
Caption: Mechanism of self-limiting mono-alkylation.
IV. General Purification Strategies
Effectively separating your desired product from unreacted starting materials, the released 4-methylpyridine, and other byproducts is crucial.
-
Aqueous Workup: Since 1-amino-4-methylpyridinium iodide and the released 4-methylpyridinium species are salts, they exhibit high polarity and water solubility. If your product is sufficiently non-polar, a simple extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) from an aqueous solution can remove a significant portion of these impurities.
-
Silica Gel Chromatography: This is the most common purification method for organic compounds. A solvent system of appropriate polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol) will allow for the separation of your product from less polar starting materials and more polar byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material.
-
Ion-Exchange Chromatography: For polar, water-soluble products, cation-exchange chromatography can be a powerful tool to separate neutral or anionic impurities from your cationic product.
By carefully considering the reaction mechanism and controlling key experimental parameters, the formation of multiple products in reactions with 1-amino-4-methylpyridinium iodide can be effectively minimized. This guide provides a starting point for troubleshooting common issues, and we encourage you to adapt these principles to your specific synthetic challenges.
References
-
Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 254–257. [Link]
-
Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Charette, A. B., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Davies, P. W., & Ball-Jones, M. P. (2019). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 95, 112-131. [Link]
-
Hong, S., et al. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3056-3072. [Link]
Sources
Technical Support Center: Strategies for Improving Hindered Amine Synthesis with Pyridinium Salts
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of N-substituted pyridinium salts from sterically hindered primary amines, a process commonly known as the Zincke reaction. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize yields and overcome common challenges in this powerful synthetic transformation.
Introduction: The Challenge of Hindered Amines in the Zincke Reaction
The Zincke reaction is a classic method for transforming a primary amine into an N-substituted pyridinium salt.[1] The process involves activating a pyridine ring with an electrophilic agent, typically 2,4-dinitrochlorobenzene, to form a highly reactive N-(2,4-dinitrophenyl)pyridinium salt, often called a "Zincke salt".[2] This salt then reacts with a primary amine through a complex but elegant mechanism to yield a new pyridinium salt, releasing 2,4-dinitroaniline as a byproduct.[1]
While effective for simple primary amines, the reaction's efficiency can drop dramatically when using sterically hindered (bulky) amines, such as tert-butylamine or substituted anilines. The steric bulk impedes the amine's nucleophilic attack on the activated pyridine ring, which is often the rate-determining step.[1] This guide focuses on rational, evidence-based strategies to overcome these steric barriers and improve reaction outcomes.
Mechanistic Overview: The ANRORC Pathway
Understanding the reaction mechanism is critical for effective troubleshooting. The Zincke reaction proceeds via an A ddition of N ucleophile, R ing O pening, and R ing C losing (ANRORC) pathway.[1] Recognizing where a hindered amine might stall this process allows for targeted optimization.
Caption: The ANRORC mechanism of the Zincke reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of pyridinium salts from hindered amines in a practical question-and-answer format.
Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary causes and how can I fix it?
Low conversion is the most frequent problem when working with bulky amines. The issue almost always stems from the initial nucleophilic addition step being kinetically challenging.
Potential Causes & Recommended Solutions
-
Insufficient Thermal Energy: The activation energy for the nucleophilic attack by a hindered amine is high. Room temperature conditions are rarely sufficient.
-
Solution: Gradually increase the reaction temperature. Refluxing in solvents like ethanol or isopropanol is a common starting point. Monitor the reaction by TLC or LC-MS to track the consumption of the Zincke salt and watch for potential decomposition.
-
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine or extreme steric bulk can render it too unreactive under standard conditions.
-
Solution: Employ microwave irradiation. Microwave heating can dramatically accelerate reactions with poor nucleophiles by efficiently overcoming activation barriers.[3] Studies have shown that even electronically deactivated and sterically hindered anilines can react effectively with Zincke salts in aqueous solvents under microwave conditions.[3]
-
-
Zincke Salt Degradation: The highly electrophilic Zincke salt can be unstable, especially under prolonged heating in certain organic solvents.
-
Solution: Switch to an aqueous solvent system. Water can be a surprisingly effective solvent for the Zincke reaction. It not only facilitates the dissolution of the salt but has been shown to prevent the self-degradation of the Zincke salt, which can be a problem in other media.[3]
-
-
Incorrect Stoichiometry: The reaction mechanism involves the amine in multiple steps.[1] Using only one equivalent may not be sufficient to drive the reaction to completion.
-
Solution: Use a slight excess of the hindered amine (e.g., 2.2 to 2.5 equivalents). This ensures enough amine is present to act as both the nucleophile for ring opening and to facilitate the displacement of 2,4-dinitroaniline in the ring-closing sequence.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What's happening?
A dark, complex reaction mixture often points to decomposition.
Potential Causes & Recommended Solutions
-
Excessive Heat: While heat is necessary, prolonged exposure to very high temperatures can degrade both the Zincke salt and the open-chain intermediates.
-
Solution: Find the "sweet spot" for temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to identify the lowest temperature that gives a reasonable reaction rate without significant byproduct formation.
-
-
Reaction with Solvent: In some cases, nucleophilic solvents or impurities can react with the Zincke salt.
-
Solution: Ensure you are using high-purity, dry solvents (unless using an aqueous system). If using an alcohol, consider a more sterically hindered one like tert-butanol to minimize its potential as a competing nucleophile.
-
Q3: I used a secondary amine by mistake and got a different product. What is it?
This is a known and synthetically useful diversion from the main pathway.
Explanation
If a secondary amine (R₂NH) is used instead of a primary amine, the reaction proceeds through the nucleophilic addition and ring-opening steps. However, the intermediate cannot undergo the final ring-closing step to form a new pyridinium salt. Instead, during aqueous workup, the terminal iminium group is hydrolyzed, yielding a Zincke aldehyde (a 5-(dialkylamino)penta-2,4-dienal).[4][5] This is not a side reaction but the expected outcome when using a secondary amine.
Frequently Asked Questions (FAQs)
-
Q: Why is the N-(2,4-dinitrophenyl) group so important?
-
A: The two nitro groups are powerful electron-withdrawing groups. When attached to the pyridine nitrogen, they pull electron density out of the aromatic ring, making the entire pyridinium system highly electron-deficient and thus extremely susceptible to attack by nucleophiles like primary amines.[1] It serves as an excellent activating group that is later expelled as 2,4-dinitroaniline.
-
-
Q: How does solvent choice impact the reaction with hindered amines?
-
A: Solvent polarity is key. The reaction involves charged species (pyridinium salts), so polar solvents are necessary. For hindered amines, where harsh conditions are needed, the solvent's ability to remain stable and prevent reagent decomposition becomes critical. As noted, aqueous media can be highly beneficial for both solubility and stability.[3]
-
| Solvent System | Typical Temperature | Pros | Cons |
| Ethanol | Reflux (~78°C) | Good starting point, dissolves many organics. | Can be too slow for very hindered amines. |
| Isopropanol | Reflux (~82°C) | Slightly higher boiling point than ethanol. | Similar limitations to ethanol. |
| DMF / NMP | 80 - 120°C | High boiling points allow for more thermal energy. | Higher risk of reagent decomposition over time. |
| Water / H₂O mix | 100°C / Microwave | Excellent for salt solubility, prevents Zincke salt degradation.[3] | Product isolation might require extraction. |
-
Q: Can I run this reaction under basic conditions to deprotonate the amine and make it more nucleophilic?
-
A: This is generally not recommended. The Zincke salt is highly electrophilic and can be attacked by bases like hydroxide, leading to decomposition and unwanted side products. The reaction relies on the neutral amine as the nucleophile.
-
Key Experimental Protocol: Synthesis of N-(tert-butyl)pyridinium chloride
This protocol provides a robust starting point for a reaction with a sterically hindered primary amine, incorporating microwave heating and an aqueous solvent system.
Materials:
-
1-(2,4-Dinitrophenyl)pyridinium chloride (Zincke Salt) (1.0 eq)
-
tert-Butylamine (2.5 eq)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-(2,4-dinitrophenyl)pyridinium chloride and deionized water (approx. 0.5 M concentration).
-
Amine Addition: While stirring, add tert-butylamine (2.5 eq) to the suspension. Seal the vial with a microwave-safe cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes. Hold-time at temperature is critical.
-
Reaction Monitoring: After cooling to room temperature, spot a small aliquot of the reaction mixture on a silica TLC plate and elute with a polar solvent system (e.g., 10% MeOH in DCM) to check for consumption of the Zincke salt. The yellow 2,4-dinitroaniline byproduct is highly visible.
-
Workup and Isolation: Transfer the cooled reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate to remove the 2,4-dinitroaniline byproduct.
-
Purification: The desired N-(tert-butyl)pyridinium salt remains in the aqueous layer. The water can be removed under reduced pressure (lyophilization is ideal) to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like isopropanol/ether.
References
-
Wikipedia. Zincke reaction. [Link]
-
Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Slideshare. Novel synthesis of hindered secondary amine. [Link]
- Kim, K., et al. (1997).Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
-
Wikipedia. Zincke aldehyde. [Link]
-
Cheng, G., et al. (2015). The Zincke reaction. A review. ResearchGate. [Link]
-
SynArchive. Zincke Reaction. [Link]
-
Vervisch, K., et al. (2011). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]
-
Harman, W. D., et al. (2019). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. ACS Catalysis. [Link]
-
Vanderwal, C. D., et al. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]
-
Doyle, A. G., et al. (2019). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. PMC - NIH. [Link]
Sources
Technical Support Center: Navigating Challenges in the Sandmeyer Reaction for Pyridinium Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the Sandmeyer reaction for the synthesis of pyridinium compounds. Here, we address common challenges, with a particular focus on incomplete diazotization, providing in-depth troubleshooting advice and optimized protocols to enhance your synthetic success.
Foundational Principles: The Critical Role of Diazotization
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2][3][4] This two-step process first involves the diazotization of an aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1][2]
For heteroaromatic amines like aminopyridines, the initial diazotization step is particularly sensitive and prone to inefficiencies. Complete and clean conversion of the aminopyridine to its corresponding diazonium salt is paramount for a high-yielding Sandmeyer reaction. Incomplete diazotization not only reduces the yield of the desired pyridinium product but also introduces a host of side products that can complicate purification.
Visualizing the Core Reaction
Caption: The two-stage process of the Sandmeyer reaction.
Troubleshooting Guide: Incomplete Diazotization of Aminopyridines
This section is formatted as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during the diazotization of aminopyridines.
Q1: My reaction mixture turns dark brown or black upon addition of sodium nitrite, and I'm getting a low yield of the desired product. What's happening?
A1: This is a classic symptom of diazonium salt decomposition and/or unwanted side reactions, often stemming from improper temperature control. The diazotization of aminopyridines is highly exothermic, and the resulting diazonium salts are often less stable than their aniline counterparts.
Causality:
-
Thermal Decomposition: If the temperature rises above the optimal 0-5°C range, the unstable diazonium salt can decompose, leading to the formation of phenols and a complex mixture of polymeric tars.[5]
-
Azo Coupling: A portion of the formed diazonium salt can couple with unreacted aminopyridine, forming colored azo compounds, which contributes to the dark coloration. This is more likely if the reaction medium is not sufficiently acidic.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Utilize an ice-salt bath to maintain the temperature of the reaction mixture between 0°C and 5°C. For particularly sensitive substrates, a dry ice/acetone bath may be necessary to maintain even lower temperatures (-10°C to 0°C).
-
Ensure the sodium nitrite solution is pre-chilled to 0-5°C before addition.
-
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise, ensuring the temperature does not rise. A syringe pump can be invaluable for maintaining a slow, consistent addition rate.
-
Sufficient Acidity: Use a sufficient excess of mineral acid (e.g., HCl, H₂SO₄) to ensure all the aminopyridine is protonated and to prevent azo coupling.[5]
Q2: I've confirmed my temperature is stable, but my diazotization is still incomplete. How can I verify the reaction's completion and what else could be wrong?
A2: Incomplete diazotization with good temperature control often points to issues with reagent stoichiometry, quality, or the nature of the aminopyridine substrate itself.
Causality:
-
Reagent Purity: The purity of the starting aminopyridine is crucial. Impurities can lead to side reactions and the formation of colored byproducts.[6]
-
Nitrous Acid Instability: Nitrous acid, generated in situ from sodium nitrite and acid, is unstable. If the sodium nitrite is old or has been improperly stored, its effective concentration may be lower than expected.
-
Substrate Reactivity: The basicity of the pyridine nitrogen can compete with the amino group for protonation, affecting the diazotization efficiency. Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amino group, slowing down the reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting incomplete diazotization.
Detailed Steps:
-
Verify Reagent Quality:
-
Use freshly opened or purified aminopyridine.
-
Use a fresh bottle of sodium nitrite.
-
-
Monitor for Excess Nitrous Acid:
-
After the addition of sodium nitrite is complete, stir for an additional 15-30 minutes at 0-5°C.
-
Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color.[5]
-
If the test is negative, it indicates that all the nitrous acid has been consumed and there may be unreacted aminopyridine. Add a small, incremental amount of the sodium nitrite solution until a positive test is sustained.
-
-
Consider Alternative Diazotizing Agents: For less reactive aminopyridines, stronger diazotizing agents may be required.
-
tert-Butyl nitrite (t-BuONO): Can be used in organic solvents, which may be beneficial for substrates with poor aqueous solubility.
-
Isopentyl nitrite: Another organic-soluble nitrite source.
-
Q3: My aminopyridine has poor solubility in aqueous acid. How can I achieve effective diazotization?
A3: Solubility is a common hurdle with more complex or substituted aminopyridines. Performing the reaction in a biphasic system or in an organic solvent is a viable solution.
Protocol for Aprotic Diazotization: This method is adapted for substrates with low aqueous solubility.
Materials:
-
Substituted aminopyridine
-
tert-Butyl nitrite (t-BuONO)
-
Anhydrous acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA) or another suitable organic-soluble acid
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the aminopyridine in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (1.1 to 1.5 equivalents).
-
Add tert-butyl nitrite (1.1 to 1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. The formation of the diazonium salt can often be observed as a precipitate.
-
This solution or slurry can then be added to the copper(I) salt solution for the Sandmeyer step.
Quantitative Data Summary
The optimal conditions for diazotization can vary depending on the specific aminopyridine substrate. The following table provides a general guideline for common scenarios.
| Parameter | Standard Conditions (Aqueous) | Conditions for Low Solubility | Conditions for Low Reactivity |
| Solvent | Water / Mineral Acid | Acetonitrile, THF, or DCM | Acetonitrile |
| Acid | HCl, H₂SO₄ (3-4 eq.) | TFA, TsOH·H₂O (1.1-1.5 eq.) | TsOH·H₂O (1.1-1.5 eq.) |
| Nitrite Source | NaNO₂ (1.05-1.1 eq.) | t-BuONO (1.1-1.2 eq.) | t-BuONO (1.1-1.2 eq.) |
| Temperature | 0-5 °C | 0 °C to room temp | 0 °C to room temp |
| Reaction Time | 30-60 min | 1-3 hours | 1-3 hours |
Concluding Remarks and Alternative Approaches
While optimizing the diazotization step is key to a successful Sandmeyer reaction, for particularly challenging substrates, alternative synthetic routes may be more efficient. Recent advancements in cross-coupling chemistry and methods utilizing pyrylium salts offer modern alternatives for the deaminative functionalization of heteroaromatic amines, sometimes avoiding the need for hazardous diazonium salt isolation.[7]
This guide provides a comprehensive framework for diagnosing and resolving common issues related to incomplete diazotization in the Sandmeyer synthesis of pyridinium compounds. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can significantly improve the reliability and yield of their reactions.
References
-
Studley, J. (2021, March 26). Pyrylium salts- kryptonite for the Sandmeyer reaction? Scientific Update. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Parveen, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]
-
RSC Publishing. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
-
RSC Publishing. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Semantic Scholar. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine. [Link]
-
ResearchGate. (n.d.). Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors. [Link]
-
Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]
-
Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
-
ULisboa Research Portal. (2018). Pyridinium salts: From synthesis to reactivity and applications. [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. [Link]
-
ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH.... [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Pyridinium, 1-amino-4-methyl-, iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridinium, 1-amino-4-methyl-, iodide (CAS 7583-92-8) and related N-aminopyridinium salts. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and optimized protocols to ensure the success of your catalytic reactions. As a bifunctional reagent capable of participating in both radical and polar pathways, optimizing its use requires a nuanced understanding of the reaction parameters.[1][2] This resource consolidates field-proven insights and published data to address common challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and catalyst selection for reactions involving this compound.
Q1: What are the primary catalytic applications of this compound?
A1: this compound is a versatile reagent primarily used as a precursor for generating N-centered radicals under mild conditions.[3][4] Its main applications include:
-
Photoredox-Catalyzed Amidation of Arenes and Heteroarenes: It serves as an efficient aminating agent for direct C-H amination.[3][4]
-
Transition Metal-Catalyzed C-H Functionalization: The pyridinium ylide derived from this salt can act as a directing group for metal-catalyzed C-H functionalization reactions.[1]
-
Aziridination of Olefins: In the presence of an oxidant like iodosylbenzene, it can be used for the aziridination of both activated and unactivated olefins.[1][5]
-
[3+2] Cycloadditions: As a 1,3-dipole, it can participate in cycloaddition reactions to form nitrogen-containing heterocycles.[4]
Q2: How does the iodide counter-ion influence the reactivity of the pyridinium salt?
A2: The iodide counter-ion can play a significant role in the reactivity of the pyridinium salt. In some reactions, such as the aziridination of styrenes, catalytic iodide can facilitate the reaction.[1] However, the counter-ion can also influence the salt's solubility and stability. For certain applications, it may be desirable to exchange the iodide for other anions like triflate (OTf) or tetrafluoroborate (BF4-) to modulate reactivity or improve solubility in specific solvents.[1][6] The nature of the counter-ion can affect the stability of resulting liquid crystalline phases in materials science applications.[6]
Q3: What are the key safety precautions when working with this compound and related reagents?
A3: As with all laboratory chemicals, it is crucial to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Being aware that many reactions involving this reagent, particularly those under photoredox catalysis, can be sensitive to air and moisture. Therefore, inert atmosphere techniques may be required.
Part 2: Troubleshooting Guide for Catalytic Reactions
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during catalytic reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient catalyst activation. | a. Ensure the light source for photoredox catalysis is of the correct wavelength and intensity. b. For transition metal catalysis, consider a pre-activation step for the catalyst. |
| 2. Catalyst deactivation. | a. In palladium-catalyzed C-N coupling, product inhibition or ligand degradation can occur.[7] Consider using a more robust ligand or a different catalyst system. b. For copper-catalyzed reactions, precipitation of the catalyst can be an issue. Ensure adequate solubility of the catalyst and base.[8] | |
| 3. Unsuitable solvent. | a. Solvent can significantly impact reaction rates and catalyst stability.[8] Screen a range of solvents with varying polarities. For copper-catalyzed C-N cross-coupling, d7-DMF and d3-MeCN have shown different kinetic profiles.[8] | |
| 4. Incorrect base. | a. The choice of base is critical. In Pd-catalyzed C-N coupling, soluble organic bases can be advantageous over heterogeneous inorganic bases.[9] The nucleophilicity of the base relative to the amine can influence the rate-limiting step.[9] | |
| 5. Substrate incompatibility. | a. Highly electron-rich or electron-poor substrates may exhibit lower reactivity.[10] Adjusting the electronic properties of the catalyst or reaction conditions may be necessary. | |
| Formation of Side Products | 1. Undesired radical reactions. | a. In radical amidations, amidation of the released pyridine byproduct can occur, especially with highly reactive pyridinium salts.[3][4] Modifying the substituents on the pyridinium ring can mitigate this. |
| 2. Over-reduction or decomposition of starting material. | a. In photoredox catalysis, prolonged reaction times or high light intensity can lead to substrate degradation. Optimize the reaction time and light source. | |
| Poor Regioselectivity | 1. Inherent substrate electronics. | a. In C-H amination of arenes, the regioselectivity is often governed by the electronic properties of the substrate.[11] |
| 2. Steric hindrance. | a. Bulky substituents on the substrate or the N-aminopyridinium salt can influence the regioselectivity of the reaction. | |
| Reaction Fails to Initiate | 1. Presence of inhibitors. | a. Ensure all reagents and solvents are pure and free from potential inhibitors (e.g., oxygen for some radical reactions, water for moisture-sensitive catalysts). |
| 2. Low catalyst loading. | a. While lower catalyst loadings are desirable, they can sometimes lead to longer induction periods or failed reactions.[8] Try a slightly higher catalyst loading to initiate the reaction. |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Photoredox-Catalyzed C-H Amidation of an Arene
This protocol is adapted from literature procedures for the direct amidation of arenes using N-aminopyridinium salts.[3][4]
Materials:
-
This compound
-
Arene substrate
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk flask or similar reaction vessel
-
Light source (e.g., blue LEDs)
-
Stir plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the arene (1.0 mmol), this compound (1.2 mmol), and the photoredox catalyst (1-5 mol%).
-
Add anhydrous solvent (0.1 M concentration with respect to the arene).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of the light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Workflow for Troubleshooting Low Yield in Photoredox Amidation
Caption: Troubleshooting workflow for low yield.
Part 4: Mechanistic Insights & Catalyst Selection Logic
Understanding the underlying reaction mechanisms is crucial for rational catalyst selection and optimization.
Mechanism of Photoredox-Catalyzed Amidation
The generally accepted mechanism for the photoredox-catalyzed amidation of arenes with N-aminopyridinium salts is as follows:[4]
-
Excitation of the Photocatalyst: The photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) reduces the N-aminopyridinium salt via a single electron transfer, leading to the cleavage of the N-N bond.
-
Formation of the N-centered Radical: This N-N bond cleavage generates an N-centered radical and a pyridine byproduct.
-
Radical Addition to Arene: The electrophilic N-centered radical adds to the electron-rich arene, forming a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is oxidized by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst. Subsequent deprotonation yields the amidated product.
Caption: Mechanism of photoredox amidation.
Logic for Catalyst Selection
The choice of catalyst depends heavily on the specific transformation being targeted.
| Reaction Type | Recommended Catalyst Class | Rationale |
| Photoredox Amidation | Ruthenium or Iridium polypyridyl complexes, Organic dyes (e.g., Eosin Y) | These catalysts have appropriate redox potentials to reduce the N-aminopyridinium salt upon photoexcitation.[4] |
| C-H Functionalization (Directed) | Transition metals (e.g., Cobalt, Copper) | The N-iminopyridinium ylide can act as a monodentate directing group, coordinating to the metal center and facilitating C-H activation at a specific position.[1] |
| Aziridination | Iodide (catalytic) or stoichiometric oxidant (e.g., iodosylbenzene) | Catalytic iodide can promote the reaction, while stoichiometric oxidants can generate a more electrophilic aminating species.[1] |
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]
-
Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu2O Catalysts in Continuous Flow Conditions. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Royal Society of Chemistry. [Link]
-
Optimization of the reaction conditions*. ResearchGate. [Link]
-
Photocatalytic regioselective C–H bond functionalizations in arenes. Royal Society of Chemistry. [Link]
-
Photocatalytic amidation and esterification with perfluoroalkyl iodide. Royal Society of Chemistry. [Link]
-
Influence of counterions on the interaction of pyridinium salts with model membranes. ScienceDirect. [Link]
-
Copper-catalyzed generation of nitrogen-centered radicals and reactions thereof. PubMed Central. [Link]
-
Pyridinium and bipyridinium salts considered in this study (Y=I or OTf). ResearchGate. [Link]
-
Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. ACS Publications. [Link]
-
Nucleophilic addition to 4-acetyl-1-methylpyridinium iodide studied by 'H nmr. Canadian Journal of Chemistry. [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. PubMed Central. [Link]
-
Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. Inorganic Chemistry. [Link]
-
Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. PubMed Central. [Link]
-
N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. [Link]
-
Metal-Free Aziridination of Unactivated Olefins via Transient N -Pyridinium Iminoiodinanes. ResearchGate. [Link]
-
N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. The Journal of Organic Chemistry. [Link]
-
Recent Advances of the Aminoazanium Salt as Amination Reagent in Organic Synthesis. ResearchGate. [Link]
-
N‑Aminopyridinium Salts as Precursors for N‑Centered Radicals − Direct Amidation of Arenes and Heteroarenes. Sciencemadness.org. [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. [Link]
-
ChemInform Abstract: N-Aminopyridinium Salts as Precursors for N-Centered Radicals - Direct Amidation of Arenes and Heteroarenes. ResearchGate. [Link]
-
N-Amino pyridinium salts in organic synthesis. Royal Society of Chemistry. [Link]
-
Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. MDPI. [Link]
Sources
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Amino-4-Methylpyridinium Iodide Derivatives
Introduction: The Versatility of Aminopyridinium Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, consistently incorporated into a diverse range of FDA-approved drugs.[1][2] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a cornerstone in drug design.[2][3] Among its many forms, N-aminated pyridinium salts, such as 1-amino-4-methylpyridinium iodide, represent a particularly versatile class of compounds. These moieties serve as key intermediates in organic synthesis and are integral to the structure of various pharmaceutically active agents.[4][5]
For researchers in drug development, the precise structural characterization of these derivatives is not merely a procedural step but a critical determinant of a compound's efficacy, safety, and mechanism of action. An unambiguous understanding of the molecular structure, provided by a synergistic application of spectroscopic techniques, is paramount. This guide offers an in-depth, comparative analysis of the primary spectroscopic methods used to characterize 1-amino-4-methylpyridinium iodide and its derivatives. We will move beyond procedural descriptions to explain the causality behind experimental choices, providing field-proven insights for robust and reliable structural elucidation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For 1-amino-4-methylpyridinium derivatives, both ¹H and ¹³C NMR provide indispensable, complementary information.
¹H NMR Analysis: Mapping the Proton Environment
The ¹H NMR spectrum provides detailed information about the number, connectivity, and electronic environment of protons. In a typical derivative of 1-amino-4-methylpyridinium iodide, several key regions of the spectrum are of interest.
-
Pyridinium Protons (8.0-9.0 ppm): The quaternization of the nitrogen atom significantly deshields the adjacent α-protons (H2, H6) and the β-protons (H3, H5), causing them to resonate at a characteristically low field. The 4-methyl substituent breaks the symmetry of the ring, leading to distinct signals for each proton. The coupling patterns (e.g., doublets, triplets) reveal their spatial relationships.
-
Amino Protons (-NH₂): The protons on the exocyclic amino group typically appear as a broad singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Methyl Protons (-CH₃): The methyl group at the C4 position gives rise to a sharp singlet, typically in the 2.2–2.7 ppm range. Its integration value of 3H makes it a reliable internal reference point.
-
Substituent Protons: For derivatives, additional signals will appear corresponding to the specific substituent attached to the amino group. For instance, a benzylidene derivative would show aromatic signals in the 7-8 ppm range and an imine proton (-N=CH-) signal.[6]
Causality in Practice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over deuterium oxide (D₂O) because it allows for the observation of exchangeable protons like those on the amino group, which would be replaced by deuterium in D₂O.
¹³C NMR Analysis: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct map of the carbon framework.
-
Pyridinium Carbons (120-160 ppm): The carbons of the pyridinium ring are deshielded and appear in the aromatic region. The C4 carbon bearing the methyl group and the C2/C6 carbons adjacent to the positively charged nitrogen are typically the most downfield.
-
Methyl Carbon (-CH₃): The methyl carbon provides a distinct signal in the aliphatic region, usually around 20–25 ppm.
The combination of ¹H and ¹³C NMR allows for the complete assignment of the molecule's core structure.[7][8]
Pillar 2: Electronic Spectroscopy (UV-Vis & Fluorescence) — Illuminating the π-System
UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, offering insights into the conjugated π-system and providing sensitive methods for quantification.[9]
UV-Visible Absorption Spectroscopy
1-amino-4-methylpyridinium iodide and its derivatives exhibit strong absorption in the UV region due to π → π* transitions within the aromatic pyridinium ring.[10]
-
Primary Absorption Band (λₘₐₓ): The parent compound typically shows a λₘₐₓ around 250-280 nm.[11]
-
Substituent Effects: The key value of UV-Vis lies in comparing derivatives. Attaching conjugated systems (e.g., an arylidene group) to the amino nitrogen extends the π-system, resulting in a bathochromic (red) shift to a longer wavelength. This shift is a direct consequence of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This technique is invaluable for confirming successful derivatization and can be used for quantitative analysis using the Beer-Lambert law.[9]
Fluorescence Spectroscopy
While the parent 1-aminopyridinium salt is not strongly fluorescent, many of its derivatives, particularly those forming extended conjugated systems, can exhibit significant fluorescence.[12]
-
Excitation and Emission Wavelengths: Fluorescence spectroscopy measures the light emitted by a molecule after it absorbs light at a higher energy (shorter wavelength). Comparing the emission spectra of different derivatives reveals how structural modifications can "tune" the color of the emitted light.
-
Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process. It is a critical metric in applications like bioimaging, where brightly fluorescent probes are required. The quantum yield can be highly sensitive to the molecular structure and the local environment.[10][12]
Pillar 3: Vibrational & Mass Spectrometry — Confirming Identity
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
N-H Stretching: The primary amino group (-NH₂) shows characteristic stretching vibrations in the 3100–3400 cm⁻¹ region.
-
Aromatic C-H and Ring Vibrations: C-H stretching from the pyridinium ring appears above 3000 cm⁻¹, while characteristic ring stretching vibrations (C=C, C=N) occur in the 1500–1650 cm⁻¹ fingerprint region.[8]
-
Derivative Functional Groups: IR is particularly useful for confirming the addition of new functional groups. For example, the formation of an imine derivative would be confirmed by the appearance of a C=N stretch around 1640-1690 cm⁻¹ and the disappearance of the N-H bands.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable fragmentation data.
-
Molecular Ion Peak: The analysis will show a peak corresponding to the cationic part of the molecule, [M]⁺. This allows for the unambiguous confirmation of the molecular formula.
-
Fragmentation Pattern: The way the molecular ion breaks apart provides a structural fingerprint. Analyzing the masses of the fragments can help piece together the molecule's structure, corroborating data from NMR and IR.[8]
Comparative Data Summary
The following table provides a hypothetical yet representative comparison of the expected spectroscopic data for the parent 1-amino-4-methylpyridinium iodide and a common type of derivative, 1-(benzylideneamino)-4-methylpyridinium iodide. This illustrates how spectroscopic data shifts upon derivatization.
| Spectroscopic Feature | 1-Amino-4-methylpyridinium Iodide (Parent) | 1-(Benzylideneamino)-4-methylpyridinium Iodide (Derivative) | Rationale for Change |
| ¹H NMR (Pyridinium H) | ~8.2-8.8 ppm | ~8.4-9.2 ppm | Increased deshielding due to the conjugated imine system. |
| ¹H NMR (-NH₂ vs -N=CH-) | Broad singlet, ~5.5-6.5 ppm | Sharp singlet, ~9.5 ppm | Replacement of amino protons with a highly deshielded imine proton. |
| ¹³C NMR (Pyridinium C) | ~125-155 ppm | ~127-160 ppm | Minor shifts due to altered electronic environment. |
| UV-Vis (λₘₐₓ) | ~265 nm | ~320 nm | Bathochromic shift due to extended π-conjugation.[11] |
| IR (Key Bands) | ~3300 cm⁻¹ (N-H stretch) | ~1650 cm⁻¹ (C=N stretch) | Disappearance of N-H stretch and appearance of imine C=N stretch confirms reaction. |
| MS (Cation Mass) | 123.08 m/z | 211.11 m/z | Mass increase corresponds exactly to the addition of a benzylidene group. |
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive analysis of novel derivatives. The following workflow outlines the logical progression from synthesis to final structural confirmation.
Caption: General workflow for synthesis and spectroscopic characterization.
The complementary nature of these techniques provides a self-validating system for structural elucidation, as illustrated below.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. 1-氨基碘代吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-Methylbenzylideneamino)pyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Amino-4-methylpyridinium Iodide
For researchers and professionals in drug development and organic synthesis, precise molecular characterization is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of "Pyridinium, 1-amino-4-methyl-, iodide" (CAS 7583-92-8). While direct, publicly available experimental spectra for this specific compound are not readily found, this guide offers a robust, predictive analysis based on established principles of NMR spectroscopy and comparative data from closely related structural analogs. We will explore the expected spectral characteristics, the underlying scientific principles governing these features, and compare them with relevant precursors and similar molecules.
Molecular Structure and Its Influence on NMR Spectra
The structure of 1-amino-4-methylpyridinium iodide is key to understanding its NMR spectrum. The molecule consists of a pyridinium ring, which is aromatic and positively charged. This positive charge, residing primarily on the nitrogen atom, significantly influences the electron density of the ring, leading to a general downfield shift of the ring protons and carbons compared to neutral pyridine derivatives.
Furthermore, the ring is substituted with an amino group (-NH₂) at the 1-position and a methyl group (-CH₃) at the 4-position. The amino group, being electron-donating, will have a notable effect on the electronic environment of the pyridinium ring. The methyl group, also electron-donating, will further modulate the chemical shifts of the ring protons and carbons.
Diagram: Structure of 1-Amino-4-methylpyridinium Iodide
Caption: Molecular structure of 1-Amino-4-methylpyridinium iodide.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of 1-amino-4-methylpyridinium iodide is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amino protons. The solvent used for analysis (e.g., DMSO-d₆, D₂O) will significantly affect the chemical shifts and the observation of the NH₂ protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Amino-4-methylpyridinium Iodide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2, H-6 | 8.5 - 8.8 | Doublet | 6 - 7 | Protons ortho to the positively charged nitrogen are significantly deshielded. |
| H-3, H-5 | 7.8 - 8.1 | Doublet | 6 - 7 | Protons meta to the positively charged nitrogen are less deshielded than ortho protons. |
| -CH₃ | 2.5 - 2.8 | Singlet | N/A | Electron-donating methyl group on the aromatic ring. |
| -NH₂ | 6.0 - 7.0 (variable) | Broad Singlet | N/A | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Expert Insights:
-
Causality of Chemical Shifts: The downfield chemical shifts of the aromatic protons (H-2, H-6, H-3, H-5) are a direct consequence of the electron-withdrawing effect of the quaternized nitrogen atom in the pyridinium ring. This effect is most pronounced at the ortho (2 and 6) positions.
-
Symmetry: Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This leads to two distinct signals for the aromatic protons, each integrating to 2H.
-
Amino Protons: The amino protons are expected to be a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with residual water in the solvent. In D₂O, this signal would disappear due to H-D exchange.
Comparative ¹H NMR Data
To substantiate our predictions, we will compare the expected spectrum with the experimental data of its precursor, 4-methylpyridine, and a closely related analog, 1,4-dimethylpyridinium iodide.
Table 2: Comparison of ¹H NMR Data of 1-Amino-4-methylpyridinium Iodide with Related Compounds
| Compound | H-2, H-6 (ppm) | H-3, H-5 (ppm) | 4-CH₃ (ppm) | 1-Substituent (ppm) | Solvent |
| 1-Amino-4-methylpyridinium Iodide (Predicted) | 8.5 - 8.8 | 7.8 - 8.1 | 2.5 - 2.8 | 6.0 - 7.0 (-NH₂) | DMSO-d₆ |
| 4-Methylpyridine[1] | 8.46 | 7.10 | 2.35 | N/A | CDCl₃ |
| 1,4-Dimethylpyridinium Iodide | ~8.7 | ~7.9 | ~2.6 | ~4.3 (-NCH₃) | D₂O |
Analysis of Comparison:
-
Effect of N-Amination: The quaternization of the nitrogen in 4-methylpyridine to form the 1-amino-4-methylpyridinium cation causes a significant downfield shift for all ring protons. This is a classic example of the deshielding effect of a positive charge on an aromatic system.
-
Comparison with 1,4-Dimethylpyridinium Iodide: The predicted chemical shifts for the aromatic protons of the title compound are very similar to those observed for 1,4-dimethylpyridinium iodide. This suggests that the electronic effect of the N-amino group on the ring protons is comparable to that of an N-methyl group in this context. The primary difference will be the presence of the -NH₂ signal instead of the N-CH₃ signal.
Diagram: ¹H NMR Workflow
Caption: Workflow for ¹H NMR characterization.
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide complementary information about the carbon skeleton of 1-amino-4-methylpyridinium iodide. We expect to see four distinct signals in the aromatic region and one in the aliphatic region.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Amino-4-methylpyridinium Iodide
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | 155 - 160 | Quaternary carbon attached to the methyl group, significantly deshielded by the positive charge. |
| C-2, C-6 | 145 - 150 | Carbons adjacent to the nitrogen are strongly deshielded. |
| C-3, C-5 | 125 - 130 | Less deshielded than C-2 and C-6. |
| -CH₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Expert Insights:
-
Influence of Electronegativity and Charge: The chemical shifts of the ring carbons are dictated by the electronegativity of the nitrogen atom and the overall positive charge of the ring. The carbons directly bonded to the nitrogen (C-2 and C-6) will be the most downfield.
-
Symmetry in ¹³C NMR: Similar to the ¹H NMR, the symmetry of the molecule results in the equivalence of C-2 and C-6, and C-3 and C-5, leading to a total of four signals for the six carbons in the molecule.
Comparative ¹³C NMR Data
A comparison with 4-methylpyridine and the pyridinium ion provides a strong basis for our predictions.
Table 4: Comparison of ¹³C NMR Data of 1-Amino-4-methylpyridinium Iodide with Related Compounds
| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | 4-CH₃ (ppm) | Solvent |
| 1-Amino-4-methylpyridinium Iodide (Predicted) | 145 - 150 | 125 - 130 | 155 - 160 | 20 - 25 | DMSO-d₆ |
| 4-Methylpyridine[2] | 149.1 | 124.9 | 147.2 | 20.8 | Acetone |
| Pyridinium Ion[3] | 141.7 | 128.5 | 147.9 | N/A | CF₃COOH |
Analysis of Comparison:
-
Effect of N-Substitution: Quaternization of the nitrogen in 4-methylpyridine to form the pyridinium salt is expected to shift the C-4 signal significantly downfield. The effect on C-2/C-6 and C-3/C-5 is less pronounced but still observable.
-
Predictive Power: The data from 4-methylpyridine and the pyridinium ion allow for a confident prediction of the chemical shift ranges for 1-amino-4-methylpyridinium iodide.
Experimental Protocols
To obtain high-quality NMR data for 1-amino-4-methylpyridinium iodide, the following protocols are recommended:
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 1-amino-4-methylpyridinium iodide.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended as it is a good solvent for pyridinium salts and allows for the observation of exchangeable protons like those of the amino group. D₂O can also be used, but the -NH₂ signal will be lost.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Diagram: Logic of Spectral Interpretation
Caption: Logical flow from structure to predicted NMR spectra.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of 1-amino-4-methylpyridinium iodide. By leveraging fundamental NMR principles and comparing with structurally similar compounds, we have established a reliable set of expected spectral parameters. This information is invaluable for researchers working with this compound, enabling them to confirm its identity and purity. The provided protocols offer a standardized approach to obtaining high-quality experimental data, which would be the ultimate confirmation of the predictions laid out in this guide.
References
-
SpectraBase. PYRIDINIUM-ION - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Identifying Functional Groups in 1-Amino-4-methylpyridinium Iodide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Fourier-Transform Infrared (FT-IR) spectroscopy to verify the identity and assess the purity of 1-amino-4-methylpyridinium iodide. We will delve into the theoretical underpinnings of FT-IR analysis for this specific molecule, present a robust experimental protocol, and offer a comparative analysis for interpreting spectral data.
Introduction: The Role of FT-IR in Quality Control
In the synthesis of novel compounds like 1-amino-4-methylpyridinium iodide, confirmation of the molecular structure is paramount. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose.[1] The fundamental principle lies in the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[2][3] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency (or wavenumber), producing a unique spectral "fingerprint".[2][3] By analyzing this fingerprint, we can confirm the presence of expected functional groups and ensure the absence of starting materials or by-products, thereby validating the synthesis.
The structure of 1-amino-4-methylpyridinium iodide features several key functional groups whose vibrational modes can be readily identified using FT-IR: the substituted pyridinium ring, the exocyclic primary amino group (-NH₂), and the methyl group (-CH₃).
Caption: Molecular structure of 1-amino-4-methylpyridinium iodide.
Predicted FT-IR Spectral Characteristics of 1-Amino-4-methylpyridinium Iodide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Authoritative Backing |
| Primary Amino (-NH₂) Group | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (typically two bands) | Medium-Weak | The presence of two bands in this region is characteristic of a primary amine (R-NH₂).[7][8] The exact position can be influenced by hydrogen bonding. For 2-aminopyridine, these stretches are observed at 3548 cm⁻¹ and 3441 cm⁻¹.[9] |
| Primary Amino (-NH₂) Group | N-H Scissoring (Bend) | 1650 - 1580 | Medium-Strong | This bending vibration is a reliable indicator for primary amines.[7] For 2-aminopyridine, this mode is observed around 1620 cm⁻¹.[6] |
| Pyridinium Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | These bands appear at a slightly higher frequency than aliphatic C-H stretches.[10][11][12] Quaternization of the pyridine nitrogen can cause shifts in these C-H vibrations.[5] |
| Pyridinium Ring | C=C and C=N Ring Stretch | 1640 - 1550 and 1520 - 1450 | Strong to Medium | Aromatic rings typically show a series of complex absorptions in this region due to ring stretching vibrations.[10][13][14] Protonation or quaternization of the pyridine ring is known to affect these bands.[4][5] A strong band around 1630 cm⁻¹ is often assigned to ring vibrations of the pyridinium ion.[5] |
| Methyl (-CH₃) Group | C-H Asymmetric & Symmetric Stretch | 2980 - 2850 | Medium-Weak | These absorptions are characteristic of saturated C-H bonds and are expected for the methyl substituent.[13][14] |
| Methyl (-CH₃) Group | C-H Bending | 1470 - 1450 and 1380 - 1370 | Medium | Asymmetric and symmetric bending modes of the methyl group appear in this region. The band near 1370 cm⁻¹ is particularly diagnostic for a methyl group.[13] |
| Pyridinium Ring Substitution | C-H Out-of-Plane (OOP) Bending | 900 - 700 | Strong | The substitution pattern on an aromatic ring strongly influences the position of these strong C-H "oop" bands.[12][13] For a 1,4-disubstituted (para) pattern, a strong band is typically expected in the 850-800 cm⁻¹ range. |
| C-N Bonds | C-N Stretch | 1335 - 1250 | Medium | This region corresponds to the stretching of the carbon-nitrogen bond. Aromatic amines typically show a strong band in this range.[7] The exocyclic C-N stretch in 2-aminopyridine is assigned around 1328 cm⁻¹.[6] |
This table represents predicted values based on established spectroscopic correlations. Experimental values may vary slightly due to the specific molecular environment and intermolecular interactions in the solid state.
Comparative Analysis: Identifying Your Product and Potential Impurities
A successful synthesis of 1-amino-4-methylpyridinium iodide should yield an FT-IR spectrum consistent with the predictions in the table above. Conversely, the presence of significant peaks outside these ranges, or the absence of expected peaks, may indicate impurities or an incorrect product.
-
Unreacted 4-Methylpyridine: The most likely starting material impurity. Its presence would be indicated by the absence of the broad N-H stretching bands and the characteristic primary amine N-H bend around 1620 cm⁻¹. The pyridinic ring vibrations would also differ from the pyridinium salt.[15]
-
Alternative Isomers: If the synthesis could potentially yield other isomers (e.g., 1-amino-2-methylpyridinium iodide), the C-H out-of-plane bending region (900-700 cm⁻¹) would be critically different, as this region is highly sensitive to the substitution pattern on the ring.[12]
Experimental Protocol: Acquiring High-Quality FT-IR Data
For a solid sample like 1-amino-4-methylpyridinium iodide, Attenuated Total Reflectance (ATR) is the most common and convenient method due to its minimal sample preparation.[16][17]
Caption: Experimental workflow for ATR-FT-IR analysis.
Step-by-Step ATR-FT-IR Protocol
-
Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[18] Ensure the crystal is completely dry.
-
Background Measurement: Acquire a background spectrum with the clean, empty ATR accessory.[19] This step is crucial as it measures the instrument and environmental background (like atmospheric water and CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid 1-amino-4-methylpyridinium iodide powder directly onto the center of the ATR crystal.[16][18]
-
Apply Pressure: Use the instrument's pressure anvil to apply firm, even pressure to the sample.[18] This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum. The evanescent wave that probes the sample only penetrates a few microns, making this contact critical.[1]
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, retract the anvil, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.
Alternative Method: KBr Pellet Technique
For comparison with historical data or spectral libraries that primarily use transmission spectra, the Potassium Bromide (KBr) pellet method can be used. This involves grinding a small amount of sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent pellet.[18][20] While this method can yield excellent results, it is more labor-intensive and highly sensitive to moisture, which can introduce broad O-H absorption bands.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized 1-amino-4-methylpyridinium iodide. By understanding the expected vibrational frequencies of its constituent functional groups—the primary amine, the methyl group, and the substituted pyridinium ring—a researcher can confidently interpret the resulting spectrum. Following a standardized protocol, such as the ATR method outlined here, ensures the acquisition of high-quality, reproducible data. This data, when compared against the predicted spectral features and potential impurities, provides a robust and efficient method for product identification and quality assurance in the drug development pipeline.
References
- Sample preparation for FT-IR. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- Spectroscopy of Aromatic Compounds. (2023). OpenStax.
- Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation.
- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary.
- IR Spectroscopy. (2022). Chemistry LibreTexts.
- Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025). International Journal of Advanced Scientific Research.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
- Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker.
- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
- Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra. (2008). ResearchGate.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.
- Vibrational spectra of pyridinium salts. (2025). ResearchGate.
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.).
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Spectroscopic Investigations of 2-Aminopyridine. (2010). TSI Journals.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. (2008). PNAS.
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
Sources
- 1. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. researchgate.net [researchgate.net]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. tsijournals.com [tsijournals.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pnas.org [pnas.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. allscientificjournal.com [allscientificjournal.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. eng.uc.edu [eng.uc.edu]
A Comparative Guide to N-Aminating Reagents: Profiling 1-amino-4-methylpyridinium iodide Against Key Alternatives
In the landscape of modern organic synthesis, the introduction of a nitrogen atom into a molecular framework is a cornerstone transformation, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, a powerful strategy that inverts the traditional reactivity of nitrogen nucleophiles, has garnered significant attention for its ability to forge C-N and N-N bonds with precision and efficiency.[1][2][3] This guide provides an in-depth comparison of several key N-aminating reagents, with a particular focus on 1-amino-4-methylpyridinium iodide, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their selection of the optimal reagent for specific synthetic challenges.
The Rise of Electrophilic Amination
Traditionally, the formation of nitrogen-containing compounds relies on the nucleophilic character of amines or ammonia surrogates reacting with carbon electrophiles. Electrophilic amination, however, employs reagents where the nitrogen atom itself is electron-deficient and seeks out a nucleophilic partner.[1][3] This "umpolung" approach has opened new avenues for the synthesis of amines, hydrazines, and other nitrogenous compounds, often under milder conditions and with unique selectivity.[1][3]
Featured Reagent: 1-amino-4-methylpyridinium iodide
1-amino-4-methylpyridinium iodide is a quaternary ammonium salt characterized by a pyridinium ring with an amino group at the 1-position and a methyl group at the 4-position.[4][5] It serves as a valuable intermediate in organic synthesis.[4]
Synthesis and Structure:
1-amino-4-methylpyridinium iodide can be synthesized through the N-amination of 4-methylpyridine. A common method involves the reaction of the parent pyridine with an electrophilic aminating agent like hydroxylamine-O-sulfonic acid (HOSA), followed by anion exchange with iodide.[6] The resulting salt is typically a stable, crystalline solid.[4]
Caption: Synthesis of 1-amino-4-methylpyridinium iodide.
Reactivity and Applications:
1-amino-4-methylpyridinium iodide acts as an electrophilic source of the "NH2+" synthon. The positively charged pyridinium ring enhances the electrophilicity of the exocyclic nitrogen atom, making it susceptible to attack by nucleophiles. Its applications include the synthesis of N-acyl pyridinium-N-aminides, which are precursors to other heterocyclic systems.[7] For instance, it has been used in the preparation of new rhodanine analogs with potential antitumor activity.[4]
Comparative Analysis of N-Aminating Reagents
The choice of an N-aminating reagent is dictated by factors such as the nature of the nucleophile, desired selectivity, reaction conditions, and safety considerations. Below is a comparison of 1-amino-4-methylpyridinium iodide with other widely used reagents.
Hydroxylamine-O-sulfonic Acid (HOSA)
Hydroxylamine-O-sulfonic acid (H2NOSO3H) is a versatile and powerful reagent for electrophilic amination.[8][9] It is a white, water-soluble solid that can be prepared by the sulfonation of hydroxylamine.[8]
Advantages:
-
High Reactivity: HOSA is a potent aminating agent capable of reacting with a wide range of nucleophiles, including tertiary amines, pyridines, thioethers, and phosphines.[8][10]
-
Versatility: It can be used for the synthesis of hydrazinium salts, N-aminopyridinium salts, and primary sulfonamides.[8]
-
Commercial Availability: HOSA is readily available from commercial suppliers.
Limitations:
-
Acidity: As a strong acid, its use may not be compatible with acid-sensitive substrates.
-
Handling: It is hygroscopic and should be stored in a dry environment.[8]
Chloramine-T
Chloramine-T is the sodium salt of N-chloro-p-toluenesulfonamide and is a well-known source of electrophilic chlorine and nitrogen.[11][12] It is a white, crystalline powder that is soluble in water.[11]
Advantages:
-
Cost-Effective: Chloramine-T is an inexpensive and readily available reagent.[12]
-
Versatile Reactivity: It can be used for aziridination, amination of C-H bonds, and the synthesis of various nitrogen-containing heterocycles.[11][13][14]
-
Mild Oxidant: It also functions as a mild oxidizing agent.[12][15]
Limitations:
-
Stability: It can decompose upon long-term exposure to the atmosphere.[12]
-
Safety: It can release toxic chlorine gas upon reaction with acids and is a known sensitizer, potentially causing allergic reactions.[12]
O-Tosylhydroxylamine and Derivatives
O-Tosylhydroxylamine and its derivatives, such as N-Boc-O-tosyl hydroxylamine, are another important class of electrophilic aminating reagents.[16][17][18]
Advantages:
-
Tunable Reactivity: The reactivity can be modulated by changing the substituent on the tosyl group or by using protecting groups like Boc.
-
Safety: N-Boc-O-tosyl hydroxylamine is considered a safer alternative to other more energetic aminating agents.[16][19]
-
Broad Substrate Scope: These reagents are effective for the N-amination of aryl and alkyl amines, as well as other nucleophiles.[16][19]
Limitations:
-
Synthesis: Some derivatives may require multi-step synthesis.
Data Summary: A Head-to-Head Comparison
| Reagent | Formula | Key Advantages | Key Limitations | Primary Applications |
| 1-amino-4-methylpyridinium iodide | C6H9IN2 | Stable crystalline solid, activated electrophilicity | Limited commercial availability, narrower scope | Synthesis of N-aminopyridinium derivatives, heterocycles[4][7] |
| Hydroxylamine-O-sulfonic acid (HOSA) | H3NO4S | High reactivity, versatile, commercially available[8][9] | Hygroscopic, acidic nature[8] | N-amination of amines, pyridines, sulfur and phosphorus compounds[8][10] |
| Chloramine-T | C7H7ClNNaO2S | Inexpensive, versatile (amination and oxidation)[11][12] | Decomposes, safety concerns (toxic gas release)[12] | Aziridination, C-H amination, synthesis of heterocycles[11][13][14] |
| O-Tosylhydroxylamine | C7H9NO3S | Good reactivity | Potential for instability | N-amination of various nucleophiles |
| N-Boc-O-tosyl hydroxylamine | C12H17NO5S | Safer to handle, tunable reactivity[16][19] | May require synthesis | N-amination of aryl and alkyl amines[16][19] |
Experimental Protocols
General Procedure for N-Amination of Pyridine using HOSA
This protocol describes a general method for the synthesis of 1-aminopyridinium salts, which can be adapted for 4-methylpyridine.
Caption: Experimental workflow for N-amination of pyridine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in a minimal amount of cold water. To this solution, add an excess of the pyridine derivative (e.g., 4-methylpyridine, 3.0 eq).[20]
-
Causality: Using an excess of the pyridine helps to drive the reaction to completion and can also act as a solvent.
-
-
Reaction: Heat the reaction mixture at approximately 90°C for 20-30 minutes.[20] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction to room temperature, carefully add a base such as potassium carbonate (1.0 eq) to neutralize the excess acid.[20]
-
Self-Validation: The addition of base is crucial to deprotonate the product and facilitate the removal of the sulfate counter-ion in the subsequent steps.
-
-
Solvent Removal: Remove the water and excess pyridine under reduced pressure using a rotary evaporator.
-
Anion Exchange and Isolation: Treat the residue with absolute ethanol and filter to remove any inorganic salts. To the filtrate, add a solution of hydriodic acid (1.0 eq) to precipitate the 1-aminopyridinium iodide salt.[20]
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the pure product.[20]
General Procedure for N-Amination of an Aniline using N-Boc-O-Tosyl Hydroxylamine
This protocol outlines a method for the electrophilic amination of anilines.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aniline (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0°C.
-
Causality: The base is required to deprotonate the aniline, generating the more nucleophilic anilide anion.
-
-
Reagent Addition: After stirring for a short period, add a solution of N-Boc-O-tosyl hydroxylamine (1.2 eq) in the same solvent dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected hydrazine.
Conclusion
The field of electrophilic amination offers a diverse toolkit for the synthesis of nitrogen-containing molecules. 1-amino-4-methylpyridinium iodide represents a specialized reagent with utility in the synthesis of N-aminopyridinium derivatives and related heterocycles. While effective in its niche, its broader applicability is context-dependent. For general-purpose N-amination, reagents like hydroxylamine-O-sulfonic acid and N-Boc-O-tosyl hydroxylamine offer a combination of high reactivity, broad substrate scope, and improved safety profiles. Chloramine-T remains a cost-effective option, particularly for large-scale applications, provided that appropriate safety precautions are taken. The selection of the most suitable N-aminating reagent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, desired selectivity, and operational considerations.
References
-
J Org Chem. 2002 Aug 23;67(17):6236-9. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. [Link]
-
Wikipedia. Hydroxylamine-O-sulfonic acid. [Link]
-
The Journal of Organic Chemistry. Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. [Link]
-
The Journal of Organic Chemistry. Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis. [Link]
-
ResearchGate. Recent Advances in Electrophilic Amination Reactions. [Link]
-
Semantic Scholar. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. [Link]
-
Chemical Communications (RSC Publishing). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]
-
ACS Publications. Electrophilic amination of carbanions. [Link]
-
ResearchGate. Production of O‐tosylhydroxylamine (THA) aminating agent. [Link]
-
Wikipedia. Electrophilic amination. [Link]
-
Chemical Communications (RSC Publishing). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]
-
NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]
-
Wikipedia. Chloramine-T. [Link]
-
Wikipedia. Chloramine-T. [Link]
-
PubMed. Amination of ethers using chloramine-T hydrate and a copper(I) catalyst. [Link]
-
Organic Syntheses Procedure. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. [Link]
-
Organic Chemistry Portal. Chloramine-T, N-chloro tosylamide sodium salt. [Link]
-
ResearchGate. Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. [Link]
-
PMC - NIH. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]
-
PMC - PubMed Central. Nitrenium ions as new versatile reagents for electrophilic amination. [Link]
-
ACS Publications. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
Organic Syntheses Procedure. 1-aminopyridinium iodide. [Link]
-
Can. J. Chem. Nucleophilic addition to 4-acetyl-1-methylpyridinium iodide studied by 'H nmr. [Link]
-
PubMed. 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. [Link]
-
ResearchGate. N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). [Link]
-
ResearchGate. 4-Iodine N -Methylpyridinium-Mediated Peptide Synthesis. [Link]
-
ResearchGate. Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. [Link]
-
YouTube. Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. [Link]
-
NIH. Nondirected, Cu-Catalyzed sp3 C–H Aminations with Hydroxylamine-Based Amination Reagents: Catalytic and Mechanistic Studies. [Link]
-
ResearchGate. O-Protected NH-Free Hydroxylamines: An Emerging Electrophilic Aminating Reagent in Organic Synthesis. [Link]
-
ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. [Link]
-
PMC - NIH. 1-(4-Methylbenzylideneamino)pyridinium iodide. [Link]
-
PMC - PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis. [Link]
-
ResearchGate. The structure of N-methylpyridinium iodide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 4. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]
- 5. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 11. grokipedia.com [grokipedia.com]
- 12. Chloramine-T - Wikipedia [en.wikipedia.org]
- 13. Amination of ethers using chloramine-T hydrate and a copper(I) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Pyridinium-Based Peptide Coupling Reagents: Mukaiyama vs. N-Methylpyridinium Iodide Analogs
For researchers, medicinal chemists, and professionals in drug development, the meticulous construction of a peptide bond is a foundational yet complex task. The choice of coupling reagent is a critical decision point that dictates not only the yield and purity of the final peptide but also the preservation of its delicate stereochemistry. This guide provides an in-depth, objective comparison between the classic Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and a modern, high-performance alternative, 4-iodine N-methylpyridinium (4IMP). While the topic specified 1-amino-4-methylpyridinium iodide, available literature and recent advancements point towards 4-iodo N-methylpyridinium salts as the more relevant and superior modern counterpart for this comparison. We will delve into the mechanistic underpinnings, performance data, and practical application of these reagents to inform your selection process in peptide synthesis.
The Evolution of Pyridinium Salts as Coupling Reagents
N-alkylpyridinium salts have long been recognized for their utility in activating carboxylic acids. The mechanism hinges on the formation of a highly reactive acylpyridinium species, which is primed for nucleophilic attack by an amine.[1] This class of reagents offers a compelling balance of stability, reactivity, and cost-effectiveness.
-
The Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide, CMPI): Introduced by Teruaki Mukaiyama in the 1970s, CMPI was a significant advancement in condensation reactions, including amide and ester formation.[2][3] It is a stable, crystalline solid that activates carboxylic acids under mild, basic conditions, providing a valuable tool for peptide synthesis.[4][5]
-
Modern Halopyridinium Reagents (e.g., 4-iodine N-methylpyridinium, 4IMP): More recently, systematic optimization of the halopyridinium scaffold has led to the development of reagents like 4IMP.[6][7] Research has shown that modifying the halogen and its position on the pyridine ring can dramatically enhance coupling efficiency and, most critically, suppress racemization.[7] 4IMP has emerged as a bench-stable, cost-effective, and highly efficient reagent for solid-phase peptide synthesis (SPPS).[6]
Mechanism of Action: A Tale of Two Intermediates
The fundamental mechanism for both reagents involves the activation of a carboxylic acid. However, the nature and reactivity of the resulting acylpyridinium intermediate are influenced by the reagent's structure.
In a typical peptide coupling, the carboxylic acid of an N-protected amino acid is activated by the pyridinium salt in the presence of a non-nucleophilic base. This forms the reactive acylpyridinium intermediate. The free amine of the second amino acid (or the resin-bound peptide) then attacks this intermediate to form the new peptide bond, releasing a pyridinone byproduct.[8]
Caption: General reaction pathway for peptide bond formation using N-Methylpyridinium-based coupling reagents.
The key difference lies in the leaving group ability and the electronic properties of the pyridine ring. The 4-iodo substituent in 4IMP is a better leaving group than the 2-chloro substituent in the Mukaiyama reagent, and its position influences the stability and reactivity of the intermediate, which has profound implications for racemization control.
Performance Comparison: Efficiency, Fidelity, and Scope
The ultimate value of a coupling reagent is measured by its ability to produce the desired peptide in high yield and purity, without introducing unwanted side products or epimers.
Coupling Efficiency
Both reagents are effective for standard couplings. However, for more challenging sequences, such as those involving sterically hindered amino acids (e.g., Aib) or N-methylated residues, differences in reactivity become apparent. Recent studies have shown that 4IMP provides excellent coupling efficiency, leading to high purity of crude peptides in SPPS.[7] In a comparative synthesis of a model peptide, 4IMP provided the desired product with 96% purity, demonstrating its high efficiency.[7] The Mukaiyama reagent is also highly effective, especially in solution-phase synthesis, but may require longer reaction times or elevated temperatures for difficult couplings.[9]
Racemization Control: The Critical Determinant
Racemization is a major side reaction in peptide synthesis, particularly during the activation of the C-terminal amino acid.[10][11] It can occur via two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[12] The structure of the coupling reagent and the basicity of the reaction medium are major factors influencing the extent of racemization.[11]
This is where modern reagents like 4IMP show a distinct advantage. The use of 4IMP has been shown to effectively eliminate racemization and epimerization during SPPS.[6] The Mukaiyama reagent is generally considered to have low racemization potential, but it can be problematic, especially in segment coupling. In such cases, the use of additives like N-hydroxysuccinimide (NHS) may be required to suppress epimerization.[1] Histidine and cysteine are amino acids that are particularly susceptible to racemization during coupling.[13]
| Reagent | Key Strengths | Racemization Potential | Recommended Use Cases |
| Mukaiyama Reagent (CMPI) | Readily available, cost-effective, well-established for standard couplings.[1] | Low, but may require additives (e.g., NHS) to suppress racemization in sensitive cases.[1] | Cost-effective synthesis of standard peptides, particularly in solution phase. |
| 4-Iodine N-Methylpyridinium (4IMP) | High coupling efficiency, excellent suppression of racemization and epimerization.[6][7] | Very low; demonstrated to be "racemization-free" in several studies.[6] | Solid-phase synthesis of complex or racemization-prone peptides.[8] |
Experimental Protocols: From Theory to Practice
The following protocols provide a practical guide for using both reagents in a laboratory setting. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Peptide Coupling using the Mukaiyama Reagent (Solution Phase)
This protocol is adapted from a standard procedure for dipeptide synthesis.
Objective: Synthesize Boc-Pro-Phe-OMe from Boc-Pro-OH and H-Phe-OMe·HCl.
Materials:
-
Boc-Pro-OH
-
H-Phe-OMe·HCl
-
2-Chloro-1-methylpyridinium Iodide (Mukaiyama Reagent)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reactant Setup: To a solution of H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM, add Boc-Pro-OH (1.1 eq) and 2-chloro-1-methylpyridinium iodide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Anhydrous DCM is used as the solvent because it is relatively non-polar and aprotic, preventing side reactions with the activated intermediate. The co-product from the reaction is also insoluble in DCM, which can help drive the reaction forward.[4] A slight excess of the carboxylic acid and coupling reagent ensures complete consumption of the valuable amine component.
-
-
Base Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Add triethylamine (3.5 eq) dropwise over several minutes.
-
Rationale: TEA serves two purposes: it neutralizes the hydrochloride salt of the amine component and acts as the base required for the formation of the acylpyridinium intermediate. Adding it slowly at a reduced temperature helps to control the exothermic reaction and minimize potential side reactions, including racemization.
-
-
Reaction: Allow the mixture to stir at room temperature for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Rationale: The reaction is typically complete within a few hours at room temperature. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential degradation of the product.
-
-
Work-up: a. Remove the solvent under reduced pressure. b. Dissolve the residue in a suitable organic solvent like ethyl acetate. c. Wash the organic layer sequentially with 10% citric acid, 5% sodium bicarbonate solution, and brine.
- Rationale: The acidic wash removes excess TEA. The basic wash removes unreacted carboxylic acid and the pyridinone byproduct. The brine wash removes residual water. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude dipeptide by column chromatography.
Protocol 2: Peptide Coupling using 4-IMP (Solid-Phase Peptide Synthesis)
This protocol outlines a standard coupling cycle on a solid support using an Fmoc protection strategy.[8]
Objective: Couple the next Fmoc-protected amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid
-
4-Iodine N-methylpyridinium (4IMP)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq relative to resin loading), 4IMP (3 eq), and NMM (3 eq) in DMF.
-
Rationale: Pre-activation of the amino acid is crucial to prevent side reactions, such as the guanidinylation of the free amine on the resin by the coupling reagent.[13] NMM is a weaker base than DIEA and is often preferred to minimize racemization.[11] DMF is the solvent of choice for SPPS due to its ability to swell the resin and solubilize the reactants.
-
-
Coupling: Add the activation mixture to the washed, deprotected peptide-resin. Agitate the reaction mixture for 1 hour at room temperature.
-
Rationale: Agitation ensures that the reagents have full access to the reactive sites on the solid support. A 1-hour coupling time is typically sufficient for 4IMP.[8]
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Rationale: Thorough washing is critical in SPPS to remove all excess reagents and soluble byproducts before proceeding to the next cycle of deprotection and coupling.
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.
Workflow for Reagent Selection
Choosing the optimal reagent requires a logical assessment of the synthetic challenge at hand. The following workflow can guide this decision-making process.
Caption: A decision-making workflow for selecting between Mukaiyama and 4IMP coupling reagents.
Conclusion and Future Outlook
Both the Mukaiyama reagent and 4-iodine N-methylpyridinium are valuable tools in the peptide chemist's arsenal. The Mukaiyama reagent remains a cost-effective and reliable choice for many standard applications, particularly in solution-phase synthesis where racemization can be readily controlled.[1]
However, for the demanding requirements of modern solid-phase peptide synthesis, especially for complex, long, or racemization-sensitive sequences, the data strongly supports the use of advanced reagents like 4IMP. Its high coupling efficiency and, most importantly, its remarkable ability to suppress racemization make it a superior choice for ensuring the stereochemical integrity and overall purity of the final product.[6][8]
The continued development of novel coupling reagents, guided by a deeper mechanistic understanding of the activation and coupling processes, will undoubtedly lead to even more efficient and robust methods for peptide synthesis, empowering future discoveries in medicine and materials science.
References
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Novosjolova, I. (2013).
- TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent. Tokyo Chemical Industry Co., Ltd.
- TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent. Tokyo Chemical Industry Co., Ltd.
- Mukaiyama Condensation Reagent. (2017).
- Kobayashi, S. (2011). Mukaiyama Aldol Reactions in Aqueous Media. Accounts of Chemical Research, 44(1), 58-69.
- Mukaiyama reagent. Enamine.
- A Comparative Guide to N-Methylpyridinium-Based Peptide Coupling Reagents for Researchers. Benchchem.
- New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- Zhong, W., et al. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665.
- TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent. Tokyo Chemical Industry (India) Pvt. Ltd.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Methylpyridinium Coupling Reagents. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. (2025).
- Polymer-Supported Mukaiyama Reagent: A Useful Coupling Reagent for the Synthesis of Esters and Amides. (2025).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. (2023). ChemistryViews.
- Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development.
- Coupling Reagents. Aapptec Peptides.
- Rojas, C. M. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Epimerisation in Peptide Synthesis. (2023). Molecules.
- Peptide Synthesis and Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mukaiyama reagent - Enamine [enamine.net]
- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 6. 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridinium salts is crucial due to their wide-ranging applications as bioactive molecules, ionic liquids, and versatile synthetic intermediates.[1][2] The traditional approach to their synthesis, the Menshutkin reaction, often involves prolonged heating under reflux.[3][4] However, the emergence of Microwave-Assisted Organic Synthesis (MAOS) has provided a powerful alternative that promises dramatic acceleration of reaction rates, improved yields, and a greener chemical footprint.[5][6][7]
This guide offers an in-depth comparison of microwave-assisted and conventional heating methods for the synthesis of N-alkylpyridinium salts. We will explore the fundamental principles governing each technique, present direct comparative data from experimental studies, provide detailed protocols, and discuss the broader implications for laboratory and industrial applications.
Theoretical Foundations: A Tale of Two Heating Methods
The synthesis of N-alkylpyridinium salts from pyridine and an alkyl halide is a classic example of the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.[4] The core of the reaction involves the lone pair of electrons on the pyridine's nitrogen atom attacking the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and displacing the halide ion.
While the underlying mechanism is the same, the method of energy input drastically alters the reaction's efficiency.
Conventional Synthesis: The Limits of Thermal Conduction
Conventional heating, typically using an oil bath and reflux condenser, relies on thermal conduction.[8] Heat is transferred from an external source, through the walls of the reaction vessel, and into the bulk of the solvent. This process is inherently slow and inefficient, creating a temperature gradient within the reaction mixture. The surface of the flask is hotter than the interior, which can lead to the degradation of thermally sensitive compounds and the formation of by-products.[9] Achieving the necessary activation energy for the Menshutkin reaction often requires long periods of sustained heating, sometimes extending over days.[1][3]
Microwave-Assisted Synthesis (MAOS): Direct & Rapid Energy Transfer
Microwave-assisted synthesis operates on a fundamentally different principle.[10] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules in the reaction mixture (such as pyridine and polar solvents), bypassing the need for conventional heat transfer.[11][12] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[12]
-
Dipolar Polarization: Polar molecules attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the sample.[12]
-
Ionic Conduction: If ions are present, they will migrate back and forth through the solution under the influence of the oscillating electric field, creating an electric current that generates heat through collisional energy loss.
This "in-core" heating is incredibly fast and efficient, allowing the reaction mixture to reach high temperatures in seconds to minutes, rather than hours.[5][10] The result is a significant acceleration in reaction rates, often by several orders of magnitude.[13]
Experimental Showdown: A Quantitative Comparison
The theoretical advantages of MAOS are borne out by experimental data. A direct comparison for the synthesis of a pyridinium-based ionic liquid highlights the dramatic differences in performance between the two methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Reflux) |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating of reactants | Indirect, slow heating via external source |
| Solvent Usage | Often reduced or can be solvent-free | Typically requires a solvent for heat transfer |
| Data derived from the synthesis of a pyridazinium-based ionic liquid, a structurally related N-heterocyclic salt.[1] |
These results are typical. Studies consistently show that microwave irradiation significantly reduces reaction times from hours to mere minutes while simultaneously increasing product yields.[9][13][14] This efficiency stems from the rapid, uniform heating that minimizes the formation of side products and thermal degradation.[7][15]
Experimental Protocols & Workflow
To provide a practical context, we present standardized, replicable protocols for both the conventional and microwave-assisted synthesis of N-alkylpyridinium salts.
Protocol 1: Conventional Synthesis of N-Alkylpyridinium Bromide
This method utilizes traditional reflux heating, a standard technique in organic synthesis.[8]
Materials:
-
Pyridine (1 equivalent)
-
1-Bromoalkane (e.g., 1-bromododecane) (1.4 equivalents)
-
Dry ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine in dry ethanol.
-
Add the corresponding 1-bromoalkane to the solution.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.[8]
-
Heat the reaction mixture to reflux using a heating mantle and stir for 40 hours.[1][3]
-
Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by crystallization, typically from an ether suspension or acetone, to yield the pure N-alkylpyridinium bromide.[3]
Protocol 2: Microwave-Assisted Synthesis of a Pyridinium Salt
This protocol demonstrates the speed and simplicity of the microwave-assisted approach.
Materials:
-
A substituted pyridine derivative (1 equivalent)
-
An alkyl iodide (e.g., iodoethane) (4 equivalents)
-
Acetonitrile (as solvent)
Procedure:
-
Combine the pyridine derivative and iodoethane in a 5 mL microwave reactor vial equipped with a small stir bar.
-
Add acetonitrile as the solvent.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 155 °C) for 5-50 minutes (reaction time is substrate-dependent).[1]
-
After the irradiation cycle is complete, the vial is cooled automatically by the instrument.
-
Upon cooling, the pyridinium salt often precipitates from the solution.
-
The product is collected by filtration and purified by washing with a suitable non-polar solvent mixture (e.g., petroleum ether:ethyl ether) to remove any unreacted starting materials.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [scholarshare.temple.edu]
- 3. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. tdck.weebly.com [tdck.weebly.com]
- 9. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. ijrpas.com [ijrpas.com]
Validation of 1-amino-4-methylpyridinium iodide purity using HPLC analysis
An In-depth Guide to the Validation of 1-amino-4-methylpyridinium iodide Purity using High-Performance Liquid Chromatography (HPLC)
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-amino-4-methylpyridinium iodide, a key reagent in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the therapeutic outcome. This guide provides a comprehensive, experience-driven approach to validating the purity of 1-amino-4-methylpyridinium iodide using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques and underscoring the rationale behind our methodological choices.
The Criticality of Purity for 1-amino-4-methylpyridinium iodide
1-amino-4-methylpyridinium iodide serves as a precursor in the synthesis of various pharmaceutical compounds. The primary concern with impurities is their potential to be carried through subsequent synthetic steps, leading to the formation of structurally related, and often difficult to remove, impurities in the final API. Common impurities can include unreacted starting materials like 4-methylpyridine, byproducts from the amination reaction, and degradation products. An unvalidated or poorly sensitive analytical method risks under-reporting these impurities, compromising the quality of the final drug product.
HPLC Method Development: A Rational Approach
Our objective was to develop a stability-indicating HPLC method capable of separating 1-amino-4-methylpyridinium iodide from its potential impurities and degradation products. The choice of a reverse-phase HPLC (RP-HPLC) method was based on the polar nature of the target compound.
Experimental Protocol: HPLC Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain the polar analyte, while the XBridge technology ensures stability across a wide pH range.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the cationic analyte.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution was chosen to ensure the timely elution of both the polar analyte and any less polar impurities.
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 15 | 40 |
| 20 | 90 |
| 25 | 90 |
| 26 | 5 |
| 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV at 254 nm. This wavelength was selected based on the UV spectrum of 1-amino-4-methylpyridinium iodide, which shows a significant absorbance maximum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of 1-amino-4-methylpyridinium iodide in 1 mL of Mobile Phase A.
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Method Validation: A Trustworthy System
Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose. Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Peak purity index > 0.999. No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (RSD) ≤ 2.0% on different days/analysts. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed. The sample was subjected to acidic, basic, oxidative, and photolytic stress conditions. The developed HPLC method was able to separate the main peak from all degradation products, confirming its specificity.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard for purity determination of organic compounds, it is insightful to compare it with other techniques.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | High resolution, sensitivity, and specificity. Quantitative. | Higher cost, requires skilled operators, more complex method development. |
| Nuclear Magnetic Resonance (NMR) | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides structural information. Quantitative (qNMR). | Lower sensitivity compared to HPLC. Requires expensive instrumentation and deuterated solvents. |
| Melting Point | The temperature at which a solid becomes a liquid. | Simple, inexpensive. | Insensitive to small amounts of impurities. Not a standalone purity assessment method. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent material. | Rapid, low cost, good for screening. | Primarily qualitative, lower resolution and sensitivity than HPLC. |
Logical Relationship of Analytical Techniques
Caption: Hierarchy of analytical techniques for purity assessment.
Conclusion
The validated RP-HPLC method presented here offers a robust, sensitive, and specific system for the purity determination of 1-amino-4-methylpyridinium iodide. Its ability to separate the main compound from potential impurities and degradation products makes it a superior choice over other analytical techniques for routine quality control and stability testing in a drug development setting. The principles of method development and validation outlined in this guide are universally applicable and serve as a template for ensuring the quality of other critical reagents and intermediates.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from [Link]
A-Comparative-Analysis-of-Pyridinium-Salts-in-the-Synthesis-of-Bioactive-Molecules
A-Senior-Application-Scientist's-Guide
In the landscape of modern synthetic organic chemistry, pyridinium salts have emerged as remarkably versatile and indispensable tools.[1][2][3] Their utility spans a wide spectrum, from serving as mild and selective oxidizing agents to acting as precursors for complex heterocyclic scaffolds that form the core of numerous pharmaceuticals.[1][3] This guide provides a comparative analysis of various classes of pyridinium salts, offering insights into their specific applications, performance, and underlying mechanistic principles to aid researchers in drug discovery and development.
The Role of Pyridinium Salts in Bioactive Synthesis
Pyridinium salts are organic compounds characterized by a positively charged pyridine ring.[4] This charge profoundly influences their reactivity, making them valuable in several key synthetic transformations:
-
Oxidation Chemistry: Pyridinium-based chromium (VI) reagents are classic examples, offering controlled oxidation of alcohols.
-
C-C and C-N Bond Formation: Pyridinium ylides serve as 1,3-dipoles in cycloaddition reactions, enabling the construction of nitrogen-containing heterocyclic systems.[5]
-
Precursors to Complex Scaffolds: N-Arylpyridinium salts, particularly Zincke salts, can undergo ring-opening and closing sequences to generate diverse substituted piperidines and other N-heterocycles.[6]
-
Catalysis: Certain pyridinium salts function as effective phase-transfer catalysts or acid catalysts in various transformations.[7]
The structural diversity of bioactive molecules containing or synthesized via pyridinium salts underscores their importance. These include natural products with antimicrobial, anti-cancer, and anti-malarial properties, as well as synthetic pharmaceuticals.[1][3]
Comparative Analysis of Pyridinium-Based Oxidizing Agents
The selective oxidation of alcohols to aldehydes or ketones without over-oxidation to carboxylic acids is a critical transformation in multi-step synthesis. Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) have historically been cornerstone reagents for this purpose.
Both PCC and PDC are capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[8] However, their reactivity profiles differ based on their acidity and the reaction solvent, which is a crucial factor in experimental design.
-
PCC (Pyridinium Chlorochromate): This reagent is known for its slightly acidic nature.[9][10] This property makes it highly efficient but also necessitates caution when working with acid-sensitive substrates, such as molecules containing certain protecting groups, which might be cleaved under the reaction conditions.[10][11] PCC is typically used in anhydrous dichloromethane (DCM).[10][11] Its primary application is the clean conversion of primary alcohols to aldehydes.[12]
-
PDC (Pyridinium Dichromate): PDC is considered less acidic than PCC, making it the preferred reagent for the oxidation of molecules with acid-sensitive functionalities.[8][9][10] Its reactivity is highly dependent on the solvent. In DCM, PDC behaves similarly to PCC, yielding aldehydes from primary alcohols.[10][11] However, when dimethylformamide (DMF) is used as the solvent, PDC will oxidize primary alcohols all the way to carboxylic acids.[9][10][11] This solvent-dependent duality offers a degree of control over the final oxidation state.
Table 1: Performance Comparison of PCC and PDC in Alcohol Oxidation
| Feature | Pyridinium Chlorochromate (PCC) | Pyridinium Dichromate (PDC) | Causality & Experimental Insight |
| Primary Function | Oxidation of 1° alcohols to aldehydes; 2° alcohols to ketones.[11][12] | Oxidation of 1°/2° alcohols to aldehydes/ketones (in DCM); 1° alcohols to carboxylic acids (in DMF).[9][10][11] | The choice of solvent dictates the oxidizing power of PDC. DMF facilitates the second oxidation step from the intermediate aldehyde to the carboxylic acid. |
| Acidity | Slightly acidic.[9][10] | Less acidic than PCC.[8][9][10] | PCC's acidity can lead to side reactions like isomerization or protecting group removal in sensitive substrates. PDC is the safer choice for such molecules. |
| Solvent Compatibility | Dichloromethane (DCM).[10][11] | Dichloromethane (DCM), Dimethylformamide (DMF).[10][11] | The reagent's solubility and reactivity are tuned by the solvent. Anhydrous conditions are critical, especially with PCC, to prevent over-oxidation. |
| Selectivity | Can oxidize some double bonds and lead to cyclization in specific unsaturated substrates.[10][11] | Generally does not oxidize double bonds.[10][11] | The higher reactivity of PCC can sometimes be harnessed for tandem oxidation/cyclization reactions, but it can also lead to undesired side products. |
| Workup | Can produce a tar-like chromium residue, complicating purification.[9] | Similar workup challenges, though often cleaner than PCC. | Adding an adsorbent like celite or silica gel to the reaction mixture can simplify purification by adsorbing the chromium byproducts.[9] |
Alternative Methodologies: While effective, the toxicity of chromium (VI) reagents has led to the development of milder and more environmentally benign alternatives like Swern and Dess-Martin periodinane (DMP) oxidations.[9] These methods often offer higher selectivity and avoid heavy metal waste, making them preferable in many modern synthetic applications.
Pyridinium Ylides in [3+2] Cycloaddition Reactions
Pyridinium ylides are versatile 1,3-dipoles that play a significant role in the synthesis of nitrogen-containing heterocycles, particularly indolizine scaffolds, which are present in various bioactive compounds.[5][13][14] These ylides are typically generated in situ from stable N-substituted pyridinium salt precursors by treatment with a base.
The general pathway involves the deprotonation of an N-phenacylpyridinium salt or a similar precursor to form a stabilized pyridinium ylide.[5] This ylide then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne or an activated alkene.[13][14]
// Connections between subgraphs "Ylide" -> "Ylide_ref" [lhead=cluster_1, style=invis]; "Cycloadduct" -> "Cycloadduct_ref" [lhead=cluster_2, style=invis]; } dot Caption: General workflow for [3+2] cycloaddition using pyridinium ylides.
The success and efficiency of the cycloaddition are highly dependent on the nature of the substituents on both the pyridinium salt and the dipolarophile.
-
Electron-Withdrawing Groups (EWGs) on the Ylide: An EWG (e.g., a benzoyl or ester group) on the carbon atom of the ylide is crucial for stabilizing the dipole.[5] This stabilization facilitates its formation under mild basic conditions and influences its reactivity.
-
EWGs on the Dipolarophile: The reaction proceeds most efficiently when the alkyne or alkene partner is "activated" with EWGs (e.g., esters, amides, nitriles).[13] This electronic complementarity between the electron-rich ylide and the electron-poor dipolarophile lowers the activation energy of the cycloaddition.
Table 2: Comparison of Pyridinium Salt Precursors for Ylide Generation
| Pyridinium Salt Precursor | Activating Group (Z) | Typical Base | Reaction Conditions | Performance & Insights |
| N-Phenacylpyridinium Bromide | -COPh | K₂CO₃, Et₃N | Room temp to mild heating | High Reliability: The phenacyl group provides excellent stabilization, making this a workhorse precursor for indolizine synthesis. The reaction is often high-yielding.[5] |
| N-(Ethoxycarbonylmethyl)pyridinium Bromide | -COOEt | K₂CO₃, DBU | Room temp | Good Reactivity: The ester group is also highly effective at stabilizing the ylide. These precursors are readily prepared and versatile. |
| N-(Cyanomethyl)pyridinium Chloride | -CN | Stronger bases may be needed | Varies | Alternative Activation: The nitrile group provides sufficient activation for cycloadditions, expanding the synthetic toolbox. |
The Zincke Reaction: Synthesizing N-Aryl Pyridinium Salts and Derivatives
The Zincke reaction is a powerful method for transforming pyridines into N-substituted pyridinium salts.[15] It traditionally involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt, known as a Zincke salt .[16] This activated salt can then react with a primary amine, leading to a ring-opening/ring-closing cascade that ultimately yields a new pyridinium salt where the dinitrophenyl group has been replaced by the amine's substituent.
The true power of the Zincke reaction in modern synthesis lies in its ability to access complex molecular architectures.
-
Versatility: The reaction allows for the introduction of a wide variety of alkyl and aryl substituents onto the pyridine nitrogen, providing access to diverse libraries of pyridinium salts.[6]
-
Access to Dihydropyridines and Piperidines: By intercepting the reaction intermediates or reducing the final pyridinium salt product, chemists can synthesize highly substituted dihydropyridines and piperidines, which are common motifs in pharmaceuticals.[6]
-
Late-Stage Functionalization: Recent advancements have adapted Zincke-type chemistry for the late-stage modification of complex drug molecules, demonstrating its strategic value in drug development programs.[17]
Comparison with Direct N-Alkylation: The Zincke reaction offers a complementary approach to the more common direct N-alkylation of pyridines with alkyl halides. While direct alkylation is often simpler, the Zincke pathway provides a route to N-aryl and other sterically hindered pyridinium salts that can be difficult to synthesize directly.
Experimental Protocols
Objective: To oxidize benzyl alcohol to benzaldehyde using Pyridinium Dichromate (PDC) in a non-polar solvent to prevent over-oxidation.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Addition: Add benzyl alcohol (1.0 g, 9.25 mmol) to the flask. In a separate container, weigh Pyridinium Dichromate (PDC) (5.22 g, 13.88 mmol, 1.5 equivalents).
-
Reaction: Add the PDC to the stirred solution of the alcohol in DCM in one portion. The mixture will become a heterogeneous orange-brown slurry.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter the slurry through a pad of silica gel or celite to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary to yield pure benzaldehyde.
Causality: The use of DCM as the solvent is critical. It ensures that the PDC acts as a mild oxidant, stopping the oxidation at the aldehyde stage.[10] Using 1.5 equivalents of the oxidant ensures the reaction goes to completion in a reasonable timeframe. Filtering through silica gel is an effective method to remove the insoluble chromium salts, which can otherwise complicate extraction.[9]
Objective: To synthesize an ethyl 2-phenylindolizine-1-carboxylate from N-phenacylpyridinium bromide and ethyl propiolate.
-
Setup: To a 50 mL round-bottom flask, add N-phenacylpyridinium bromide (1.39 g, 5.0 mmol), ethyl propiolate (0.59 g, 6.0 mmol, 1.2 equivalents), and anhydrous acetonitrile (20 mL).
-
Base Addition: Add finely ground anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equivalents) to the mixture.
-
Reaction: Stir the suspension at room temperature. The in situ generation of the pyridinium ylide will cause the mixture to develop a deep color.
-
Monitoring: Monitor the reaction by TLC until the pyridinium salt is consumed (typically 6-12 hours).
-
Workup: Filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by silica gel column chromatography (using a gradient eluent, e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the target indolizine product.
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the acidic methylene proton of the N-phenacylpyridinium salt, generating the reactive ylide.[18] Acetonitrile is an excellent solvent for this reaction, facilitating the solubility of the reactants.[18] The subsequent cycloaddition and aromatization (via elimination) proceed spontaneously to form the stable indolizine ring system.
Conclusion
Pyridinium salts are a cornerstone of synthetic chemistry, offering a diverse array of reactivity that is essential for the construction of bioactive molecules. From the controlled oxidations offered by PCC and PDC to the elegant construction of heterocycles via pyridinium ylides and the Zincke reaction , these reagents provide chemists with powerful and adaptable tools. While classic chromium-based oxidants are increasingly being replaced by less toxic alternatives, the fundamental utility of pyridinium salts as precursors for C-C and C-N bond formation remains highly relevant. Understanding the comparative advantages and mechanistic nuances of each class of pyridinium salt allows researchers to make more strategic and effective decisions in the design and execution of synthetic routes toward novel therapeutics.
References
-
Kaur, N., & Kishore, D. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493. [Link]
-
Günther, A., & Pełech, R. (2019). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Mini-Reviews in Organic Chemistry, 16(7), 610-616. [Link]
-
ResearchGate. (2019). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. [Link]
-
OUCI. (n.d.). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. [Link]
-
RSC Publishing. (2017). Pyridinium salts: from synthesis to reactivity and applications. [Link]
-
Chem-Station. (2014). PCC/PDC Oxidation. [Link]
-
American Chemical Society. (n.d.). Formation and reactivity of pyridinium salts via Zincke imine intermediates. [Link]
-
NOVA Research Portal. (2018). Pyridinium salts: From synthesis to reactivity and applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridinium Salts in Modern Organic Synthesis. [Link]
-
Verma, S., et al. (2022). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Pyridinium. [Link]
-
Wikipedia. (n.d.). Zincke reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC). [Link]
-
ResearchGate. (2020). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. [Link]
-
National Institutes of Health. (2021). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. [Link]
-
ResearchGate. (n.d.). General pathway of [3+2]‐cycloaddition of pyridinium ylide. [Link]
-
PubMed. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332. [Link]
-
National Institutes of Health. (2020). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. [Link]
-
Organic Chemistry Portal. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. [Link]
Sources
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. Pyridinium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]
- 7. nbinno.com [nbinno.com]
- 8. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. What is Pyridinium chlorochromate(PCC)?_Chemicalbook [chemicalbook.com]
- 13. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zincke reaction - Wikipedia [en.wikipedia.org]
- 16. Zincke salt - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
A Comparative Guide to Aminating Agents: Pyridinium, 1-amino-4-methyl-, iodide versus Hydroxylamine-O-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the introduction of an amino group is a fundamental transformation, pivotal to the construction of a vast array of pharmaceuticals and functional materials. The choice of an aminating agent is therefore a critical decision, influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of a more recent class of aminating agents, N-aminopyridinium salts, specifically "Pyridinium, 1-amino-4-methyl-, iodide," and the well-established reagent, hydroxylamine-O-sulfonic acid (HOSA). This comparison is grounded in their mechanistic differences, performance in key reactions, and practical considerations, supported by experimental data from peer-reviewed literature.
Introduction to the Aminating Agents
Hydroxylamine-O-sulfonic acid (HOSA): The Established Electrophile
Hydroxylamine-O-sulfonic acid (HOSA), with the chemical formula H₂NOSO₃H, is a white, water-soluble solid that has long been a staple in organic synthesis.[1][2] It is widely recognized as a versatile and powerful electrophilic aminating agent, capable of introducing an amino group (-NH₂) to a variety of nucleophiles.[1][3] Its reactivity stems from the electron-withdrawing sulfonate group, which makes the nitrogen atom electrophilic. HOSA is used in the synthesis of hydrazines, the amination of heterocycles, the conversion of aldehydes and ketones to nitriles and oximes respectively, and the direct amination of certain aromatic compounds.[1][4]
This compound: A Modern Bifunctional Reagent
This compound belongs to the class of N-aminopyridinium salts, which have recently emerged as highly versatile and bifunctional aminating reagents.[5][6] These salts are typically synthesized from the corresponding pyridine and an electrophilic aminating agent, often HOSA itself or a derivative.[3][5] Unlike the direct electrophilic nature of HOSA, N-aminopyridinium salts can serve as precursors to N-centered radicals under photoredox or metal catalysis.[5] This radical-based reactivity opens up new avenues for amination, particularly for C-H functionalization of arenes and heteroarenes.[7] The pyridinium moiety acts as a leaving group upon single-electron reduction, releasing a reactive amidyl radical.
Mechanistic Distinction: Electrophilic versus Radical Amination
The fundamental difference in the application of HOSA and this compound lies in their reaction mechanisms. This distinction dictates their substrate scope and reaction conditions.
Electrophilic Amination with HOSA
HOSA typically aminates nucleophilic substrates through an electrophilic pathway. In the case of aromatic amination, this often requires the presence of a strong acid or a Lewis acid catalyst to activate the aromatic ring for electrophilic attack by the aminating species derived from HOSA.[8] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Photocatalytic Radical Aromatic Amination with N-Aminopyridinium Salts.
Performance Comparison in Aromatic C-H Amination
Direct, head-to-head comparative studies of this compound and HOSA for the same amination reaction under identical conditions are scarce in the literature. However, by collating data from different studies on the amination of arenes, we can draw a comparative picture of their performance.
| Feature | This compound (and related N-Aminopyridinium Salts) | Hydroxylamine-O-sulfonic acid (HOSA) |
| Reaction Type | Radical C-H Amination [7] | Electrophilic Aromatic Substitution [8] |
| Typical Substrates | Electron-rich arenes and heteroarenes [6] | Aromatic compounds, often requiring activation [8] |
| Reaction Conditions | Mild: Visible light, photoredox catalyst (e.g., Ru(bpy)₃Cl₂), room temperature to 40 °C [9] | Harsher: Often requires strong Lewis acids (e.g., AlCl₃) or strong acids, sometimes elevated temperatures [8] |
| Yields | Moderate to excellent (e.g., 49-96% for various arenes and heteroarenes) [9] | Variable, often low to moderate for direct amination (e.g., 10-40%) [8] |
| Regioselectivity | Generally favors addition to the most electron-rich position; can produce mixtures of isomers for monosubstituted arenes | Dictated by standard electrophilic aromatic substitution rules (ortho/para directing for activating groups) [8] |
| Functional Group Tolerance | Generally good, compatible with a range of functional groups due to mild conditions | Limited by the use of strong acids/Lewis acids, which can react with sensitive functional groups. |
Experimental Protocols
General Procedure for Radical C-H Amidation of Arenes with N-Aminopyridinium Salts
This protocol is adapted from the work of Studer et al. on the direct amidation of arenes using N-aminopyridinium salts.[9]
-
To a reaction vessel, add the N-aminopyridinium salt (1.0 equiv.), the arene (10 equiv.), and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Add the solvent (e.g., acetonitrile) and degas the mixture.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at a controlled temperature (e.g., 40 °C) for the specified time (e.g., 5-24 hours).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the aminated product.
General Procedure for Electrophilic Amination of Arenes with HOSA
This protocol is a general representation of electrophilic amination using HOSA and a Lewis acid catalyst.
-
To a flame-dried reaction vessel under an inert atmosphere, add the Lewis acid (e.g., aluminum chloride, 1.0-2.0 equiv.) and a suitable solvent (e.g., a non-coordinating solvent).
-
Cool the mixture in an ice bath and add the aromatic substrate (1.0 equiv.).
-
Slowly add hydroxylamine-O-sulfonic acid (1.0-1.5 equiv.) portion-wise, maintaining the temperature.
-
Allow the reaction to stir at room temperature or with gentle heating for the required duration.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by distillation or chromatography.
Safety and Handling
Hydroxylamine-O-sulfonic acid (HOSA):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. [1][5]Harmful if swallowed. May be harmful to aquatic life. [10]* Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat. [1][3]Handle in a well-ventilated area, preferably in a fume hood. [1]Avoid breathing dust. [1]Keep away from incompatible materials such as oxidizing agents and bases. [1]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [1] This compound:
-
Hazards: Irritating to eyes, respiratory system, and skin. [11]The toxicological properties of many N-aminopyridinium salts have not been fully investigated. [11]* Handling: Use proper personal protective equipment, including gloves, safety glasses, and a lab coat. [11]Avoid breathing dust, vapor, mist, or gas. [11]* Storage: Store in a cool, dry place in a tightly closed container. [11]
Conclusion and Future Outlook
Both hydroxylamine-O-sulfonic acid and this compound (as a representative of N-aminopyridinium salts) are valuable reagents for the introduction of amino groups in organic synthesis.
HOSA remains a cost-effective and powerful electrophilic aminating agent, particularly for substrates that are amenable to electrophilic substitution and can withstand the often harsh reaction conditions. Its long history of use means its reactivity is well-understood.
This compound and other N-aminopyridinium salts represent a more modern and mechanistically distinct approach to amination. Their ability to generate N-centered radicals under mild, photocatalytic conditions offers significant advantages in terms of functional group tolerance and the ability to functionalize otherwise unreactive C-H bonds in electron-rich arenes and heterocycles. This makes them particularly attractive for late-stage functionalization in complex molecule synthesis.
The choice between these two reagents will ultimately depend on the specific synthetic challenge at hand. For robust substrates where electrophilic amination is feasible, HOSA may be the more economical choice. However, for complex and sensitive substrates, or for C-H amination reactions, the mild conditions and unique reactivity of N-aminopyridinium salts offer a powerful and often superior alternative. The ongoing development of new N-aminopyridinium reagents and catalytic systems is expected to further expand their utility and solidify their place as indispensable tools for modern organic synthesis.
References
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. [Link]
-
SAFETY DATA SHEETS. chemsrc.com. [Link]
-
Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Sci-Hub. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. [Link]
-
N‑Aminopyridinium Salts as Precursors for N‑Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters - Figshare. [Link]
-
Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. [Link]
-
N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]
-
Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. PMC - NIH. [Link]
-
ChemInform Abstract: N-Aminopyridinium Salts as Precursors for N-Centered Radicals - Direct Amidation of Arenes and Heteroarenes. | Request PDF. ResearchGate. [Link]
-
Electrophilic Aminating Agents in Total Synthesis. PMC - NIH. [Link]
-
Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]
-
Traceless Benzylic C-H Amination via Bifunctional N-Aminopyridinium Intermediates. PubMed. [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. [Link]
-
Material Safety Data Sheet - 1-Aminopyridinium iodide, 98%. Cole-Parmer. [Link]
-
Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades. ChemRxiv | Cambridge Open Engage. [Link]
-
Dirhodium-catalyzed C-H arene amination using hydroxylamines. PubMed - NIH. [Link]
-
C-H Amination of Arenes with Hydroxylamine. PubMed. [Link]
-
An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. University of Cambridge. [Link]
-
A highly site-selective radical sp3 C–H amination of azaheterocycles. NIH. [Link]
-
Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au - ACS Publications. [Link]
-
Recent Advances in Electrophilic Amination Reactions | Request PDF. ResearchGate. [Link]
-
Electrophilic Amination: An Update | Request PDF. ResearchGate. [Link]
-
24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
-
Copper-Catalyzed Etherification of Arene C–H Bonds. ACS Publications. [Link]
Sources
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydroxylamine-O-sulfonic Acid | 2950-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.ru [sci-hub.ru]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safety Operating Guide
Navigating the Disposal of 1-Amino-4-methylpyridinium Iodide: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, scientifically grounded protocol for the safe handling and disposal of Pyridinium, 1-amino-4-methyl-, iodide (CAS No. 7583-92-8), a compound utilized in synthetic chemistry.[1][2] By understanding the chemical nature of this pyridinium salt and the principles behind its safe neutralization, laboratories can ensure compliance and protect their personnel and environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 1-Amino-4-methylpyridinium iodide is paramount. This compound is a quaternary ammonium salt and, like many pyridinium derivatives, presents specific risks.
Primary Hazards:
-
Irritation: It can cause irritation to the skin and serious irritation to the eyes.[3]
-
Inhalation: May be harmful if inhaled.[3]
-
Ingestion: May be harmful if swallowed.[3]
-
Thermal Decomposition: Upon heating, it can decompose and release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
A comprehensive risk assessment should be conducted before handling this chemical, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling 1-Amino-4-methylpyridinium iodide in any form (solid or in solution):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental projection of solid particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A standard laboratory coat. | Protects against incidental contact with clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust formation is likely. | Minimizes the risk of inhaling airborne particles of the compound. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation to the area.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[4] For liquid spills, use an inert absorbent material.
-
Collect Waste: Place the swept-up solid or the absorbent material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., water, followed by a detergent) and collect the cleaning materials as hazardous waste.
-
Report the Spill: Follow your institution's spill reporting procedures.
Disposal Pathways: A Decision-Making Framework
The primary and most recommended disposal route for 1-Amino-4-methylpyridinium iodide is through a licensed hazardous waste disposal company. However, for small quantities, in-laboratory neutralization may be a viable option to render the compound less hazardous before it enters the waste stream. The following diagram illustrates the decision-making process for disposal.
Caption: Decision workflow for the disposal of 1-Amino-4-methylpyridinium Iodide.
In-Laboratory Neutralization Protocol (for Small Quantities)
For small, research-scale quantities of 1-Amino-4-methylpyridinium iodide, a chemical neutralization step can be performed to reduce its reactivity. This procedure is based on the general reactivity of quaternary ammonium and pyridinium salts.
Principle of Neutralization:
N-aminopyridinium salts can be susceptible to nucleophilic attack and reduction. The goal of this protocol is to cleave the N-N bond and disrupt the pyridinium ring's aromaticity, leading to less stable and less hazardous degradation products.
Materials:
-
1-Amino-4-methylpyridinium iodide waste
-
Sodium thiosulfate solution (10% w/v in water)
-
Sodium bicarbonate
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate container for the reaction (e.g., beaker or flask)
Step-by-Step Neutralization Procedure:
-
Prepare the Reaction Vessel: In a well-ventilated fume hood, place the container with the 1-Amino-4-methylpyridinium iodide waste. If it is a solid, dissolve it in a minimal amount of water.
-
Adjust pH: Slowly add sodium bicarbonate to the solution until the pH is between 7 and 8. This is to ensure the reaction is carried out under neutral to slightly basic conditions.
-
Add Reducing Agent: While stirring, slowly add the 10% sodium thiosulfate solution. A general rule of thumb is to add at least a 2-fold molar excess of sodium thiosulfate relative to the pyridinium salt.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours. This allows for the reduction of the pyridinium salt.
-
Final pH Adjustment: Check the pH of the final solution and adjust to neutral (pH 7) if necessary using a dilute acid or base.
-
Dispose of Neutralized Solution: The resulting solution can typically be disposed of down the drain with copious amounts of water, but always check with your institution's environmental health and safety (EHS) office for final approval and guidance based on local regulations.
Direct Disposal of Bulk Quantities
For larger quantities of 1-Amino-4-methylpyridinium iodide or for laboratories not equipped to perform the neutralization protocol, direct disposal as hazardous waste is the required route.
Procedure for Bulk Disposal:
-
Segregate Waste: Do not mix 1-Amino-4-methylpyridinium iodide waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]
-
Containerization: Use a robust, leak-proof container that is clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS number: "7583-92-8"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 1-Amino-4-methylpyridinium iodide, upholding the principles of scientific integrity and environmental stewardship.
References
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
- Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 35944-2.
-
SDS Manager Inc. (2022). trans-4-[4-(Dimethylamino)styryl]-1- methylpyridinium iodide Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Pyridinium iodide. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of some 1-substituted pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. Nucleophilic displacement of N-aryl and heteroaryl groups. Part 5. Conversion of 2-aminopyridines into 2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
A Proactive Defense: Personal Protective Equipment for Handling Pyridinium, 1-amino-4-methyl-, iodide
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
In the pursuit of scientific advancement, the safety of researchers is a non-negotiable priority. This guide provides essential, immediate safety and logistical information for handling Pyridinium, 1-amino-4-methyl-, iodide (CAS 7583-92-8), a quaternary ammonium compound utilized as a synthetic intermediate in various research applications, including the development of potential antitumor agents.[1] By providing procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a deep trust that extends beyond the product itself.
While comprehensive toxicological data for this specific compound is not widely available, the known hazards of structurally similar pyridinium iodide derivatives necessitate a cautious and thorough approach to personal protective equipment (PPE).[2][3][4]
Core Directive: Understanding the Risk Profile
This compound is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[1] Based on data from analogous compounds, it should be treated as a substance that is potentially harmful if swallowed or inhaled, toxic in contact with skin, and a cause of serious skin and eye irritation.[2][5] Inhalation may also lead to respiratory irritation.[2][4] Therefore, a multi-layered PPE strategy is crucial to mitigate these risks.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table outlines the minimum PPE requirements for handling this compound. These recommendations are based on established safety protocols for similar chemical structures.
| Body Area | Required PPE | Standard/Specification | Rationale for Use |
| Hands | Chemical-resistant nitrile gloves. | EN 374 / ASTM F1671 | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[6] |
| Eyes | Chemical safety goggles. | ANSI Z87.1 / EN 166 | To protect eyes from splashes and airborne particles that can cause serious irritation.[3][7] |
| Face | Face shield (in addition to goggles). | ANSI Z87.1 | Recommended when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[8] |
| Body | Laboratory coat. | --- | To protect skin and personal clothing from contamination.[6] |
| Respiratory | Use within a certified chemical fume hood. | --- | To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[6] |
Operational Plans: Step-by-Step Safety Protocols
Adherence to a strict workflow for donning and doffing PPE is critical to prevent accidental exposure and contamination.
Donning PPE: A Sequential Approach
Caption: Workflow for correctly donning personal protective equipment.
Doffing PPE: Minimizing Contamination Risk
Caption: Sequential process for safely removing personal protective equipment.
Emergency Response and Disposal Plan
In the event of an accidental exposure, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
Spill and Disposal Procedures:
-
Minor Spills: For small spills, absorb the material with an inert substance like vermiculite or sand.[10] Place the absorbed material into a sealed, labeled container for disposal.
-
Waste Disposal: All contaminated materials, including used PPE and spill cleanup supplies, must be treated as hazardous waste. Dispose of these materials in accordance with all applicable local, regional, and national regulations. Do not dispose of this chemical down the drain.[11]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Methylpyridine.
- Jubilant Ingrevia. (2024). Safety Data Sheet for 2-Amino-4-methylpyridine.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Aminopyridinium iodide.
- Sigma-Aldrich. (2024). Safety Data Sheet for 1,4-Dimethylpyridinium iodide.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Guidechem. (n.d.). 1-Methylpyridinium iodide 930-73-4 wiki.
- Santa Cruz Biotechnology. (n.d.). Propidium Iodide Safety Data Sheet.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Cayman Chemical. (2025). 4-(Dimethylamino)-1-methylpyridinium (iodide) - Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet for Propidium iodide.
- Cayman Chemical. (2024). Safety Data Sheet for MPP+ Iodide.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- CymitQuimica. (n.d.). CAS 7583-92-8: this compound.
Sources
- 1. CAS 7583-92-8: this compound [cymitquimica.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.at [fishersci.at]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Page loading... [guidechem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
